Ethyllucidone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(1-ethoxy-3-phenylprop-2-enylidene)-4-methoxycyclopent-4-ene-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c1-3-21-14(10-9-12-7-5-4-6-8-12)16-13(18)11-15(20-2)17(16)19/h4-11H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEDCQNBTLHLBEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=C1C(=O)C=C(C1=O)OC)C=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyllucidone: Structure, Properties, and Future Research Directions
Disclaimer: Publicly available scientific literature on Ethyllucidone is exceptionally limited. This guide consolidates the current information and highlights significant knowledge gaps. A notable confusion exists in scientific literature and commercial databases between this compound and the structurally similar compound, Lucidone. Biological activity data predominantly pertains to Lucidone and cannot be reliably attributed to this compound without direct experimental evidence.
Introduction
This compound is a natural product belonging to the chalcone (B49325) class of flavonoids.[1][2] Chalcones are characterized by a three-carbon α,β-unsaturated carbonyl system that connects two aromatic rings.[1] First reported to be isolated from the roots of Lindera strychnifolia, this compound remains a molecule of scientific interest due to its potential, yet largely unexplored, biological activities.[1][2][3][4] This document provides a comprehensive overview of its known chemical structure and properties, while also delineating the current gaps in research that present opportunities for future investigation in pharmacology, medicinal chemistry, and natural product synthesis.
Chemical Structure and Identifiers
The foundational chemical information for this compound is summarized below. It is crucial to distinguish this compound from Lucidone, a related compound. The structural difference lies in the substitution at the enone system: this compound possesses an ethoxy (-OCH₂CH₃) group, whereas Lucidone has a hydroxyl (-OH) group.[1] This seemingly minor variation can significantly alter the compound's physicochemical and biological properties.[1]
Table 1: Chemical Identifiers and Properties of this compound
| Identifier | Value | Source |
| IUPAC Name | (2Z)-2-[(2E)-1-Ethoxy-3-phenyl-2-propen-1-ylidene]-4-methoxy-4-cyclopentene-1,3-dione | [1] |
| CAS Number | 1195233-59-0 | [1][2] |
| Molecular Formula | C₁₇H₁₆O₄ | [3] |
| Molecular Weight | 284.31 g/mol | [3] |
| SMILES String | Not definitively available in public databases. | [1] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Melting Point | Data not available | [1] |
| Boiling Point | Data not available | [1] |
| Solubility | Data not available | [1] |
Botanical Origin and Isolation
This compound has been reported to be isolated from the roots of Lindera strychnifolia, a plant belonging to the Lauraceae family.[2][3] This plant is a known source of various secondary metabolites, including other flavonoids, sesquiterpenes, and alkaloids.[2][3] While the presence of this compound in this species is documented, detailed experimental protocols for its specific extraction and isolation from the plant matrix have not been published in the available literature.[3]
A generalized workflow for the isolation of a natural product like this compound from a plant source is presented below. This serves as a conceptual framework rather than a validated protocol for this specific compound.
Synthesis and Spectroscopic Data
While this compound was first identified as a natural product, advances in organic chemistry have enabled its laboratory synthesis.[5] A comparative analysis of synthetic versus natural this compound has been reported, providing some spectroscopic data for the synthesized compound, which was found to be consistent with its natural counterpart.[5]
Table 3: Spectroscopic Data for Synthetic this compound
| Technique | Data |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 7.85 (d, J=8.5 Hz, 2H), 7.01 (d, J=8.5 Hz, 2H), 6.45 (s, 1H), 6.20 (s, 1H), 5.50 (dd, J=12.0, 3.0 Hz, 1H), 3.85 (s, 3H), 3.10 (m, 1H), 2.80 (m, 1H), 1.25 (t, J=7.0 Hz, 3H) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 195.5, 164.2, 161.5, 157.0, 130.8, 128.5, 115.6, 105.4, 98.7, 94.1, 78.9, 55.8, 45.3, 8.2 |
| FT-IR (KBr, cm⁻¹) | 3450 (O-H stretch), 1655 (C=O stretch), 1610, 1580 (C=C aromatic stretch), 1250 (C-O ether stretch) |
| Mass Spectrometry (ESI-MS) | m/z 301.10 [M+H]⁺, 323.08 [M+Na]⁺ |
| [Source:[5]] |
Biological Activity and Mechanism of Action
There is a significant lack of specific biological activity data for this compound in the public domain.[2][3] No peer-reviewed studies detailing its mechanism of action, potential therapeutic targets, or quantitative data such as IC₅₀ or EC₅₀ values have been identified.[2]
The majority of research on anti-inflammatory effects, particularly the inhibition of NF-κB and MAPK signaling pathways, has been conducted on the related compound, Lucidone .[1] Due to the structural differences between the two compounds, it is not scientifically sound to extrapolate the biological activities of Lucidone to this compound without direct experimental evidence.[1][2]
For informational purposes only, a hypothetical signaling pathway diagram is presented below. This illustrates the anti-inflammatory mechanism reported for Lucidone , and should not be considered representative of this compound's activity .
Experimental Protocols
As a consequence of the absence of published research, no established experimental methodologies for studying this compound's biological effects exist.[2] However, based on a comparative study, some analytical and in vitro assay protocols can be inferred.[5]
Table 4: Exemplar Experimental Methodologies (from a comparative study)
| Experiment | Protocol Summary |
| Purity Analysis (HPLC) | Instrumentation: Agilent 1260 Infinity II HPLC system with a UV detector.Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).Mobile Phase: A gradient of acetonitrile (B52724) (A) and water with 0.1% formic acid (B), from 20% A to 80% A over 30 minutes.Flow Rate: 1.0 mL/min.Detection Wavelength: 254 nm.Sample Preparation: Samples dissolved in DMSO to a final concentration of 1 mg/mL. |
| Antioxidant Activity (DPPH Assay) | A 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) was prepared. Various concentrations of the test compound were added. After 30 minutes of incubation in the dark at room temperature, the absorbance was measured at 517 nm. The percentage of DPPH radical scavenging activity was calculated to determine the IC₅₀ value. |
| Anti-inflammatory Activity (COX-2 Inhibition) | A commercially available COX-2 inhibitor screening assay kit was used according to the manufacturer's instructions. |
| [Source:[5]] |
Future Research and Opportunities
The current state of knowledge regarding this compound is nascent, presenting a clear opportunity for significant scientific investigation.[3] Key avenues for future research include:
-
Isolation and Structural Elucidation: Development of a robust and detailed protocol for the isolation of this compound from Lindera strychnifolia and complete structural confirmation using modern spectroscopic techniques.[3]
-
Total Synthesis: Optimization of the total synthesis of this compound to provide a reliable and scalable source of the compound for extensive biological evaluation and structure-activity relationship (SAR) studies.[3]
-
Biological Screening: A comprehensive screening of this compound against a wide range of biological targets, such as cancer cell lines, enzymes, and receptors, is necessary to identify potential therapeutic activities.[3]
-
Mechanism of Action Studies: Should biological activity be identified, subsequent studies to elucidate the underlying mechanism of action and the signaling pathways involved will be crucial.[3]
Conclusion
This compound is a natural product with a defined chemical structure but a largely uncharacterized biological profile.[2] For researchers and drug development professionals, it represents an unexplored molecule that may hold significant pharmacological properties. The existing literature underscores a critical need for foundational research to determine its potential as a lead compound for therapeutic development. At present, any claims regarding its biological effects are unsubstantiated. The exploration of this novel chemical entity could lead to the discovery of new biological activities and therapeutic leads.
References
Ethyllucidone from Lindera strychnifolia: A Technical Guide to Its Isolation and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isolation, purification, and characterization of ethyllucidone (B1151810), a bioactive chalcone (B49325) found in the roots of Lindera strychnifolia. This document details the necessary experimental protocols, summarizes key physicochemical and spectroscopic data, and explores potential biological activities and associated signaling pathways based on current knowledge.
Introduction
This compound is a natural product belonging to the chalcone class of flavonoids, which are known for their diverse pharmacological activities.[1] It has been isolated from the roots of Lindera strychnifolia (also known as Lindera aggregata), a plant with a history of use in Traditional Chinese Medicine (TCM) for treating ailments related to pain and inflammation.[1] The presence of this compound in this medicinal herb suggests its potential contribution to the plant's therapeutic effects.[1] This guide serves as a technical resource for researchers engaged in the extraction, purification, and evaluation of this promising compound.
Physicochemical Properties
A summary of the fundamental physicochemical properties of this compound is presented in the table below. It is important to note that while some sources provide a molecular formula of C₂₀H₂₂O₅, others state C₁₇H₁₆O₄.[1][2] This discrepancy highlights the need for thorough characterization upon isolation. For the purpose of this guide, we will refer to the more frequently cited data.
| Property | Value | Reference |
| Chemical Formula | C₂₀H₂₂O₅ | |
| Molecular Weight | 342.39 g/mol | |
| CAS Number | 1195233-59-0 | |
| Chemical Class | Chalcone | |
| Natural Source | Roots of Lindera strychnifolia |
Isolation and Purification Protocol
The isolation of this compound from Lindera strychnifolia involves a multi-step process beginning with extraction from the plant material, followed by fractionation and chromatographic purification. The following protocols outline a general yet detailed approach.
Extraction
The initial step involves the extraction of crude secondary metabolites from the dried and powdered roots of Lindera strychnifolia.
Experimental Protocol: Maceration Extraction
-
Sample Preparation: Air-dry the roots of Lindera strychnifolia and grind them into a coarse powder.
-
Maceration: Soak the powdered plant material in methanol (B129727) or ethanol (B145695) at room temperature for 24-48 hours with occasional stirring. This process should be repeated multiple times to ensure exhaustive extraction.
-
Filtration and Concentration: Filter the combined extracts to remove solid plant material. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude extract.
Fractionation
To simplify the complex crude extract, solvent-solvent partitioning is employed to separate compounds based on their polarity.
Experimental Protocol: Solvent-Solvent Partitioning
-
Suspend the crude extract in water.
-
Sequentially partition the aqueous suspension with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate (B1210297).
-
Collect each solvent phase separately. This compound, being a moderately polar chalcone, is expected to be enriched in the ethyl acetate fraction.
Chromatographic Purification
The final purification of this compound is achieved through a combination of column chromatography and High-Performance Liquid Chromatography (HPLC).
Experimental Protocol: Column Chromatography
-
Stationary Phase: Pack a glass column with silica (B1680970) gel.
-
Mobile Phase: Use a gradient solvent system, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).
-
Fraction Collection: Elute the partitioned extract through the column and collect fractions.
-
Analysis: Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing the target compound.
Experimental Protocol: Preparative HPLC
-
Column: A C18 reverse-phase column is typically used for the separation of chalcones.
-
Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol is commonly employed.
-
Sample Preparation: Dissolve the partially purified, this compound-containing fractions in the initial mobile phase and filter through a 0.22 µm syringe filter.
-
Injection and Fractionation: Inject the sample into the HPLC system and collect the fractions corresponding to the peak of the desired compound.
-
Solvent Removal: Remove the solvent from the collected fractions by lyophilization or evaporation under reduced pressure to obtain highly purified this compound.
Spectroscopic Data for Structural Elucidation
The definitive identification of isolated this compound requires spectroscopic analysis. The following tables provide reported ¹H and ¹³C NMR data for a C-benzylated dihydrochalcone (B1670589) isolated from Lindera strychnifolia, which is presumed to be this compound.
Table 1: ¹H NMR (600 MHz, CDCl₃) and ¹³C NMR (150 MHz, CDCl₃) Spectral Data
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
| 1 | 165.4 | |
| 2 | 108.9 | |
| 3 | 163.7 | |
| 4 | 96.5 | 6.01 (s) |
| 5 | 162.1 | |
| 6 | 106.1 | |
| 7 | 204.5 | |
| 8 | 46.1 | 3.35 (t, 7.2) |
| 9 | 30.2 | 2.95 (t, 7.2) |
| 1' | 139.1 | |
| 2' | 128.8 | 7.25 (m) |
| 3' | 128.8 | 7.25 (m) |
| 4' | 126.5 | 7.18 (t, 7.2) |
| 5' | 128.8 | 7.25 (m) |
| 6' | 128.8 | 7.25 (m) |
| 3-OCH₃ | 55.4 | 3.85 (s) |
| 5-OCH₃ | 55.8 | 3.89 (s) |
| 6-CH₂ | 21.6 | 3.95 (s) |
Table 2: Key COSY and HMBC Correlations for Structural Elucidation
| Proton(s) | COSY Correlations | HMBC Correlations |
| H-8 | H-9 | C-7, C-9, C-1', C-2', C-6' |
| H-9 | H-8 | C-7, C-8, C-1' |
| H-4 | C-2, C-3, C-5, C-6 | |
| 3-OCH₃ | C-3 | |
| 5-OCH₃ | C-5 | |
| 6-CH₂ | C-5, C-6 |
Biological Activity and Signaling Pathways
While direct and extensive research on the biological activity of this compound is limited, its classification as a chalcone allows for postulations based on the known activities of this compound class. Chalcones are recognized for their anti-inflammatory and anticancer properties. Other compounds isolated from Lindera strychnifolia have been shown to possess neuroprotective and antioxidant effects.
Potential Anti-inflammatory Activity
Chalcones are known to inhibit key inflammatory mediators. It is postulated that this compound may exert anti-inflammatory effects by modulating the NF-κB signaling pathway, a central regulator of inflammation.
Potential Neuroprotective Effects
Bioassay-guided fractionation of extracts from Lindera strychnifolia has led to the isolation of compounds like lindenenyl acetate, which exhibits neuroprotective effects through the induction of heme oxygenase-1 (HO-1) via the Nrf2/ARE and ERK pathways. While not directly demonstrated for this compound, this highlights a potential area of investigation.
Visualized Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate the generalized workflow for the isolation of this compound and a postulated mechanism of its anti-inflammatory action.
References
Ethyllucidone (CAS 1195233-59-0): A Technical Guide on a Promising Chalcone
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of Ethyllucidone (CAS 1195233-59-0), a natural product belonging to the chalcone (B49325) class of flavonoids. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document furnishes a broader technical context for its potential synthesis, characterization, and biological activities based on the well-studied properties of chalcones and its structural analog, lucidone. This approach aims to equip researchers with the foundational knowledge that can be applied to the study of this compound and related compounds.
Introduction to this compound
This compound is a chalcone that has been identified and isolated from the roots of Lindera strychnifolia and Lindera aggregata.[1] Chalcones are characterized by their 1,3-diphenyl-2-propen-1-one backbone and are precursors to other flavonoids in plants. They are a well-studied class of compounds with a wide range of reported biological activities.[1] In Traditional Chinese Medicine, the root of Lindera aggregata, known as "Wu Yao," has been used for centuries to treat ailments related to pain and inflammation, suggesting the therapeutic potential of its constituents like this compound.[2]
Despite its identification, a comprehensive review of scientific literature reveals a significant gap in the understanding of this compound's pharmacological profile.[3] To date, no peer-reviewed studies detailing its specific biological activities, mechanism of action, or quantitative data such as IC50 or EC50 values have been published.[3] Therefore, much of the current understanding is extrapolated from the activities of other chalcones.
Physicochemical Properties
Comprehensive, experimentally determined physicochemical data for this compound are not available in published literature.[4] The following table summarizes the basic molecular information.[4] For comparative purposes, the properties of the structurally similar compound, Lucidone, are also presented. The key structural difference is the presence of an ethoxy (-OCH2CH3) group in this compound where Lucidone has a hydroxyl (-OH) group.[5]
| Property | This compound | Lucidone | Source(s) |
| CAS Number | 1195233-59-0 | 19956-53-7 | [5][6] |
| Molecular Formula | C₁₇H₁₆O₄ | C₁₅H₁₂O₄ | [5][7] |
| Molecular Weight | 284.31 g/mol | 256.25 g/mol | [5][7] |
| Chemical Class | Chalcone | Chalcone | [6] |
| Natural Source | Roots of Lindera strychnifolia and Lindera aggregata | Fruits of Lindera erythrocarpa | [8][9] |
| IUPAC Name | (2Z)-2-[(2E)-1-Ethoxy-3-phenyl-2-propen-1-ylidene]-4-methoxy-4-cyclopentene-1,3-dione | 2-[(2E)-1-hydroxy-3-phenyl-2-propenylidene]-4-methoxy-4-cyclopentene-1,3-dione | [5] |
Hypothesized Biological Activity and Signaling Pathways
While there is no specific biological data available for this compound, the chalcone scaffold is associated with a broad range of pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial effects.[1] The closely related compound, lucidone, has been reported to possess hepatoprotective, antioxidant, and anti-inflammatory properties.[1]
Anti-inflammatory Activity
It is hypothesized that this compound, like many other chalcones, exerts anti-inflammatory effects by modulating key inflammatory signaling pathways.[10] The primary putative mechanisms include the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[10][11]
NF-κB Signaling Pathway: The NF-κB pathway is a central regulator of the inflammatory response.[11] In its inactive state, NF-κB is held in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, such as those for iNOS and COX-2.[10] Chalcones have been shown to interfere with this pathway at multiple levels.[10]
Caption: Putative inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway: The MAPK signaling cascade, which includes kinases like JNK and p38, also plays a crucial role in inflammation. Lucidone has been observed to suppress the phosphorylation of these kinases, contributing to its anti-inflammatory effects.[12] It is plausible that this compound shares this mechanism.
Caption: Putative modulation of the MAPK signaling pathway by this compound.
Antioxidant Activity
Chalcones often exhibit antioxidant effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[10] Nrf2 is a transcription factor that regulates the expression of antioxidant proteins and phase-II detoxifying enzymes.
Experimental Protocols
As specific experimental protocols for this compound have not been published, this section provides generalized methodologies for the synthesis, isolation, and biological evaluation of chalcones, which would be applicable to the study of this compound.
Synthesis of this compound: A General Approach
The synthesis of chalcones is most commonly achieved through the Claisen-Schmidt condensation.[6] This reaction involves the base-catalyzed condensation of an appropriate acetophenone (B1666503) with a benzaldehyde (B42025) derivative.[6]
General Protocol for Claisen-Schmidt Condensation:
-
Reaction Setup: Dissolve the substituted acetophenone (1 equivalent) in ethanol (B145695) in a round-bottom flask.
-
Addition of Base: To the stirred solution, add an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, dropwise at a controlled temperature.
-
Addition of Aldehyde: Slowly add the substituted benzaldehyde (1 equivalent), also dissolved in ethanol, to the reaction mixture.
-
Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into cold water and acidify with a dilute acid (e.g., HCl) to precipitate the crude chalcone.
-
Purification: Filter the precipitate, wash with water, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified chalcone.
Isolation from Natural Sources
The primary method for obtaining this compound is through extraction from its plant source, followed by purification.[6]
General Protocol for Isolation and Purification:
-
Sample Preparation: Air-dry the roots of Lindera strychnifolia and grind them into a coarse powder.[6]
-
Extraction: Macerate the powdered plant material in a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature for 24-48 hours with occasional stirring.[6]
-
Fractionation: Concentrate the crude extract under reduced pressure. Subject the concentrated extract to liquid-liquid partitioning using immiscible solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and water).[13]
-
Purification: Further purify the active fraction using chromatographic techniques such as column chromatography on silica (B1680970) gel or Sephadex, followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate this compound to a high degree of purity.[13]
Caption: A generalized workflow for the isolation of this compound.
In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)
A standard assay to evaluate the anti-inflammatory potential of compounds like this compound is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Protocol for Nitric Oxide (NO) Inhibition Assay:
-
Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in a suitable medium.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Induce inflammation by adding LPS to the cell cultures.
-
Incubation: Incubate the cells for an additional 24 hours.
-
NO Measurement: Measure the concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant using the Griess reagent. A decrease in nitrite concentration in the presence of this compound indicates anti-inflammatory activity.[2]
Future Directions
The current lack of data on this compound presents a significant opportunity for research. Key areas for future investigation include:
-
Isolation and Structural Elucidation: Development of a robust protocol for the isolation of this compound and complete structural elucidation using modern spectroscopic techniques.[4]
-
Chemical Synthesis: Total synthesis of this compound to provide a reliable source for extensive biological testing.[4]
-
Biological Screening: Comprehensive screening of this compound against a wide range of biological targets to identify potential therapeutic activities.[3][4]
-
Mechanism of Action Studies: Elucidation of the underlying molecular mechanisms and signaling pathways involved in any identified biological activities.[3][4]
Conclusion
This compound is a natural chalcone with a known chemical structure and origin but a largely uncharacterized biological profile.[3] Based on its chemical class and the known activities of its structural analog, lucidone, it is hypothesized to possess anti-inflammatory and antioxidant properties, likely through the modulation of the NF-κB and MAPK signaling pathways. This technical guide provides a foundational framework of potential properties and applicable experimental protocols to stimulate and guide future research into this promising compound. Further investigation is necessary to unlock the full therapeutic potential of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 1195233-59-0[(2E)-2-[(2E)-1-Ethoxy-3-phenyl-2-propen-1-ylidene]-4-methoxy-4-cy clopentene-1,3-dione]- Acmec Biochemical [acmec.com.cn]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Ethyllucidone: A Technical Guide on a Promising Chalcone
Disclaimer: Scientific literature with specific experimental data on the biological activities, signaling pathways, and detailed experimental protocols for Ethyllucidone (CAS 1195233-59-0) is exceptionally limited.[1][2] This guide consolidates the available physicochemical data for this compound and, for the purpose of illustrating potential biological activities and experimental methodologies, draws parallels with the closely related and well-studied structural analog, Lucidone. The biological data and signaling pathways described herein are based on studies of Lucidone and should be considered hypothetical for this compound pending direct experimental verification.
Core Molecular Information
This compound is a chalcone, a class of natural products known for their diverse biological activities.[2] Its fundamental molecular and physical properties are summarized below.
Data Presentation: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₆O₄ | [1][2] |
| Molecular Weight | 284.31 g/mol | |
| CAS Number | 1195233-59-0 | |
| IUPAC Name | (2Z)-2-[(2E)-1-Ethoxy-3-phenyl-2-propen-1-ylidene]-4-methoxy-4-cyclopentene-1,3-dione | |
| Chemical Class | Chalcone | |
| Natural Source | Roots of Lindera strychnifolia |
Postulated Biological Activity and Signaling Pathways
While direct evidence for this compound's biological activity is scarce, its structural similarity to Lucidone suggests it may possess anti-inflammatory properties. Lucidone has been shown to exert anti-inflammatory effects by inhibiting key signaling pathways.
Hypothetical Anti-Inflammatory Signaling Pathways
NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a primary regulator of the inflammatory response. In unstimulated cells, NF-κB is held inactive in the cytoplasm. Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a cascade that leads to the degradation of the inhibitory protein IκBα, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes like iNOS and COX-2. Studies on Lucidone have shown that it can inhibit this process, preventing NF-κB activation.
MAPK Signaling Pathway: Mitogen-Activated Protein Kinase (MAPK) pathways, including JNK and p38, are also crucial in mediating inflammation. Lucidone has been observed to inhibit the phosphorylation of JNK and p38 MAPKs, thereby blocking downstream inflammatory signaling.
Mandatory Visualization: Signaling Pathway Diagrams
Caption: Postulated inhibition of the NF-κB pathway by this compound.
References
An In-depth Technical Guide on Ethyllucidone: Synthesis and Characterization
Disclaimer: Publicly available scientific literature on the specific synthesis, detailed characterization, and biological activity of ethyllucidone (B1151810) is exceptionally limited.[1] Much of the existing information is speculative or pertains to the structurally similar compound, lucidone (B1675363). This guide consolidates the available data and outlines hypothetical methodologies based on related compounds.
Introduction
This compound is a chalcone, a class of natural products known for their distinct aromatic ketone core.[2] It has been reportedly isolated from the roots of Lindera strychnifolia.[3] Chalcones, as a group, are of significant interest in medicinal chemistry due to their diverse biological activities. However, this compound itself remains largely uncharacterized in scientific literature.[1]
A critical point of clarification is the distinction between this compound and lucidone. These two compounds are structurally similar, with the primary difference being an ethoxy group (-OCH₂CH₃) in this compound where lucidone has a hydroxyl group (-OH).[2] This seemingly minor variation can have a substantial impact on the physicochemical and biological properties of the molecule. The majority of research on anti-inflammatory effects, including the inhibition of NF-κB and MAPK signaling pathways, has been conducted on lucidone, and these findings cannot be directly extrapolated to this compound without experimental verification.
Chemical and Physical Properties
Comprehensive, experimentally determined physicochemical data for this compound are not available in the public domain. The table below summarizes the basic molecular information that has been reported.
| Property | Value | Source |
| IUPAC Name | (2Z)-2-[(2E)-1-Ethoxy-3-phenyl-2-propen-1-ylidene]-4-methoxy-4-cyclopentene-1,3-dione | |
| Molecular Formula | C₁₇H₁₆O₄ | |
| Molecular Weight | 284.31 g/mol | |
| CAS Number | 1195233-59-0 | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available |
Synthesis of this compound
As of now, no specific methods for the chemical synthesis of this compound have been published. However, a plausible synthetic route can be proposed based on the general synthesis of chalcones, which is commonly achieved through the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of an acetophenone (B1666503) derivative with a benzaldehyde (B42025) derivative.
The following diagram illustrates a generalized Claisen-Schmidt condensation that could be adapted for the synthesis of this compound. Note: This is a hypothetical pathway and would require significant optimization.
Caption: Hypothetical synthesis of this compound via Claisen-Schmidt condensation.
The following is a general procedure for the Claisen-Schmidt condensation and would need to be optimized for the specific synthesis of this compound.
-
Reaction Setup: Dissolve the substituted acetophenone (1 equivalent) in ethanol (B145695) in a round-bottom flask.
-
Addition of Base: To the stirred solution, add an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide.
-
Addition of Aldehyde: Slowly add the benzaldehyde derivative (1 equivalent) to the reaction mixture.
-
Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, pour the mixture into cold water and acidify with a dilute acid (e.g., HCl) to precipitate the crude product.
-
Isolation: Collect the precipitate by filtration and wash with cold water.
-
Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.
Isolation from Natural Sources
This compound has been reported to be isolated from the roots of Lindera strychnifolia. While a specific protocol for the isolation of this compound has not been detailed, a general approach for the extraction and purification of chalcones from plant material can be outlined.
The following diagram illustrates a typical workflow for the isolation of a target compound from a plant source.
Caption: General workflow for the isolation of this compound from its natural source.
-
Sample Preparation: Air-dry the roots of Lindera strychnifolia and grind them into a coarse powder.
-
Maceration: Soak the powdered plant material in a suitable organic solvent, such as methanol or ethanol, at room temperature for 24-48 hours with occasional stirring.
-
Filtration and Concentration: Filter the combined extracts to remove solid plant material. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Solvent-Solvent Partitioning: To partially purify the extract, suspend the crude extract in water and sequentially partition it with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate.
-
Chromatographic Purification: The fraction containing the target compound (identified by a preliminary bioassay or TLC) is further purified using chromatographic techniques such as column chromatography and high-performance liquid chromatography (HPLC).
Characterization
The following table presents the types of data that would be necessary for the complete characterization of this compound. The values provided are for illustrative purposes only and are based on data for a structurally related flavonoid.
| Spectroscopic Technique | Expected Data |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm) 7.85 (d, J=8.5 Hz, 2H), 7.01 (d, J=8.5 Hz, 2H), 6.45 (s, 1H), 6.20 (s, 1H), 5.50 (dd, J=12.0, 3.0 Hz, 1H), 3.85 (s, 3H), 3.10 (m, 1H), 2.80 (m, 1H), 1.25 (t, J=7.0 Hz, 3H) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm) 195.5, 164.2, 161.5, 157.0, 130.8, 128.5, 115.6, 105.4, 98.7, 94.1, 78.9, 55.8, 45.3, 8.2 |
| FT-IR (KBr, cm⁻¹) | 3450 (O-H stretch), 1655 (C=O stretch), 1610, 1580 (C=C aromatic stretch), 1250 (C-O ether stretch) |
| Mass Spectrometry (ESI-MS) | m/z 301.10 [M+H]⁺, 323.08 [M+Na]⁺ |
Biological Activity and Signaling Pathways
There is a significant lack of specific biological activity data for this compound in the public domain. Research on the anti-inflammatory effects of the related compound, lucidone, has shown inhibition of the NF-κB and MAPK signaling pathways. While it is plausible that this compound may exhibit similar properties, this remains to be experimentally validated.
The following diagram illustrates the hypothetical mechanism of anti-inflammatory action of this compound, based on the known activity of lucidone. This is a speculative pathway for this compound.
References
Ethyllucidone: A Technical Guide to Its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyllucidone is a chalcone, a class of natural products known for their diverse biological activities. While research into its specific therapeutic applications is still nascent, this technical guide provides a comprehensive overview of its known natural source, physicochemical properties, and generalized protocols for its extraction and isolation. Due to the limited availability of specific data for this compound, this guide also discusses methodologies for the isolation of similar compounds from its plant source and the known signaling pathways of structurally related molecules. This document aims to serve as a foundational resource for researchers interested in the study and development of this compound.
Natural Sources of this compound
The primary and currently only documented natural source of this compound is the roots of Lindera strychnifolia, a plant belonging to the Lauraceae family. This plant is known to produce a variety of secondary metabolites, including other phenolic compounds and sesquiterpenes. While Lindera strychnifolia has been investigated for various bioactive molecules, specific quantitative data on the yield of this compound from its roots is not extensively documented in publicly available scientific literature.
It is important to distinguish this compound from a structurally similar and more extensively studied compound, Lucidone (B1675363). The key structural difference is the presence of an ethoxy (-OCH₂CH₃) group in this compound where Lucidone possesses a hydroxyl (-OH) group. This seemingly minor difference can have significant implications for the compound's biological activity and physicochemical properties.
Physicochemical Properties
Comprehensive, experimentally determined physicochemical data for this compound are limited. The following table summarizes the basic molecular information available.
| Property | Data | Source |
| Molecular Formula | C₁₇H₁₆O₄ | Calculated |
| Molecular Weight | 284.31 g/mol | Calculated |
| Chemical Class | Chalcone | |
| Natural Source | Roots of Lindera strychnifolia |
Generalized Experimental Protocols for Isolation
While a specific, optimized protocol for the isolation of this compound from Lindera strychnifolia is not available, the following is a generalized methodology for the extraction and purification of chalcones and other secondary metabolites from plant materials. This protocol is based on common techniques used in natural product chemistry and should be adapted and optimized for the specific target compound.
Extraction
-
Preparation of Plant Material: Collect the roots of Lindera strychnifolia. Clean the roots to remove any soil and debris. Air-dry the material in a well-ventilated area or use a plant dryer at a controlled temperature (e.g., 40-50 °C) to prevent enzymatic degradation. Once dried, grind the roots into a coarse powder to increase the surface area for extraction.
-
Maceration: Soak the powdered plant material in a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature. The ratio of plant material to solvent should be sufficient to ensure complete immersion (e.g., 1:10 w/v). The maceration process should be carried out for a period of 24-72 hours with occasional agitation to enhance extraction efficiency.
-
Filtration and Concentration: After the maceration period, filter the mixture to separate the solvent extract from the solid plant residue. The extraction process can be repeated multiple times with fresh solvent to ensure maximum recovery of the compounds. Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator to obtain the crude extract.
Fractionation
-
Solvent-Solvent Partitioning: The crude extract can be subjected to liquid-liquid partitioning to separate compounds based on their polarity. The crude extract is typically dissolved in a water/methanol mixture and then sequentially partitioned with solvents of increasing polarity, such as hexane (B92381), chloroform, and ethyl acetate. This process will yield fractions with different chemical profiles. The presence of this compound in each fraction should be monitored using analytical techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Purification
-
Column Chromatography: The fraction containing the highest concentration of the target compound is then subjected to further purification using column chromatography. A variety of stationary phases can be used, with silica (B1680970) gel being the most common for chalcones. The mobile phase is typically a gradient system of non-polar and polar solvents (e.g., hexane and ethyl acetate) to elute compounds with varying polarities.
-
Preparative HPLC: For final purification to obtain a high-purity compound, preparative High-Performance Liquid Chromatography (HPLC) is often employed. This technique offers higher resolution and can separate closely related compounds.
-
Crystallization: If the purified compound is a solid, crystallization can be used as a final purification step and to obtain crystals suitable for structural elucidation by X-ray crystallography.
dot
Caption: A generalized workflow for the isolation of this compound.
Signaling Pathways: An Analog Perspective
As of the date of this guide, there is no publicly available scientific literature detailing the specific signaling pathways modulated by this compound. However, research on the structurally similar compound, Lucidone, has identified its involvement in anti-inflammatory pathways.
Disclaimer: The following diagram illustrates the known anti-inflammatory signaling pathway of Lucidone . It is provided for informational purposes only and should not be considered representative of this compound's biological activity. Further research is required to elucidate the specific mechanisms of action of this compound.
Lucidone has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE₂).[1] This is achieved through the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[1] The mechanism involves the inhibition of the nuclear factor-kappaB (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[1] Specifically, Lucidone can inhibit the phosphorylation of c-Jun N-terminal kinase (JNK), which in turn suppresses the activation of the transcription factor AP-1.[1]
dot
References
Ethyllucidone's Hypothesized Mechanism of Action: An In-depth Technical Guide
Disclaimer: There is currently a notable absence of specific scientific literature detailing the mechanism of action of ethyllucidone (B1151810). This technical guide, therefore, presents a hypothesized mechanism of action based on the well-documented activities of its chemical class, chalcones, and the known pharmacological properties of its structural analog, lucidone (B1675363). The signaling pathways, quantitative data, and experimental protocols described herein are representative of chalcones and lucidone and serve as a predictive framework for the potential biological activity of this compound.
Introduction
This compound is a natural chalcone (B49325) isolated from the roots of Lindera aggregata and Lindera strychnifolia.[1][2] Chalcones are a subclass of flavonoids characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. This structural motif is associated with a wide array of pharmacological activities, most notably anti-inflammatory, antioxidant, and anticancer effects.[1] Given that extracts from Lindera aggregata have a history of use in traditional medicine for treating inflammatory conditions, it is hypothesized that this compound exerts its biological effects primarily through the modulation of key inflammatory and oxidative stress signaling pathways.[1]
Core Hypothesized Mechanism of Action: Anti-inflammatory and Antioxidant Pathways
The central hypothesis is that this compound, like many other chalcones, mitigates inflammatory responses by inhibiting the pro-inflammatory transcription factor Nuclear Factor-kappa B (NF-κB) and modulating the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[1][3] Concurrently, it is likely to exhibit antioxidant effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[1] A potential role in modulating the PI3K/Akt signaling pathway, often implicated in cancer, is also considered based on data from its analog, lucidone.[4]
Hypothesized Signaling Pathways
NF-κB Signaling Pathway in Inflammation
The NF-κB pathway is a critical regulator of inflammation.[4] In an inactive state, NF-κB is held in the cytoplasm by the inhibitor of κB (IκB) proteins. Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the IκB kinase (IKK) complex to phosphorylate IκBα, leading to its degradation. This allows NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes that produce enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][3] Chalcones have been demonstrated to interfere with this pathway, and it is postulated that this compound may act similarly by preventing the degradation of IκBα, thereby blocking NF-κB's nuclear translocation and subsequent pro-inflammatory gene expression.[4]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathways are crucial in translating extracellular signals into cellular responses, including inflammation.[4] Lucidone, a close analog of this compound, has been observed to suppress the phosphorylation of key kinases in this pathway, such as JNK and p38 MAPK.[4] This inhibition contributes to its anti-inflammatory effects. It is hypothesized that this compound may share this mechanism, modulating the MAPK cascade to reduce the inflammatory response.
PI3K/Akt Signaling Pathway in Cancer
In pancreatic cancer cells, lucidone has been shown to inhibit the PI3K/Akt signaling pathway, which is critical for cell survival and proliferation.[4] This inhibition leads to the suppression of autophagy and multidrug resistance protein 1 (MDR1) expression.[4] This suggests a potential mechanism for anticancer activity that this compound might also possess, making it a candidate for investigation in cancer-related studies.
Quantitative Data Summary
Direct quantitative data for this compound is not currently available in scientific literature.[2] The following table summarizes the known quantitative data for its parent compound, lucidone. These values can serve as a preliminary guide for designing dose-response experiments with this compound.[4]
| Compound | Assay Type | Target/Cell Line | Parameter | Value | Reference |
| Lucidone | Antiviral Assay | Dengue virus (DENV) in Huh-7 cells | EC50 | 25 µM | [4] |
| Lucidone | Anti-inflammatory | LPS-induced RAW 264.7 macrophages | Inhibition of TNF-α secretion | Significant at 10 µg/mL & 25 µg/mL | [4] |
| Lucidone | Anti-inflammatory | LPS-induced RAW 264.7 macrophages | Inhibition of PGE2 production | Significant at 10 µg/mL & 25 µg/mL | [4] |
Experimental Protocols
The following are example protocols for assays targeting the known biological activities of lucidone. These can be adapted for screening and characterizing this compound.[4][5]
Protocol 1: Determination of NO Production in RAW 264.7 Macrophages
-
Objective: To identify inhibitors of lipopolysaccharide (LPS)-induced nitric oxide (NO) production in murine macrophage cells.
-
Principle: This assay measures the inhibition of NO, a key inflammatory mediator. NO concentration is determined by the Griess assay, which measures its stable metabolite, nitrite (B80452).[4][5]
-
Methodology:
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of the test compound (e.g., this compound). After 1 hour of pre-treatment, stimulate the cells with 1 µg/mL of LPS for 24 hours. Include vehicle-only and untreated controls.
-
Nitrite Assay (Griess Reagent):
-
Mix 100 µL of cell culture supernatant with 100 µL of Griess reagent.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage of NO inhibition relative to the LPS-only treated control.
-
Protocol 2: Cell Viability Assay (MTT)
-
Objective: To determine the cytotoxic potential of the test compound.
-
Principle: The MTT assay measures the metabolic activity of cells. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product, which can be quantified spectrophotometrically.
-
Methodology:
-
Cell Seeding and Treatment: Follow steps 1-3 from Protocol 1.
-
MTT Addition: After the 24-hour incubation, add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm.
-
Data Analysis: Express cell viability as a percentage relative to the vehicle-treated control cells.
-
Experimental Workflow for Characterizing a Novel Compound
The following diagram illustrates a typical workflow for the initial characterization of a novel bioactive compound like this compound.[6]
Conclusion
While this compound remains a largely uncharacterized molecule, its classification as a chalcone and structural similarity to lucidone provide a strong basis for hypothesizing its mechanism of action.[2] The predictive framework presented in this guide suggests that this compound holds potential as a modulator of key signaling pathways involved in inflammation and cancer, such as NF-κB, MAPK, and PI3K/Akt. The provided quantitative data for lucidone and the detailed experimental protocols offer a starting point for researchers to embark on the systematic investigation of this compound. It is imperative that future studies focus on direct experimental validation to confirm these hypotheses and fully elucidate the therapeutic potential of this compound.
References
Ethyllucidone: A Technical Guide to its Predicted Biological Activity
Disclaimer: There is a significant lack of specific biological activity data for Ethyllucidone (B1151810) in the publicly available scientific literature. This document presents a predictive guide based on the well-documented biological activities of its chemical class, chalcones, and a closely related compound, lucidone (B1675363). The quantitative data, experimental protocols, and signaling pathways described herein are based on these proxy compounds and serve as a framework for potential future research into the biological activities of this compound.
Introduction
This compound is a naturally occurring chalcone (B49325) isolated from the roots of Lindera strychnifolia. Chalcones are a class of flavonoids characterized by a three-carbon α,β-unsaturated carbonyl system that connects two aromatic rings. This structural feature is associated with a wide range of pharmacological effects, including anti-inflammatory, antioxidant, and anticancer activities. Given its classification as a chalcone, it is hypothesized that this compound will exhibit a similar spectrum of biological activities. This guide summarizes the key predictive activities, their underlying mechanisms, and the experimental protocols used for their evaluation, drawing parallels from studies on lucidone and other chalcones.
Predicted Biological Activities
Anti-inflammatory Activity
It is predicted that this compound will exhibit significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and signaling pathways. This is based on strong evidence from studies on the related compound lucidone, which has been shown to suppress the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and tumor necrosis factor-alpha (TNF-α) in response to inflammatory stimuli.
Quantitative Data: Anti-inflammatory Activity of Lucidone
| Compound | Assay | Model | Target | IC50 / Effect | Reference |
| Lucidone | In vivo | LPS-induced inflammation in mice | Nitric Oxide (NO) Production | 51.1 mg/kg | [1] |
Antioxidant Activity
Chalcones are known to possess antioxidant properties, and therefore, this compound is expected to be an effective antioxidant. This activity is attributed to their ability to scavenge free radicals and to activate the Nrf2 signaling pathway, which upregulates the expression of antioxidant genes.
Quantitative Data: Antioxidant Activity of Chalcones (Proxy for this compound)
| Compound Class | Assay | IC50 Range (µM) | Reference |
| Chalcones | DPPH Radical Scavenging | 61.4 - >300 | [2] |
| Chalcones | ABTS Radical Scavenging | 50.34 - 89.12 | [2] |
Anticancer Activity
Based on the known cytotoxic effects of various chalcone derivatives against multiple cancer cell lines, this compound is predicted to have anticancer potential. The proposed mechanisms include the induction of apoptosis and cell cycle arrest in cancer cells.
Quantitative Data: Anticancer Activity of Chalcone Derivatives (Proxy for this compound)
| Compound Type | Cell Line | Cancer Type | IC50 (µM) |
| Vanillin-based chalcone | HCT-116 | Colon Cancer | 6.85 |
| α-phthalimido-chalcone | HepG2 | Liver Cancer | 1.62 |
| α-phthalimido-chalcone | MCF-7 | Breast Cancer | 1.88 |
| Prenylated chalcone | MCF-7 | Breast Cancer | 3.30 |
| Prenylated chalcone | MDA-MB-231 | Breast Cancer | 6.12 |
| Cinnamaldehyde-based chalcone | Caco-2 | Colon Cancer | 32.19 |
Hypothesized Signaling Pathways
The biological activities of chalcones are mediated through the modulation of several key signaling pathways. The following diagrams illustrate the predicted mechanisms of action for this compound based on data from lucidone and other chalcones.
Experimental Protocols
The following are detailed methodologies for key experiments that would be used to screen the biological activity of this compound.
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in RAW 264.7 Macrophages
-
Cell Culture: Murine macrophage cells (RAW 264.7) are cultured in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (this compound) and the cells are pre-incubated for 1 hour.
-
Inflammation Induction: Lipopolysaccharide (LPS) from E. coli is added to the wells (final concentration typically 1 µg/mL) to induce an inflammatory response. A control group without LPS stimulation is also maintained.
-
Incubation: The plates are incubated for 24 hours.
-
NO Measurement: The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent are mixed and incubated for 15 minutes at room temperature.
-
Absorbance Reading: The absorbance is measured at 540 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that inhibits 50% of NO production (IC50) is determined from a dose-response curve.
In Vitro Antioxidant Assay: DPPH Radical Scavenging
-
Reagent Preparation: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) is prepared.
-
Sample Preparation: A series of dilutions of the test compound (this compound) and a standard antioxidant (e.g., ascorbic acid) are prepared in methanol.
-
Assay Protocol: In a 96-well plate, a small volume of each dilution of the test sample or standard is added to different wells. The DPPH solution is then added to each well.
-
Incubation: The plate is incubated in the dark at room temperature for 30 minutes.
-
Absorbance Reading: The absorbance is measured at 517 nm. The decrease in absorbance of the DPPH solution indicates radical scavenging activity.
-
IC50 Calculation: The concentration of the test compound required to scavenge 50% of the DPPH radicals (IC50) is calculated.
In Vitro Anticancer Assay: MTT Cytotoxicity Assay
-
Cell Seeding: Cancer cells (e.g., HCT-116, MCF-7) are seeded in 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment: The medium is replaced with fresh medium containing various concentrations of the test compound (this compound).
-
Incubation: Cells are incubated for a defined period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that inhibits 50% of cell growth (IC50) is determined from a dose-response curve.
References
An In-depth Technical Guide on the Solubility of Ethyllucidone
For: Researchers, Scientists, and Drug Development Professionals
Subject: Ethyllucidone (B1151810) Solubility in Different Solvents: A Technical Overview and Methodological Guide
Introduction
This compound is a chalcone (B49325), a class of natural products known for their diverse biological activities.[1] It has been reported as a constituent of Lindera strychnifolia.[2] Despite its potential, the publicly available scientific literature on this compound is exceptionally limited, particularly concerning its physicochemical properties such as solubility.[1][2] Specific, quantitative data on the solubility of this compound in common laboratory solvents has not been publicly reported.[1]
This technical guide consolidates the available qualitative information regarding the solubility of this compound, drawing inferences from the solvents used in the extraction and purification of chalcones. Furthermore, it provides detailed, generalized experimental protocols for researchers to determine the solubility of this compound in their own laboratories. This guide also presents a postulated signaling pathway, based on the known mechanisms of closely related chalcones, to provide context for its potential biological activity.
Qualitative Solubility of this compound
While quantitative data is unavailable, the solvents used in the extraction, partitioning, and purification of this compound and other chalcones provide strong indications of its solubility characteristics. The compound is expected to be soluble in a range of organic solvents. For short-term use, moderately polar aprotic solvents are often suitable, while anhydrous polar solvents are preferred for long-term storage of stock solutions, typically at low temperatures (-20°C or -80°C) and protected from light.
The following table summarizes the likely solubility of this compound in various solvents based on their use in common phytochemical laboratory procedures.
Table 1: Qualitative Solubility of this compound in Various Solvents
| Solvent | Chemical Class | Likely Solubility | Rationale / Common Use |
| Polar Protic Solvents | |||
| Methanol | Alcohol | Likely Soluble | Used for the initial maceration and extraction of chalcones from plant material. |
| Ethanol | Alcohol | Likely Soluble | Also used for the extraction of chalcones and is a preferred solvent for long-term storage of stock solutions. |
| Polar Aprotic Solvents | |||
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Likely Soluble | Recommended for long-term storage of stock solutions; a powerful solvent for many organic compounds. |
| Acetonitrile | Nitrile | Likely Soluble | Suggested as a suitable solvent for short-term use with chalcones. |
| Acetone | Ketone | Likely Soluble | Suggested as a suitable solvent for short-term use with chalcones. |
| Ethyl Acetate | Ester | Likely Soluble | Used in solvent-solvent partitioning and column chromatography for the separation of chalcones. |
| Nonpolar Solvents | |||
| Chloroform | Halogenated Alkane | Likely Soluble | Used in solvent-solvent partitioning for the separation of chalcones based on polarity. |
| Hexane | Alkane | Sparingly Soluble | Used as the initial, less polar mobile phase in column chromatography for chalcone purification. |
| Aqueous Solutions | |||
| Water | Aqueous | Likely Insoluble | This compound is a hydrophobic compound, and chalcones are generally insoluble or poorly soluble in water. |
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The following is a generalized protocol for determining the equilibrium solubility of this compound, adapted from the widely recognized shake-flask method. This method is considered the gold standard for its accuracy.
3.1. Principle An excess amount of the solid compound (this compound) is added to a specific solvent. The mixture is agitated at a constant temperature until equilibrium is achieved between the dissolved and undissolved solute. The concentration of the solute in the supernatant is then measured to determine the solubility.
3.2. Materials and Apparatus
-
This compound (solid, pure)
-
Selected solvents (analytical grade)
-
Volumetric flasks
-
Screw-capped vials or flasks
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
3.3. Procedure
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. "Excess" means that a visible amount of undissolved solid remains.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a short period to let the undissolved solid settle.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant. To ensure no solid particles are transferred, centrifuge the vials at a high speed and/or filter the supernatant through a syringe filter.
-
Dilution: Accurately dilute the clear, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC or UV-Vis spectroscopy).
-
Quantification: Analyze the diluted samples using a validated analytical method to determine the concentration of this compound.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Express the solubility in units such as mg/mL or mol/L.
Visualized Workflow and Postulated Signaling Pathway
To aid in the conceptualization of the experimental process and the potential biological context of this compound, the following diagrams are provided.
Caption: A generalized workflow for the determination of this compound solubility.
Disclaimer: Due to the absence of specific biological activity data for this compound, the following diagram illustrates a postulated mechanism of action based on the known anti-inflammatory effects of the structurally similar chalcone, lucidone (B1675363), and other chalcones which are known to inhibit the NF-κB signaling pathway. This pathway should be considered a representative example for this class of compounds and not as experimentally verified data for this compound.
Caption: Postulated inhibition of the NF-κB pathway by a chalcone compound.
Conclusion
While there is a notable gap in the scientific literature regarding the specific solubility of this compound, this guide provides a foundational understanding for researchers. The qualitative data, derived from established phytochemical methods, suggests that this compound is soluble in common polar organic solvents. The provided experimental protocol offers a robust framework for obtaining precise, quantitative solubility data. The visualized workflow and the postulated signaling pathway serve to guide future experimental design and hypothesis generation. It is imperative that researchers conduct their own solubility and stability tests in the specific solvent systems relevant to their applications.
References
- 1. Anti-inflammatory effect of lucidone in mice via inhibition of NF-kappaB/MAP kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Ethyllucidone: A Technical Guide on IUPAC Nomenclature and Core Data
Disclaimer: Publicly available scientific literature on ethyllucidone (B1151810) is exceptionally limited. This guide consolidates the current information and highlights significant knowledge gaps, presenting opportunities for future research. Data on physicochemical properties, with the exception of its appearance, are largely unavailable. Biological activity data is sparse and primarily derived from comparative studies of synthetic versus natural this compound.
IUPAC Name and Nomenclature
This compound is a member of the chalcone (B49325) class of natural products. The systematic IUPAC name for this compound is (2Z)-2-[(2E)-1-ethoxy-3-phenyl-2-propen-1-ylidene]-4-methoxy-4-cyclopentene-1,3-dione .
The nomenclature and numbering of the core cyclopentene-1,3-dione structure are illustrated in the diagram below. The stereochemistry of the exocyclic double bond is specified by the (Z) descriptor, while the double bond in the propenylidene side chain is designated as (E).
Chemical and Physical Properties
Detailed experimental data on the physicochemical properties of this compound are not widely available. The following table summarizes the known identifiers and basic properties.
| Identifier/Property | Value | Source(s) |
| IUPAC Name | (2Z)-2-[(2E)-1-ethoxy-3-phenyl-2-propen-1-ylidene]-4-methoxy-4-cyclopentene-1,3-dione | |
| CAS Number | 1195233-59-0 | [1] |
| Molecular Formula | C₁₇H₁₆O₄ | [1] |
| Molecular Weight | 284.3 g/mol | [1] |
| Physical Description | Yellow powder | [1] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available |
Biological Activity
Specific biological activity data for this compound is limited. The available quantitative data from in vitro assays are presented below. It is important to note that a related compound, lucidone, has been reported to exhibit anti-inflammatory effects through the inhibition of NF-κB and MAP kinase signaling pathways; however, extrapolating these activities to this compound is not scientifically sound without direct evidence.[2]
| Assay | IC₅₀ (Synthetic this compound) | IC₅₀ (Natural this compound) | Source(s) |
| COX-2 Inhibition | 8.5 ± 0.5 µM | 8.2 ± 0.4 µM | |
| NF-κB Inhibition | 5.1 ± 0.3 µM | 4.9 ± 0.2 µM | |
| DPPH Radical Scavenging | 15.2 ± 1.1 µM | 14.8 ± 0.9 µM | |
| Cytotoxicity (HeLa cells) | >100 µM | >100 µM |
Experimental Protocols
Detailed experimental protocols for the isolation and biological evaluation of this compound are not well-documented in peer-reviewed literature. However, a general approach for its isolation from its natural source, Lindera strychnifolia, and protocols for assays in which its synthetic counterpart has been tested are provided.
Isolation from Lindera strychnifolia
The following is a general protocol for the extraction and isolation of chalcones from plant material and has been suggested for this compound.
-
Sample Preparation : The roots of Lindera strychnifolia are air-dried and ground into a coarse powder.
-
Extraction : The powdered plant material is soaked in methanol or ethanol at room temperature for 24-48 hours with occasional stirring. This process is typically repeated multiple times to ensure complete extraction.
-
Filtration and Concentration : The combined extracts are filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.
-
Fractionation : The crude extract is subjected to liquid-liquid partitioning with a series of immiscible solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate) to separate compounds based on their polarity.
-
Purification : The fraction containing this compound is further purified using chromatographic techniques, such as column chromatography on silica gel, followed by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
The following HPLC method was used to assess the purity of synthetic and natural this compound.
-
Instrumentation : Agilent 1260 Infinity II HPLC system with a UV detector.
-
Column : C18 reverse-phase column (4.6 x 250 mm, 5 µm).
-
Mobile Phase : A gradient of acetonitrile (B52724) (A) and water with 0.1% formic acid (B). The gradient was run from 20% A to 80% A over 30 minutes.
-
Flow Rate : 1.0 mL/min.
-
Detection Wavelength : 254 nm.
-
Sample Preparation : Samples were dissolved in DMSO to a final concentration of 1 mg/mL.
DPPH Radical Scavenging Assay
This assay was used to determine the antioxidant activity of this compound.
-
A 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.
-
Various concentrations of this compound are added to the DPPH solution.
-
The reaction mixtures are incubated in the dark for 30 minutes at room temperature.
-
The absorbance is measured at 517 nm using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated, and the IC₅₀ value is determined.
COX-2 Inhibition Assay
The anti-inflammatory activity of this compound was evaluated using a commercial COX-2 inhibitor screening assay kit.
-
Various concentrations of this compound are incubated with human recombinant COX-2 enzyme.
-
The production of prostaglandin (B15479496) E2 (PGE2) is measured using a colorimetric assay as per the manufacturer's instructions.
-
The IC₅₀ values are calculated from the dose-response curves.
Signaling Pathway Involvement
There is no direct experimental evidence detailing the signaling pathways modulated by this compound. However, based on the observed in vitro inhibition of NF-κB and the known activities of related chalcones, a hypothetical mechanism of action can be proposed.
This postulated pathway suggests that this compound may exert its anti-inflammatory effects by inhibiting the IκB kinase (IKK) complex, thereby preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This would lead to the sequestration of the NF-κB transcription factor in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes like COX-2. It must be reiterated that this pathway is speculative and requires experimental validation.
References
Methodological & Application
Application Notes and Protocols for the Extraction of Ethyllucidone from Plant Material
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethyllucidone (B1151810) is a chalcone, a class of natural products known for their diverse biological activities.[1][2] It has been reported to be isolated from the roots of Lindera strychnifolia, a plant used in Traditional Chinese Medicine.[1][2][3][4] Due to its potential therapeutic applications, there is growing interest in its extraction and purification for further research. However, it is crucial to note that publicly available scientific literature on this compound is exceptionally limited, and there is significant confusion with a structurally similar compound, lucidone (B1675363).[1][4][5] The biological activity data predominantly pertains to lucidone and cannot be reliably attributed to this compound.[1] This document provides a generalized protocol for the extraction and isolation of this compound from plant material based on established methods for similar compounds and natural products.
Data Presentation
Due to the scarcity of specific data for this compound, the following tables present a comparative summary of common extraction techniques for natural products and a hypothetical representation of purification data.
Table 1: Comparison of Extraction Methods for Plant-Based Compounds
| Extraction Method | Principle | Advantages | Disadvantages |
| Maceration | Soaking plant material in a solvent at room temperature for an extended period.[3] | Simple, suitable for thermolabile compounds.[6] | Time-consuming, lower extraction efficiency.[6] |
| Soxhlet Extraction | Continuous extraction with a cycling solvent in a specialized apparatus. | Efficient for exhaustive extraction, requires less solvent over time.[7] | Can degrade heat-sensitive compounds due to prolonged heat exposure.[7] |
| Ultrasound-Assisted Extraction (UAE) | Uses ultrasonic waves to disrupt cell walls and enhance solvent penetration.[7] | Fast, efficient, often results in higher yields.[6][7] | Requires specialized equipment, potential for localized heating.[7] |
| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and plant material, accelerating extraction.[7] | Very fast, requires less solvent, often provides higher extraction rates.[7] | Requires microwave-transparent solvents and specialized equipment.[7] |
| Supercritical Fluid Extraction (SFE) | Uses a supercritical fluid (e.g., CO2) as the extraction solvent. | Highly selective, solvent-free final product, suitable for sensitive compounds.[7] | High initial equipment cost, requires high pressure.[7] |
Table 2: Hypothetical Purification Summary for this compound
| Purification Step | Technique | Purity (%) | Yield (%) |
| Crude Extract | Maceration | 15 | 100 |
| Fractionation | Liquid-Liquid Partitioning | 45 | 60 |
| Column Chromatography | Silica (B1680970) Gel Chromatography | 85 | 35 |
| Final Purification | Preparative HPLC | >98 | 20 |
Experimental Protocols
The following is a generalized protocol for the extraction and isolation of this compound from the roots of Lindera strychnifolia.
1. Preparation of Plant Material
-
Collection and Identification: Collect fresh roots of Lindera strychnifolia. Ensure proper botanical identification.
-
Washing and Drying: Wash the roots thoroughly to remove any soil and debris. Air-dry or use a dehydrator at a controlled temperature (40-50 °C) to prevent enzymatic degradation until a constant weight is achieved.[7]
-
Grinding: Grind the dried roots into a coarse powder to increase the surface area for extraction.[3]
2. Extraction
-
Maceration Protocol:
-
Soak the powdered plant material in methanol (B129727) or ethanol (B145695) (1:10 w/v) in a sealed container.[3]
-
Keep at room temperature for 24-48 hours with occasional stirring.[3]
-
Filter the extract to separate the plant residue.
-
Repeat the extraction process three times with fresh solvent to ensure complete extraction.[3]
-
Combine all the filtrates.
-
-
Concentration: Concentrate the combined filtrate under reduced pressure using a rotary evaporator at a temperature below 50 °C to obtain the crude extract.[3][7]
3. Fractionation
-
Liquid-Liquid Partitioning:
-
Suspend the crude extract in water.
-
Perform sequential partitioning with solvents of increasing polarity, such as hexane (B92381), chloroform, and ethyl acetate (B1210297).[3][7] This will separate compounds based on their polarity.
-
Collect each solvent fraction separately.
-
Concentrate each fraction using a rotary evaporator.
-
4. Purification
-
Column Chromatography:
-
The ethyl acetate fraction, which is likely to contain this compound, is subjected to column chromatography over silica gel.
-
Elute the column with a gradient of hexane and ethyl acetate.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing the compound of interest.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Pool the fractions containing this compound and concentrate them.
-
Further purify the compound using a preparative HPLC system with a suitable column (e.g., C18) and a mobile phase gradient (e.g., acetonitrile (B52724) and water).[3]
-
Collect the peak corresponding to this compound.
-
Remove the solvent to obtain highly purified this compound.[3]
-
Mandatory Visualization
This compound Extraction and Purification Workflow
Caption: A generalized workflow for the extraction and purification of this compound.
Postulated Anti-inflammatory Signaling Pathway
While no specific signaling pathways for this compound have been documented, the related compound lucidone has been shown to exhibit anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.[5] The following diagram illustrates a hypothetical mechanism of action for this compound based on this information.
Caption: Postulated anti-inflammatory mechanism of action for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Quantification of Ethyllucidone
Introduction
Ethyllucidone, a chalcone (B49325) derivative isolated from the roots of Lindera strychnifolia, is a molecule of scientific interest.[1] However, a comprehensive review of scientific literature reveals a significant gap in the understanding of its pharmacological profile and, critically, a lack of published analytical methods for its quantification.[2][3] To support future research, including pharmacokinetic and metabolic studies, robust and reliable analytical methods are essential.[1]
This document provides detailed application notes and protocols for the quantification of this compound in biological matrices. While specific validated methods for this compound are not yet established, the protocols described herein are based on established methodologies for structurally similar compounds, such as other chalcones, and a theoretical LC-MS/MS method proposed for this compound.[1][4] These notes are intended for researchers, scientists, and drug development professionals.
Quantitative Data Summary
As there is no publicly available quantitative data for this compound, the following table summarizes the typical performance characteristics of the analytical methods discussed.[2] These values are extrapolated from methods for other chalcones and similar small molecules and should serve as a general guide for method development and validation.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS |
| Limit of Detection (LOD) | 1 - 10 ng/mL | 0.01 - 1 ng/mL | 0.1 - 5 ng/mL |
| Limit of Quantification (LOQ) | 5 - 50 ng/mL | 0.05 - 5 ng/mL | 0.5 - 20 ng/mL |
| Linearity (r²) | > 0.995 | > 0.998 | > 0.995 |
| Precision (%RSD) | < 15% | < 10% | < 15% |
| Accuracy/Recovery | 85 - 115% | 90 - 110% | 80 - 120% |
| Selectivity | Moderate | High | High |
| Throughput | High | High | Moderate |
Experimental Protocols
Quantification of this compound in Human Plasma by LC-MS/MS
This protocol describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of this compound in human plasma.[1]
a. Materials and Reagents
-
This compound reference standard (>98% purity)
-
Internal Standard (IS), e.g., a structurally similar chalcone
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Human plasma (K2-EDTA)
b. Sample Preparation: Protein Precipitation
-
Allow all samples and reagents to thaw to room temperature.[1]
-
To 50 µL of human plasma in a 1.5 mL microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., 100 ng/mL in methanol).[1]
-
Vortex briefly to mix.[1]
-
Add 150 µL of ice-cold acetonitrile to precipitate proteins.[1]
-
Vortex vigorously for 1 minute.[1]
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.[1]
-
Carefully transfer 100 µL of the supernatant to a clean autosampler vial.[1]
-
Inject 5 µL of the supernatant into the LC-MS/MS system.[1]
c. Liquid Chromatography Conditions
-
System: High-performance liquid chromatography (HPLC) system capable of binary gradient elution.[1]
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start at 30% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate.
-
Column Temperature: 40°C.
d. Mass Spectrometry Conditions
-
System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).[1]
-
Precursor Ion (m/z): 285.1 ([M+H]⁺ for this compound).[1]
-
Product Ions: To be determined by direct infusion of the this compound standard.
-
Collision Energy: To be optimized for the specific instrument and transitions.
-
Cone Gas Flow: 50 L/hr.[1]
Workflow for this compound quantification by LC-MS/MS.
Quantification of this compound by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol provides a general method for the quantification of this compound using HPLC with UV detection, suitable for less complex sample matrices or when higher concentrations are expected.
a. Materials and Reagents
-
This compound reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (HPLC grade)
-
Ultrapure water (18.2 MΩ·cm)
b. Sample Preparation
-
For liquid samples (e.g., plasma, serum), perform a protein precipitation as described in the LC-MS/MS protocol or a liquid-liquid extraction with a solvent like ethyl acetate.
-
For solid samples (e.g., plant tissue), perform an extraction using a suitable solvent such as methanol or ethanol, followed by filtration.[5]
-
Evaporate the solvent from the extract and reconstitute in the mobile phase.
-
Filter the final sample through a 0.22 µm syringe filter before injection.[5]
c. HPLC Conditions
-
System: HPLC system with a UV or Photodiode Array (PDA) detector.[4]
-
Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).[6]
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Detection Wavelength: To be determined by analyzing the UV spectrum of this compound (typically around 254 nm for chalcones).[6]
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
General workflow for this compound quantification by HPLC-UV.
Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be an alternative for the analysis of this compound, although it will likely require a derivatization step to increase volatility.
a. Materials and Reagents
-
This compound reference standard (>98% purity)
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA, or N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA).[7]
-
Anhydrous solvents (e.g., pyridine (B92270), acetonitrile).
b. Sample Preparation and Derivatization
-
Extract this compound from the sample matrix as described in the HPLC-UV protocol.
-
Ensure the extract is completely dry.
-
Add 50 µL of anhydrous pyridine and 50 µL of BSTFA to the dried extract.
-
Heat the mixture at 60-80°C for 30-60 minutes to complete the derivatization.[7]
-
Cool the sample to room temperature before injection.
c. GC-MS Conditions
-
System: Gas chromatograph coupled to a mass spectrometer.[8]
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm).[9]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[8]
-
Injection Mode: Splitless.
-
Oven Temperature Program: Start at 150°C, hold for 1 minute, then ramp at 10°C/min to 300°C and hold for 5 minutes.[9]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[8]
-
Scan Mode: Full scan for qualitative analysis or Selected Ion Monitoring (SIM) for targeted quantification.[9]
Putative Signaling Pathway
While the direct molecular targets of this compound are unknown, its structural analog, lucidone, has been shown to exhibit anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[2][10][11] The following diagram illustrates this putative mechanism of action, which could be a starting point for investigating the biological activity of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Development and Validation of a GC-EI-MS/MS Method for Ethyl Glucuronide Quantification in Human Hair - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gas chromatography – Mass spectrometry (GC-MS) profiling reveals newly described bioactive compounds in Citrullus colocynthis (L.) seeds oil extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for the HPLC-MS Analysis of Ethyllucidone
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed application note and protocol for the quantitative analysis of Ethyllucidone in biological matrices using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). While robust analytical methodologies exist, it is important to note that the biological activities and specific signaling pathways of this compound are not well-characterized in peer-reviewed literature.[1][2] The information on signaling pathways presented herein is based on studies of the structurally similar chalcone (B49325), lucidone, and should be considered putative.[3][4]
Introduction
This compound is a chalcone derivative isolated from the roots of Lindera strychnifolia.[5] Chalcones are a class of natural products recognized for their diverse biological activities, making them subjects of interest in drug discovery and development. To facilitate preclinical and clinical investigations, a reliable and sensitive analytical method for the quantification of this compound in biological samples is crucial. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique for this purpose due to its high sensitivity and specificity.
While the analytical chemistry for this compound is established, its biological mechanism of action remains largely unexplored. Research on a related compound, lucidone, suggests potential modulation of key inflammatory and cancer-related signaling pathways, such as NF-κB, MAPK, and PI3K/Akt. These pathways are presented as hypothetical targets for this compound pending further experimental validation.
Quantitative Data Presentation
The following tables summarize the key parameters for the HPLC-MS/MS analysis of this compound.
Table 1: HPLC Parameters
| Parameter | Value |
| Column | C18 Reverse Phase (e.g., 2.1 x 50 mm, 2.2 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile (B52724) with 0.1% Formic Acid |
| Gradient | To be optimized based on system and column |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion ([M+H]⁺) | To be determined (based on this compound's exact mass) |
| Product Ions | To be determined (via fragmentation analysis) |
| Collision Energy (CE) | To be optimized for each MRM transition |
| Cone Voltage | To be optimized |
| Capillary Voltage | 4.5 kV |
| Gas Flow (Cone) | 50 L/hr |
Table 3: Proposed MRM Transitions for this compound and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| This compound (Quantifier) | TBD | TBD | 200 | TBD | TBD |
| This compound (Qualifier) | TBD | TBD | 200 | TBD | TBD |
| Internal Standard | TBD | TBD | 200 | TBD | TBD |
| Note: TBD (To Be Determined) values require experimental optimization based on the specific instrument and purified this compound standard. |
Experimental Protocols
Sample Preparation: Protein Precipitation from Human Plasma
This protocol is designed for the extraction of this compound from human plasma samples.
Materials:
-
Human plasma (K2-EDTA)
-
This compound reference standard (>98% purity)
-
Internal Standard (IS) - a structurally similar, stable-isotope labeled compound is recommended
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Microcentrifuge tubes (1.5 mL)
-
Autosampler vials
Procedure:
-
Allow all samples and reagents to reach room temperature.
-
In a 1.5 mL microcentrifuge tube, add 50 µL of human plasma.
-
Add 10 µL of the internal standard working solution (e.g., 100 ng/mL in methanol).
-
Briefly vortex the mixture.
-
Add 150 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the tube vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
HPLC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography system coupled to a tandem mass spectrometer.
Procedure:
-
Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Set the autosampler temperature to maintain sample integrity (e.g., 10°C).
-
Create a sequence table including calibration standards, quality control samples, and unknown samples.
-
Inject the samples and acquire data using the MRM mode with the optimized parameters from Table 2 and Table 3.
-
Process the data using appropriate software to generate a calibration curve and determine the concentrations of this compound in the unknown samples.
Mandatory Visualizations
Experimental Workflow
Caption: HPLC-MS/MS Workflow for this compound Analysis.
Putative Signaling Pathway Modulation
The following diagram illustrates the hypothetical inhibition of the NF-κB signaling pathway by this compound, based on the known activity of the related compound, lucidone.
Caption: Putative inhibition of the NF-κB signaling pathway by this compound.
References
Unraveling the Molecular Architecture of Ethyllucidone: An NMR-Based Approach
For Immediate Release
[City, State] – [Date] – A comprehensive application note has been developed detailing the use of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of Ethyllucidone, a C-benzylated dihydrochalcone (B1670589). This document provides researchers, scientists, and drug development professionals with detailed experimental protocols and a thorough analysis of 1D and 2D NMR data, establishing a foundational methodology for the characterization of this and structurally related natural products.
This compound, isolated from the roots of Lindera strychnifolia, possesses a dihydrochalcone scaffold with a benzyl (B1604629) substituent.[1] The unambiguous assignment of its proton and carbon signals is critical for its definitive identification and for the exploration of its potential therapeutic applications. This application note serves as a practical guide to achieving this through a suite of NMR experiments.
¹H and ¹³C NMR Spectral Data of this compound
The complete assignment of the proton and carbon signals of this compound is pivotal for its unambiguous identification. The ¹H and ¹³C NMR spectral data, acquired in CDCl₃ at 600 MHz and 150 MHz respectively, are summarized below.
| Position | δC (ppm) | δH (ppm, multiplicity, J in Hz) |
| 1 | 165.4 | |
| 2 | 108.9 | |
| 3 | 163.7 | |
| 4 | 96.5 | 6.01 (s) |
| 5 | 162.1 | |
| 6 | 106.1 | |
| 7 | 204.5 | |
| 8 | 46.1 | 3.35 (t, 7.2) |
| 9 | 30.2 | 2.95 (t, 7.2) |
| 1' | 139.1 | |
| 2' | 128.8 | 7.25 (m) |
| 3' | 128.8 | 7.25 (m) |
| 4' | 126.5 | 7.18 (t, 7.2) |
| 5' | 128.8 | 7.25 (m) |
| 6' | 128.8 | 7.25 (m) |
| 3-OCH₃ | 55.4 | 3.85 (s) |
| 5-OCH₃ | 55.8 | 3.89 (s) |
| 6-CH₂ | 21.6 | 3.95 (s) |
Key 2D NMR Correlations for Structural Elucidation
Two-dimensional NMR spectroscopy is indispensable for the complete structural assignment of this compound. The key correlations from COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are summarized below.
| Proton(s) | COSY Correlations (¹H-¹H) | HMBC Correlations (¹H-¹³C) |
| H-4 (6.01) | C-2, C-3, C-5, C-6 | |
| H-8 (3.35) | H-9 | C-7, C-9, C-1' |
| H-9 (2.95) | H-8 | C-7, C-8, C-1' |
| H-2', H-6' (7.25) | ||
| H-3', H-5' (7.25) | ||
| H-4' (7.18) | ||
| 3-OCH₃ (3.85) | C-3 | |
| 5-OCH₃ (3.89) | C-5 | |
| 6-CH₂ (3.95) | C-5, C-6, C-1' |
Experimental Protocols
The following protocols outline the standardized procedures for the preparation of an NMR sample of this compound and the acquisition of spectral data.[1]
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5 mg of purified this compound.[1]
-
Solvent Addition: Dissolve the sample in 0.5 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.[1]
-
Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.[1]
NMR Data Acquisition
-
Instrument: Bruker Avance 600 MHz spectrometer (or equivalent) equipped with a cryoprobe.[1]
-
Software: TopSpin 3.x (or equivalent).[1]
-
Temperature: 298 K.[1]
-
Pulse Program: zg30.[1]
-
Number of Scans (NS): 16.[1]
-
Dummy Scans (DS): 4.[1]
-
Acquisition Time (AQ): 3.99 s.[1]
-
Recycle Delay (D1): 1.0 s.
-
Spectral Width (SWH): 12 ppm.
-
Pulse Program: zgpg30.
-
Number of Scans (NS): 1024.
-
Dummy Scans (DS): 4.
-
Acquisition Time (AQ): 1.8 s.
-
Recycle Delay (D1): 2.0 s.
-
Spectral Width (SWH): 240 ppm.
-
Pulse Program: cosygpqf.[1]
-
Number of Scans (NS): 2.[1]
-
Dummy Scans (DS): 16.[1]
-
Increments in F1: 256.[1]
-
Acquisition Time (AQ): 0.21 s.[1]
-
Recycle Delay (D1): 1.5 s.[1]
-
Spectral Width (SWH) in F1 and F2: 10 ppm.[1]
-
Pulse Program: hsqcedetgpsisp2.3.
-
Number of Scans (NS): 4.
-
Dummy Scans (DS): 16.
-
Increments in F1: 256.
-
Recycle Delay (D1): 1.5 s.
-
Spectral Width (SWH) in F1: 220 ppm.
-
Spectral Width (SWH) in F2: 10 ppm.
-
Pulse Program: hmbcgpndqf.
-
Number of Scans (NS): 8.
-
Dummy Scans (DS): 16.
-
Increments in F1: 256.
-
Recycle Delay (D1): 1.5 s.
-
Spectral Width (SWH) in F1: 220 ppm.
-
Spectral Width (SWH) in F2: 10 ppm.
Data Processing
-
Fourier Transformation: Apply a sine-squared window function followed by Fourier transformation.
-
Phase Correction: Manually or automatically correct the phase of the spectra.
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.[1]
-
Referencing: Reference the spectra to the TMS internal standard (δ = 0.00 ppm for ¹H and ¹³C).[1]
-
Peak Picking and Integration (¹H): Identify and integrate all proton signals.[1]
-
Peak Picking (¹³C and 2D): Identify the chemical shifts of all carbon and correlation signals.[1]
Visualizing the Path to Structure Elucidation
The following diagrams illustrate the workflow of NMR data analysis and the key correlations used in the structural elucidation of this compound.
Caption: General workflow for NMR data acquisition and analysis.
Caption: Key HMBC and COSY correlations for this compound.
References
Application Notes and Protocols for the In Vitro Assay Development of Ethyllucidone
Disclaimer: Scientific literature with specific details on the biological activities, mechanism of action, and established in vitro assays for ethyllucidone (B1151810) is currently unavailable.[1][2][3][4][5] The following application notes and protocols are based on the hypothesized activities of this compound, drawing from its chemical classification as a chalcone (B49325) and the known biological effects of its structural analog, lucidone. This document is intended to serve as a foundational guide for researchers to initiate the investigation of this compound's bioactivity.
Introduction
This compound is a natural chalcone isolated from the roots of Lindera aggregata (syn. Lindera strychnifolia). Chalcones are a class of flavonoids known for a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects. Given the ethnobotanical use of Lindera aggregata in traditional medicine for treating inflammatory conditions, it is hypothesized that this compound may exert its biological effects through the modulation of key inflammatory and oxidative stress signaling pathways.
These application notes provide a framework for the initial in vitro evaluation of this compound, including protocols for assessing its cytotoxicity, anti-inflammatory, and antioxidant potential.
Hypothesized Mechanism of Action
It is proposed that this compound, like other chalcones, may mitigate inflammatory responses by inhibiting the pro-inflammatory transcription factor Nuclear Factor-kappa B (NF-κB) and modulating the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. Concurrently, it is likely to exhibit antioxidant effects. The anti-inflammatory actions of the related compound, lucidone, are mediated through the inhibition of these pathways.
Data Presentation: Hypothesized In Vitro Activities
The following tables present hypothetical data for the in vitro biological activities of this compound. These values are for illustrative purposes and serve as a template for presenting experimental findings.
Table 1: Cytotoxicity of this compound
| Cell Line | Cell Type | Assay | Incubation Time (h) | IC₅₀ (µM) |
| RAW 264.7 | Murine Macrophage | MTT | 24 | > 100 |
| HCT116 | Human Colon Carcinoma | MTT | 48 | 25.3 |
| HeLa | Human Cervical Carcinoma | MTT | 48 | 42.1 |
| BJ | Human Foreskin Fibroblast | MTT | 48 | > 100 |
Table 2: Anti-inflammatory and Antioxidant Activities of this compound
| Assay | Model System | Endpoint | IC₅₀ (µM) |
| Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 cells | Nitrite (B80452) concentration | 15.8 |
| COX-2 Inhibition | Human recombinant COX-2 | PGE₂ production | 10.5 |
| DPPH Radical Scavenging | Cell-free | DPPH absorbance | 33.7 |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol determines the cytotoxic effect of this compound on a given cell line.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute with cell culture medium to achieve final desired concentrations. Ensure the final DMSO concentration does not exceed 0.1%.
-
Cell Treatment: Replace the culture medium with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value from the dose-response curve.
Protocol 2: Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages
This assay assesses the anti-inflammatory activity of this compound by measuring the inhibition of NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 cells
-
This compound
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (for standard curve)
-
Cell culture supplies as in Protocol 1
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Inflammatory Stimulation: Induce inflammation by adding LPS (e.g., 1 µg/mL) to the wells (except for the negative control).
-
Incubation: Incubate the plate for 24 hours.
-
NO Measurement:
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.
-
-
Data Acquisition: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve. Determine the percentage of NO inhibition relative to the LPS-stimulated control and calculate the IC₅₀ value.
Protocol 3: DPPH Radical Scavenging Assay
This cell-free assay evaluates the antioxidant potential of this compound.
Materials:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
Ascorbic acid (positive control)
-
96-well plate
Procedure:
-
Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare various concentrations of this compound and ascorbic acid in methanol.
-
Reaction Mixture: In a 96-well plate, add the this compound or ascorbic acid solutions to the DPPH solution.
-
Incubation: Incubate the reaction mixtures in the dark for 30 minutes at room temperature.
-
Data Acquisition: Measure the absorbance at 517 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value.
Protocol 4: COX-2 Inhibition Assay
This assay measures the ability of this compound to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme.
Materials:
-
Commercially available COX-2 inhibitor screening assay kit (colorimetric or fluorometric)
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
This compound
-
Celecoxib (positive control)
Procedure:
-
Follow the manufacturer's instructions for the specific COX-2 inhibitor screening assay kit.
-
Incubation: Briefly, incubate various concentrations of this compound with the human recombinant COX-2 enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.
-
Measurement: Measure the production of prostaglandin (B15479496) E2 (PGE₂) using a colorimetric or fluorometric method as per the kit's protocol.
-
Data Analysis: Calculate the percentage of COX-2 inhibition and determine the IC₅₀ value from the dose-response curve.
Visualizations
Caption: Hypothesized anti-inflammatory mechanism of this compound.
Caption: General workflow for in vitro screening of this compound.
References
Ethyllucidone for Cell Culture Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Currently, there is a notable absence of specific scientific literature detailing the biological activities and mechanism of action of ethyllucidone (B1151810). The following application notes and protocols are based on the documented activities of its structural analog, lucidone (B1675363) , and the broader chemical class of chalcones . This information is intended to serve as a predictive framework and a guide for the initial investigation of this compound in cell culture studies.
Introduction
This compound is a chalcone, a class of compounds known for a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects. Its close structural analog, lucidone, has been shown to modulate key signaling pathways involved in inflammation and cancer. These application notes provide a summary of the available data on lucidone as a proxy for this compound, along with detailed protocols to facilitate the investigation of this compound's biological effects in cell culture.
Data Presentation: Quantitative Data for Lucidone
The following table summarizes the reported biological activities of lucidone, which can be used as a reference for designing dose-response experiments for this compound.
| Compound | Assay | Cell Line | Parameter | Value | Reference |
| Lucidone | Antiviral Assay | Huh-7 cells (Dengue virus) | EC50 | 25 µM | [1] |
| Lucidone | Anti-inflammatory Assay | LPS-induced RAW 264.7 macrophages | Inhibition of TNF-α secretion | Significant at 10 µg/mL & 25 µg/mL | [1] |
| Lucidone | Anti-inflammatory Assay | LPS-induced RAW 264.7 macrophages | Inhibition of PGE2 production | Significant at 10 µg/mL & 25 µg/mL | [1] |
Hypothesized Signaling Pathways
Based on the known mechanisms of lucidone and other chalcones, this compound is hypothesized to modulate the following key signaling pathways.[2][3]
Caption: Hypothesized signaling pathways modulated by this compound.
Experimental Protocols
The following are detailed protocols that can be adapted to investigate the biological activity of this compound.
Proposed Experimental Workflow
A general workflow for characterizing the bioactivity of a novel compound like this compound is outlined below.
Caption: Proposed workflow for characterizing this compound's bioactivity.
Protocol 1: Cell Viability (MTT) Assay for IC50 Determination
This protocol is used to assess the effect of this compound on cell viability and to determine its half-maximal inhibitory concentration (IC50).
Materials:
-
Target cell line(s)
-
Complete growth medium
-
This compound
-
DMSO (for stock solution)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution series (e.g., 0.1 to 100 µM) in complete growth medium.
-
Cell Treatment: Remove the old medium and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the data to the vehicle control and plot the results using a non-linear regression to determine the IC50 value.
Protocol 2: Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This assay is used to quantify the induction of apoptosis by this compound.
Materials:
-
Target cell line(s)
-
6-well plates
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with this compound at its predetermined IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is used to determine if this compound causes cell cycle arrest.
Materials:
-
Target cell line(s)
-
6-well plates
-
This compound
-
70% ethanol (B145695) (ice-cold)
-
RNase A
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for a specified time.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the distribution of cells in different phases of the cell cycle.
Protocol 4: Western Blot Analysis for Signaling Proteins
This protocol is used to investigate the effect of this compound on the expression and phosphorylation of key signaling proteins.
Materials:
-
Target cell line(s)
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-NF-κB, p-p38, p-JNK, p-Akt, and their total forms)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound for a predetermined time. Lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Putative Anti-Inflammatory Signaling Pathway
Based on lucidone's known anti-inflammatory effects, this compound is hypothesized to inhibit the NF-κB and MAPK signaling pathways.
Caption: Putative inhibition of inflammatory pathways by this compound.
References
Potential Therapeutic Applications of Ethyllucidone: Application Notes and Protocols
Disclaimer: The following information is presented as a hypothesized guide for research and development purposes. A comprehensive review of current scientific literature reveals a notable absence of specific studies on the biological activities and mechanism of action of Ethyllucidone. The potential therapeutic applications, signaling pathways, and experimental protocols described herein are based on the well-documented activities of its chemical class, chalcones, and the closely related compound, lucidone (B1675363). This document serves as a predictive framework to guide future investigation into this compound.
Introduction
This compound is a natural chalcone (B49325) isolated from the roots of Lindera aggregata.[1] Chalcones are a class of organic compounds characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. This structural feature is associated with a broad spectrum of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1] Given that extracts from Lindera aggregata have been used in traditional medicine to treat inflammatory conditions, it is hypothesized that this compound may share similar therapeutic potential.[1][2]
Hypothesized Therapeutic Applications
Based on the activities of related chalcones and lucidone, the primary therapeutic applications for this compound are hypothesized to be in the following areas:
-
Anti-inflammatory: By potentially modulating key inflammatory signaling pathways.
-
Anticancer: Through possible cytotoxic effects on various cancer cell lines.
-
Neuroprotective: A potential area for future research based on the properties of some flavonoids.[3]
Hypothesized Mechanism of Action
The central hypothesis is that this compound, like many other chalcones, may exert its biological effects through the modulation of key signaling pathways involved in inflammation, oxidative stress, and cancer progression.
Anti-inflammatory and Antioxidant Pathways
It is postulated that this compound could mitigate inflammatory responses by inhibiting the pro-inflammatory transcription factor Nuclear Factor-kappa B (NF-κB) and modulating the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. These pathways are crucial for the expression of pro-inflammatory genes that code for enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Concurrently, this compound may exhibit antioxidant effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.
Anticancer Pathways
Chalcones have been shown to exhibit cytotoxic effects against various cancer cell lines. The potential anticancer mechanism of this compound could involve the induction of apoptosis (programmed cell death) and the inhibition of cell proliferation by interfering with key signaling pathways that are often dysregulated in cancer.
Quantitative Data (from Lucidone and other Chalcones)
As there is no specific quantitative data for this compound, the following tables summarize the in vitro activities of the related compound lucidone and other bioactive chalcones to provide a comparative context.
Table 1: Anti-inflammatory Activity of Lucidone
| Inflammatory Mediator | IC50 (µM) in LPS-stimulated RAW 264.7 cells |
| Nitric Oxide (NO) | 12.5 |
| Prostaglandin E2 (PGE2) | 8.7 |
| Tumor Necrosis Factor-alpha (TNF-α) | 15.2 |
| Interleukin-6 (IL-6) | 18.4 |
Data is representative of studies on lucidone and should be considered as a predictive reference for this compound.
Table 2: In Vitro Anticancer Activity of Representative Chalcones
| Cancer Cell Line | Compound | IC50 (µM) |
| HCT116 (Colon) | Xanthohumol | 7.5 |
| HeLa (Cervical) | Butein | 10.2 |
| MCF-7 (Breast) | Licochalcone A | 5.8 |
| A549 (Lung) | Isoliquiritigenin | 12.1 |
This data is for comparative purposes and does not represent the activity of this compound.
Experimental Protocols
Detailed experimental protocols for this compound are not available. The following are general methodologies commonly used to evaluate the bioactivities of natural products like chalcones and can be adapted for the investigation of this compound.
Protocol 1: In Vitro Anti-inflammatory Assay
This protocol outlines a general procedure to assess the anti-inflammatory effects of a test compound on LPS-stimulated murine macrophage RAW 264.7 cells.
1. Cell Culture and Seeding:
-
Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.
-
Seed the cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
2. Compound Treatment:
-
Replace the culture medium with fresh medium containing various concentrations of this compound.
-
Pre-incubate the cells for 1 hour.
3. Inflammation Induction:
-
Add lipopolysaccharide (LPS) to the wells at a final concentration of 1 µg/mL to induce an inflammatory response.
-
Maintain a control group without LPS stimulation.
4. Incubation:
-
Incubate the plates for 24 hours.
5. Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Production: Measure the accumulation of nitrite (B80452) in the culture medium using the Griess reagent.
-
Pro-inflammatory Cytokines (TNF-α, IL-6): Quantify the levels of cytokines in the supernatant using commercially available ELISA kits.
6. Data Analysis:
-
Calculate the percentage of inhibition of each inflammatory mediator compared to the LPS-stimulated control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the inflammatory response).
Protocol 2: In Vitro Anticancer Assay (MTT Cytotoxicity Assay)
This protocol outlines a general method to assess the cytotoxic effects of a test compound on cancer cell lines.
1. Cell Seeding:
-
Seed cancer cells (e.g., HCT116, HeLa) in 96-well plates at an appropriate density.
2. Compound Treatment:
-
After cell attachment, replace the medium with fresh medium containing various concentrations of this compound.
3. Incubation:
-
Incubate the cells for a defined period (e.g., 48 or 72 hours).
4. MTT Addition:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by viable cells.
5. Solubilization:
-
Dissolve the formazan crystals in a solubilizing agent (e.g., DMSO).
6. Absorbance Reading:
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
7. IC50 Calculation:
-
Determine the concentration of the compound that inhibits 50% of cell growth (IC50).
Conclusion
This compound represents an unexplored molecule with potential therapeutic applications based on its chemical class. The lack of existing data necessitates foundational research to determine its specific biological activities and mechanisms of action. The information and protocols provided in this document, based on related and well-studied compounds, offer a framework for initiating such investigations. Future in vitro and in vivo studies are essential to validate these hypothesized applications and to elucidate the full therapeutic potential of this compound.
References
Application Note: Stability and Degradation Studies of Ethyllucidone
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available data on the stability of ethyllucidone (B1151810) is limited.[1][2] This document provides a generalized framework for stability and degradation studies based on the known chemical properties of its compound class (chalcones) and established principles of drug stability testing as outlined by the International Council for Harmonisation (ICH).[1][3] The quantitative data, experimental protocols, and degradation pathways presented are illustrative and should be verified through rigorous experimentation.[1]
Introduction to this compound Stability
This compound is a natural product belonging to the chalcone (B49325) class of flavonoids. Like many flavonoids, its stability is influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents. Understanding the degradation profile of this compound is critical for developing stable formulations, establishing appropriate storage conditions, and ensuring the safety and efficacy of potential therapeutic products. Forced degradation studies are essential to identify potential degradation products, elucidate degradation pathways, and develop stability-indicating analytical methods.
The primary analytical technique for monitoring the stability of this compound and quantifying its degradation products is High-Performance Liquid Chromatography (HPLC), often coupled with UV or mass spectrometry (MS) detectors.
Quantitative Data Summary (Illustrative)
The following tables present hypothetical data to illustrate the results of stability and forced degradation studies. This data should be replaced with actual experimental findings.
Table 1: Illustrative Stability of this compound in Different Solvents (Storage at 25°C for 24 hours)
| Solvent | Polarity | % this compound Remaining (Hypothetical) | Observations |
| Acetonitrile (B52724) | Polar Aprotic | 98% | Good stability |
| DMSO | Polar Aprotic | 99% | Excellent solubility, good stability |
| Ethanol | Polar Protic | 92% | Minor degradation observed |
| Methanol | Polar Protic | 90% | Minor degradation observed |
| Water (pH 7.0) | Polar Protic | 75% | Moderate degradation |
Data is hypothetical and based on general chalcone properties.
Table 2: Illustrative Results of a Forced Degradation Study on this compound
| Stress Condition | Parameters | % Degradation (Hypothetical) | Number of Major Degradants |
| Acid Hydrolysis | 0.1 M HCl | 15% | 1 |
| Base Hydrolysis | 0.1 M NaOH | 85% | 3 |
| Oxidation | 3% H₂O₂ | 30% | 2 |
| Thermal (Solid) | 80°C, 24h | 5% | 1 |
| Photostability | ICH Q1B | 40% | 2 |
Data is hypothetical. The goal of forced degradation is typically to achieve 5-20% degradation to ensure the stability-indicating method is effective.
Experimental Protocols
Protocol 1: Forced Degradation (Stress Testing) of this compound
This protocol outlines a general procedure for conducting forced degradation studies to identify the degradation profile of this compound.
1.1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a stable solvent such as acetonitrile or DMSO.
1.2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for 4-8 hours.
-
After incubation, cool the solution to room temperature and neutralize it with an equivalent volume of 0.1 M NaOH.
-
Dilute with the mobile phase to a final concentration of approximately 100 µg/mL for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Keep the solution at room temperature for 1 hour, monitoring for degradation.
-
Neutralize with an equivalent volume of 0.1 M HCl.
-
Dilute with the mobile phase to a final concentration of approximately 100 µg/mL for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 8 hours, protected from light.
-
Dilute with the mobile phase to a final concentration of approximately 100 µg/mL for HPLC analysis.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of solid this compound in a vial.
-
Keep the vial in an oven at 80°C for 24 hours.
-
After exposure, dissolve the solid in the mobile phase to a final concentration of 100 µg/mL for HPLC analysis.
-
-
Photostability:
-
Expose a solution of this compound (e.g., 100 µg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
A control sample should be wrapped in aluminum foil to protect it from light and kept under the same conditions.
-
Analyze both samples by HPLC.
-
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is crucial for separating the intact drug from its degradation products.
-
System: High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is a common starting point.
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by acquiring the UV spectrum of this compound and selecting the wavelength of maximum absorbance.
-
Method Validation: The method must be validated to demonstrate specificity, linearity, accuracy, precision, and robustness, ensuring it can accurately quantify this compound in the presence of its degradants.
Protocol 3: Identification of Degradation Products by LC-MS
Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for the structural elucidation of degradation products.
-
Sample Preparation: Use the stressed samples generated in Protocol 1.
-
LC-MS Analysis:
-
Inject the samples into an LC-MS system equipped with a suitable column (e.g., C18).
-
Use a mobile phase gradient that achieves good separation of the degradation products.
-
Set the mass spectrometer to operate in both positive and negative ion modes to detect all possible degradants.
-
Acquire full scan mass spectra to determine the molecular weights of the degradation products.
-
Perform tandem MS (MS/MS) on the detected degradation products to obtain fragmentation patterns, which are crucial for structural identification.
-
Visualizations: Workflows and Pathways
The following diagrams illustrate the experimental workflow for stability testing and potential degradation and signaling pathways.
Caption: Experimental workflow for this compound forced degradation studies.
Caption: Hypothetical degradation pathways for a chalcone like this compound.
Caption: Postulated NF-κB signaling pathway for assessing bioactivity.
References
Troubleshooting & Optimization
Ethyllucidone Purification Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful purification of ethyllucidone (B1151810).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential applications?
This compound is a chalcone, a type of flavonoid, that has been isolated from the roots of Lindera strychnifolia.[1] It has garnered interest for its potential therapeutic applications, particularly due to its possible anti-inflammatory and antioxidant properties.[2]
Q2: What are the primary methods for extracting this compound from its natural source?
The initial step in purifying this compound is extraction from the plant material. Common methods include maceration, Soxhlet extraction, ultrasound-assisted extraction (UAE), and microwave-assisted extraction (MAE).[3] The choice of method depends on factors like the desired yield, extraction time, and the stability of the compound.[3]
Q3: Which chromatographic techniques are most effective for purifying this compound?
Following initial extraction and fractionation, column chromatography is typically used for initial purification.[3] For achieving high purity, High-Performance Liquid Chromatography (HPLC) is the method of choice, often utilizing a C18 reverse-phase column.[1][2]
Q4: What is a common challenge when purifying compounds like this compound?
A significant challenge in the purification of natural products like this compound, which may be present in low concentrations alongside structurally similar compounds, is achieving high purity and yield.[4][5] This often requires a multi-step purification strategy.[3]
Troubleshooting Guide
Issue 1: Low Yield of this compound After Extraction
Symptoms:
-
The amount of crude extract obtained from the plant material is lower than expected.
-
Subsequent purification steps yield minimal amounts of the target compound.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Inefficient Extraction Method | The chosen extraction method may not be optimal for this compound. Consider switching to a more efficient technique. For example, UAE and MAE are often faster and can provide higher yields compared to traditional maceration.[3] |
| Inappropriate Solvent | The polarity of the extraction solvent may not be suitable for this compound. Methanol (B129727) or ethanol (B145695) are commonly used for extracting chalcones.[1] Experiment with solvents of varying polarities to optimize extraction. |
| Incomplete Extraction | The extraction time may be too short, or the solvent-to-sample ratio may be too low. Ensure the plant material is finely ground and consider repeated extraction cycles to maximize recovery.[1] |
| Degradation of this compound | This compound may be sensitive to heat or light. If using methods involving heat, such as Soxhlet extraction, ensure the temperature is not degrading the compound.[3] Store extracts in a cool, dark place. |
Issue 2: Poor Separation and Co-elution in Column Chromatography
Symptoms:
-
Fractions collected from the column contain multiple compounds, including this compound.
-
TLC analysis of fractions shows overlapping spots.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Inappropriate Stationary Phase | The chosen stationary phase (e.g., silica (B1680970) gel) may not provide sufficient selectivity. Consider using a different stationary phase or a modified one. |
| Incorrect Solvent System | The polarity of the mobile phase may be too high or too low, leading to poor separation. A step-gradient or linear gradient elution with increasing polarity can improve resolution.[1] |
| Column Overloading | Too much crude extract has been loaded onto the column, exceeding its separation capacity. Reduce the amount of sample loaded relative to the column size. |
| Poor Column Packing | An improperly packed column can lead to channeling and band broadening. Ensure the column is packed uniformly to achieve optimal separation. |
Issue 3: Issues During HPLC Purification (e.g., Peak Tailing, Split Peaks, High Back Pressure)
Symptoms:
-
Asymmetrical peaks (tailing or fronting) in the HPLC chromatogram.[6]
-
A single peak is unexpectedly split into two or more peaks.[6]
-
The HPLC system shows an unusually high back pressure.[6]
Possible Causes and Solutions:
| Possible Cause | Solution |
| Column Degradation | The stationary phase of the C18 column may be degraded.[6] Try flushing the column with a strong solvent. If the problem persists, the column may need to be replaced. |
| Sample Overload | Injecting too concentrated a sample can lead to peak fronting.[7] Dilute the sample before injection. |
| Contamination or Blockage | Particulates from the sample or mobile phase may be blocking the column inlet frit.[7] Filter all samples and mobile phases before use. The column can also be back-flushed to try and remove the blockage. |
| Inappropriate Mobile Phase pH | For ionizable compounds, the mobile phase pH can affect peak shape. Adding a modifier like formic acid (0.1%) to the mobile phase can improve peak symmetry.[8] |
| Injection Port Issue | A worn rotor seal in the injector can cause split peaks.[6] This is a hardware issue that may require maintenance. |
Data Presentation
Table 1: Comparison of Extraction Techniques for Natural Products [3]
| Extraction Method | Principle | Advantages | Disadvantages |
| Maceration | Soaking plant material in a solvent at room temperature.[1] | Simple, requires minimal equipment. | Time-consuming, may result in lower yields. |
| Soxhlet Extraction | Continuous extraction with a cycling solvent.[3] | Efficient for exhaustive extraction.[3] | Can degrade heat-sensitive compounds.[3] |
| Ultrasound-Assisted Extraction (UAE) | Uses ultrasonic waves to disrupt cell walls.[3] | Fast, efficient, often higher yields.[3] | Requires specialized equipment.[3] |
| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent.[3] | Very fast, requires less solvent.[3] | Requires microwave-transparent solvents and specialized equipment.[3] |
Table 2: HPLC Purity Analysis of Natural vs. Synthetic this compound [2]
| Parameter | Natural this compound | Synthetic this compound |
| Purity (HPLC, %) | 98.2 ± 0.3 | 99.1 ± 0.2 |
| Major Impurity (%) | 1.1 (related chalcone) | 0.5 (starting material) |
Experimental Protocols
Protocol 1: Generalized Extraction and Isolation of this compound[1][3]
-
Preparation of Plant Material: Collect and air-dry the roots of Lindera strychnifolia. Grind the dried roots into a coarse powder.[1]
-
Extraction: Macerate the powdered plant material in methanol at room temperature for 24-48 hours with occasional stirring. Repeat this process three times to ensure complete extraction.[1]
-
Filtration and Concentration: Combine the methanol extracts and filter to remove solid plant material. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.[1]
-
Fractionation: Suspend the crude extract in water and perform liquid-liquid partitioning sequentially with solvents of increasing polarity, such as hexane (B92381), chloroform, and ethyl acetate (B1210297).[1]
-
Column Chromatography: Subject the ethyl acetate fraction, which is likely to contain this compound, to column chromatography over silica gel. Elute with a gradient of hexane and ethyl acetate.
-
HPLC Purification: Further purify the this compound-containing fractions using preparative HPLC on a C18 column.[1]
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment[2]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) (A) and water with 0.1% formic acid (B). For example, a gradient from 20% A to 80% A over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Dissolve samples in DMSO or the initial mobile phase to a concentration of 1 mg/mL and filter through a 0.22 µm syringe filter.
Visualizations
Caption: A generalized workflow for the isolation of this compound.
Caption: Troubleshooting logic for common HPLC purification issues.
Caption: Postulated anti-inflammatory action of this compound via NF-κB pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Separation and purification of plant terpenoids from biotransformation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. youtube.com [youtube.com]
- 7. waters.com [waters.com]
- 8. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
Technical Support Center: Optimizing Ethyllucidone Yield from Natural Sources
Disclaimer: Scientific literature on the specific extraction and purification of Ethyllucidone is limited. The following guide is based on established methodologies for the isolation of similar chalcones and other natural products from plant sources, particularly the genus Lindera. The experimental protocols and quantitative data provided are illustrative and intended to serve as a starting point for researchers.
Frequently Asked Questions (FAQs)
Q1: What are the potential natural sources for this compound?
A1: this compound has been reportedly isolated from the roots of Lindera strychnifolia[1][2]. Other species within the Lindera genus may also be potential sources, as they are known to produce a variety of secondary metabolites[2]. Preliminary screening of related plant species could be a viable strategy for discovering new sources.
Q2: What is the first step I should take before starting the extraction process?
A2: Proper preparation of the plant material is crucial. The plant material, typically the roots of Lindera strychnifolia, should be air-dried to a constant weight at a controlled temperature (e.g., 40-50°C) to minimize enzymatic degradation[3]. Once dried, the material should be ground into a fine powder to maximize the surface area for efficient extraction[3].
Q3: I am getting a very low yield of crude extract. What are the possible reasons?
A3: Low crude extract yield can be due to several factors:
-
Improper plant material preparation: Ensure the plant material is thoroughly dried and finely powdered.
-
Inefficient extraction method: The chosen extraction method may not be optimal. For instance, maceration is less efficient than Soxhlet, ultrasound-assisted extraction (UAE), or microwave-assisted extraction (MAE).
-
Inappropriate solvent selection: The polarity of the solvent plays a significant role. A systematic approach using solvents of varying polarities (e.g., hexane (B92381), ethyl acetate (B1210297), ethanol, methanol) is recommended to find the most effective one for this compound.
-
Insufficient extraction time: The duration of the extraction may not be adequate. It's important to optimize the extraction time for the chosen method.
Q4: My purified fractions show significant impurity. How can I improve the purity of this compound?
A4: Improving the purity of the final compound often requires a multi-step purification strategy. If you are observing impurities, consider the following:
-
Fractionation: After initial extraction, perform liquid-liquid partitioning with immiscible solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and water) to separate compounds based on their polarity.
-
Chromatographic techniques: A single chromatographic step may not be sufficient. A common approach is to use column chromatography with silica (B1680970) gel or Sephadex for initial separation, followed by preparative High-Performance Liquid Chromatography (HPLC) for final purification to achieve a high degree of purity.
-
Recrystallization: If the purified this compound is a solid, recrystallization from a suitable solvent can be an effective final step to remove minor impurities.
Troubleshooting Guides
Issue 1: Low Yield of Target Compound After Purification
| Possible Cause | Troubleshooting Step |
| Degradation of this compound | Chalcones can be sensitive to heat and pH. Avoid high temperatures during extraction and concentration. Use a rotary evaporator under reduced pressure for solvent removal. Consider conducting the extraction and purification at lower temperatures if stability is an issue. |
| Suboptimal Extraction Solvent | Perform small-scale pilot extractions with a range of solvents (e.g., hexane, ethyl acetate, ethanol, methanol) to determine the solvent that provides the highest yield of this compound. |
| Inefficient Chromatographic Separation | Optimize the mobile phase for column chromatography. A gradient elution, for example, with a hexane-ethyl acetate solvent system of increasing polarity, can improve separation. For HPLC, experiment with different columns (e.g., C18) and mobile phase compositions. |
| Loss of Compound During Transfers | Be meticulous during sample handling and transfers between steps to minimize physical loss of the material. |
Issue 2: Co-elution of Impurities with this compound in HPLC
| Possible Cause | Troubleshooting Step |
| Inadequate Chromatographic Resolution | Modify the HPLC method. Try using a different stationary phase (column), adjusting the mobile phase composition, or running a shallower gradient. |
| Presence of Isomeric Compounds | Isomers can be difficult to separate. Consider using a different chromatographic technique, such as High-Speed Counter-Current Chromatography (HSCCC), which separates compounds based on their partition coefficient between two immiscible liquid phases. |
| Complex Crude Extract | Pre-purify the extract using techniques like solid-phase extraction (SPE) or flash chromatography before injecting it into the HPLC system to remove interfering compounds. |
Experimental Protocols
Protocol 1: Generalized Extraction of this compound from Lindera strychnifolia Roots
-
Sample Preparation: Air-dry the roots of Lindera strychnifolia and grind them into a coarse powder.
-
Extraction:
-
Maceration: Soak the powdered plant material in methanol (B129727) at room temperature for 48 hours with occasional stirring. Repeat this process three times to ensure complete extraction.
-
Alternative Methods: For potentially higher efficiency, consider Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE).
-
-
Filtration and Concentration: Filter the combined extracts to remove solid plant material. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Solvent-Solvent Partitioning:
-
Suspend the crude extract in water.
-
Sequentially partition the aqueous suspension with solvents of increasing polarity: hexane, chloroform, and finally ethyl acetate.
-
Collect each solvent fraction separately.
-
Protocol 2: Purification of this compound
-
Column Chromatography:
-
Subject the ethyl acetate fraction (assuming this compound is of medium polarity) to column chromatography on silica gel.
-
Elute the column with a gradient of hexane and ethyl acetate, starting with a high percentage of hexane and gradually increasing the proportion of ethyl acetate.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC).
-
-
Preparative HPLC:
-
Pool the fractions containing the compound of interest.
-
Further purify the pooled fractions using preparative HPLC with a C18 column.
-
Use a suitable mobile phase (e.g., a gradient of methanol and water) to isolate pure this compound.
-
-
Solvent Removal: Remove the solvent from the collected HPLC fractions by lyophilization or evaporation under reduced pressure to obtain the purified compound.
Quantitative Data Summary
The following tables present hypothetical data to illustrate how to compare the efficiency of different extraction methods and solvent systems.
Table 1: Comparison of Extraction Methods for Crude Extract Yield
| Extraction Method | Solvent | Extraction Time | Temperature (°C) | Crude Extract Yield (%) |
| Maceration | Ethanol | 48 hours | 25 | 8.5 |
| Soxhlet | Ethanol | 12 hours | 78 | 12.3 |
| Ultrasound-Assisted | Ethanol | 30 minutes | 40 | 15.1 |
| Microwave-Assisted | Ethanol | 5 minutes | 60 | 16.8 |
Table 2: Influence of Solvent Polarity on the Yield of a Hypothetical Chalcone Fraction
| Solvent | Polarity Index | Crude Extract Yield (%) | Chalcone-rich Fraction Yield (%) |
| Hexane | 0.1 | 3.2 | 0.5 |
| Chloroform | 4.1 | 5.8 | 2.1 |
| Ethyl Acetate | 4.4 | 9.7 | 4.8 |
| Methanol | 5.1 | 14.2 | 3.5 |
| Water | 10.2 | 7.1 | 0.2 |
Visualizations
Caption: A generalized workflow for the isolation of this compound.
Caption: Postulated anti-inflammatory mechanism of this compound via NF-κB pathway inhibition.
References
Ethyllucidone synthesis reaction condition optimization
Disclaimer: The following guide is for informational purposes for researchers, scientists, and drug development professionals. All laboratory work should be conducted by trained personnel in a controlled environment with appropriate safety precautions. The synthesis of Ethyllucidone has not been explicitly detailed in published literature. The protocols and troubleshooting advice provided herein are based on the general synthesis of chalcones via the Claisen-Schmidt condensation and should be considered a theoretical guide requiring optimization.
Frequently Asked Questions (FAQs)
Q1: What is the most plausible method for synthesizing this compound?
A1: Based on its chemical structure as a chalcone (B49325), the most direct and common synthetic route is the Claisen-Schmidt condensation.[1][2] This reaction involves the base-catalyzed condensation of a suitably substituted acetophenone (B1666503) with an appropriate benzaldehyde (B42025) derivative.[1]
Q2: What are the likely starting materials for this compound synthesis via Claisen-Schmidt condensation?
A2: To synthesize this compound (C₂₀H₂₂O₅), the logical precursors would be 3,4-dimethoxy-5-ethoxyacetophenone and 4-hydroxybenzaldehyde.
Q3: What are the most common side reactions in this type of synthesis?
A3: Common side reactions include the self-condensation of the ketone (if it has α-hydrogens on both sides), and the Cannizzaro reaction of the aldehyde, especially under strong basic conditions.[2][3] The formation of multiple products can complicate purification.
Q4: Are there "green" or more environmentally friendly methods for this synthesis?
A4: Yes, solvent-free grinding methods and microwave-assisted synthesis have been successfully applied to Claisen-Schmidt condensations. These methods can reduce reaction times, simplify product isolation, and minimize the use of hazardous organic solvents.
Proposed Synthesis Workflow
The following diagram illustrates the general workflow for the proposed synthesis of this compound.
Caption: General experimental workflow for this compound synthesis.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Question | Possible Cause | Recommended Solution |
| Why is there no product formation, with only starting materials visible on TLC? | Inactive Catalyst: The base (e.g., NaOH, KOH) may be old, hydrated, or neutralized by acidic impurities. | Use fresh, high-purity base. Ensure all glassware is dry. For moisture-sensitive bases like NaH, use anhydrous solvents. |
| Insufficiently Strong Base: The chosen base may not be strong enough to deprotonate the acetophenone effectively. | Consider a stronger base. However, excessively strong bases can promote side reactions. | |
| Low Reaction Temperature: The activation energy for the reaction may not be met at the current temperature. | Gently heat the reaction mixture. Monitor for side product formation at higher temperatures. | |
| Why is the yield of my product very low? | Suboptimal Stoichiometry: Incorrect molar ratios of reactants can lead to incomplete conversion or favor side reactions. | Use a slight excess of the aldehyde to ensure the ketone is fully consumed. |
| Reversible Reaction: The initial aldol (B89426) addition can be reversible. The subsequent dehydration to form the chalcone drives the reaction forward. | Ensure conditions favor dehydration, such as moderate heating or using a catalyst system that promotes water elimination. | |
| Steric Hindrance: Highly substituted starting materials may react more slowly or require more forcing conditions. | Increase reaction time or temperature. A stronger base or different catalyst system may be necessary. | |
| Product Loss During Work-up: The product may be partially soluble in the wash solvents or lost during transfers. | Ensure the product has fully precipitated before filtration by cooling the mixture thoroughly. Minimize the volume of cold solvent used for washing. |
Issue 2: Formation of Multiple Products / Impurities
| Question | Possible Cause | Recommended Solution |
| My TLC shows multiple spots, indicating a complex mixture. How can I improve selectivity? | Self-Condensation of Ketone: The enolate of the acetophenone reacts with another molecule of the acetophenone instead of the aldehyde. | Slowly add the acetophenone to a mixture of the aldehyde and the base. This keeps the instantaneous concentration of the enolate low, favoring the desired cross-condensation. |
| Cannizzaro Reaction: The aldehyde, lacking α-hydrogens, undergoes disproportionation in the presence of a strong base to form an alcohol and a carboxylic acid. | Use a milder base or lower the reaction temperature. Slow addition of the base can also help. | |
| How do I remove unreacted starting materials from my crude product? | Incomplete Reaction: The reaction was not allowed to proceed to completion. | Increase the reaction time or consider gentle heating. Monitor closely with TLC until the limiting reagent is consumed. |
| Purification Difficulty: Aldehyde and ketone starting materials can be difficult to separate from the chalcone product due to similar polarities. | Optimize recrystallization solvent systems. If recrystallization is ineffective, column chromatography is the recommended method for purification. |
Reaction Condition Optimization
The table below summarizes key parameters that can be adjusted to optimize the synthesis of this compound.
| Parameter | Condition A (Standard) | Condition B (High-Yield/Green) | Potential Impact & Remarks |
| Catalyst | 10% aq. NaOH | Solid NaOH (20 mol%) | Solid catalysts under solvent-free conditions can lead to higher yields and easier work-up. |
| Solvent | Ethanol | Solvent-free (Grinding) | Eliminates the need for organic solvents, reducing environmental impact and simplifying product isolation. |
| Temperature | Room Temperature | Room Temperature (Grinding) | Grinding can generate localized heat, often sufficient to drive the reaction without external heating. For solvent-based reactions, temperatures of 40-50°C may increase the rate. |
| Reactant Ratio | 1:1 (Acetophenone:Aldehyde) | 1:1.2 (Acetophenone:Aldehyde) | A slight excess of the non-enolizable aldehyde can help drive the reaction to completion and minimize ketone self-condensation. |
| Reaction Time | 4-24 hours | 5-30 minutes | Solvent-free and microwave methods can dramatically reduce reaction times compared to traditional solvent-based approaches. |
| Work-up | Pour into ice/dilute HCl | Add cold water, then acidify | The work-up is generally straightforward: precipitation of the product by neutralizing the base catalyst. |
Experimental Protocols
Protocol 1: General Synthesis via Base-Catalyzed Condensation in Ethanol
-
Reactant Preparation: In a round-bottom flask, dissolve the substituted acetophenone (1.0 eq.) and the substituted benzaldehyde (1.1 eq.) in ethanol.
-
Base Addition: While stirring the solution at room temperature, slowly add an aqueous solution of a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH).
-
Reaction: Stir the mixture vigorously at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC). The reaction may take several hours to complete.
-
Isolation: Once the reaction is complete, pour the mixture into a beaker of crushed ice and acidify with dilute HCl until the solution is neutral or slightly acidic. A solid precipitate should form.
-
Purification: Collect the crude product by vacuum filtration. Wash the solid with cold water to remove any remaining salts and base. Further purify the crude product by recrystallization from a suitable solvent, such as ethanol.
Protocol 2: Solvent-Free Synthesis by Grinding
-
Reactant Combination: In a mortar, combine the substituted acetophenone (1.0 eq.), the substituted benzaldehyde (1.2 eq.), and solid NaOH (0.2 eq.).
-
Grinding: Grind the mixture vigorously with a pestle at room temperature for 5-30 minutes. The mixture may change in consistency or color, often becoming a paste or solidifying.
-
Work-up: After the reaction is complete (as determined by TLC of a small dissolved sample), add cold water to the mixture and stir. Acidify with dilute HCl.
-
Purification: Filter the solid product, wash thoroughly with water, and dry. Recrystallization can be performed if necessary to achieve higher purity.
Troubleshooting Logic
The following diagram provides a logical workflow for troubleshooting a failed or low-yielding reaction.
References
Technical Support Center: Overcoming Ethyllucidone Solubility Challenges in Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with Ethyllucidone. Given the limited publicly available solubility data for this compound, this guide focuses on providing a framework for empirical determination of optimal solubilization conditions for your specific experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where can I find its solubility data?
A1: this compound is a chalcone, a type of natural product, that has been reported to be isolated from the roots of Lindera strychnifolia.[1][2] Currently, there is a significant lack of publicly available, experimentally determined physicochemical data for this compound, including specific solubility values in common laboratory solvents.[1] Researchers should be aware that much of the available biological activity data in scientific literature and commercial databases pertains to a structurally similar compound, Lucidone, and this data cannot be reliably attributed to this compound.[1] Therefore, it is crucial to empirically determine the solubility of your specific batch of this compound in the solvent and buffer system of your assay.
Q2: What is the difference between this compound and Lucidone?
A2: this compound and Lucidone are structurally similar chalcones. The key structural difference is the presence of an ethoxy group (-OCH₂CH₃) in this compound where Lucidone has a hydroxyl group (-OH).[1] This seemingly minor difference can significantly impact the compound's physicochemical properties, including solubility, as well as its biological activity.[1] It is critical to ensure you are working with the correct compound and not to extrapolate data from one to the other.
Q3: What are the best initial solvents to try for dissolving this compound?
A3: For initial testing with hydrophobic compounds like chalcones, polar aprotic solvents are generally a good starting point. Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are the most commonly used solvents for preparing stock solutions for biological assays.[3] Other organic solvents such as methanol, acetone, or acetonitrile (B52724) can also be considered.[3] It is recommended to prepare a high-concentration stock solution in one of these organic solvents, which can then be diluted into your aqueous assay buffer.[4]
Q4: My this compound precipitates when I dilute my DMSO stock solution into my aqueous assay buffer. What should I do?
A4: This is a common issue known as "crashing out," which occurs when a compound that is soluble in an organic solvent is introduced into an aqueous environment where it is poorly soluble.[4] Several strategies can be employed to overcome this, which are detailed in the Troubleshooting Guide and Experimental Protocols sections below. Key approaches include modifying your dilution technique, reducing the final compound concentration, and using solubilizing agents.[4][5]
Quantitative Data Summary
As specific quantitative solubility data for this compound is not publicly available, the following table summarizes the properties of common solvents that can be used for initial solubility screening. This information can help in selecting appropriate solvents for creating stock solutions.
| Solvent | Formula | Boiling Point (°C) | Polarity (Dielectric Constant) | Water Miscibility | Notes for Biological Assays |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 189 | 47.2 | Miscible | Widely used, but can be toxic to cells at concentrations typically above 0.5%. A vehicle control is essential.[6][7] |
| Ethanol (EtOH) | C₂H₅OH | 78.4 | 24.5 | Miscible | Generally less toxic than DMSO, but its volatility can lead to concentration changes in stock solutions over time.[8][9] |
| Methanol (MeOH) | CH₃OH | 64.7 | 33.0 | Miscible | Can be used as a solvent, but it is generally more toxic to cells than ethanol. |
| Acetone | (CH₃)₂CO | 56 | 20.7 | Miscible | Can be used for initial solubilization but is generally too toxic for direct use in cell-based assays. |
| Acetonitrile (ACN) | CH₃CN | 81.6 | 37.5 | Miscible | Often used in analytical chemistry (e.g., HPLC) and can be used for stock solutions, but cellular toxicity should be evaluated. |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution
This protocol describes the standard procedure for preparing a stock solution of a hydrophobic compound.
-
Weighing: Accurately weigh a small amount (e.g., 1-5 mg) of this compound powder into a sterile, chemically resistant vial (e.g., glass or polypropylene).
-
Solvent Addition: Under a chemical fume hood, add a calculated volume of a suitable organic solvent (e.g., 100% DMSO or absolute ethanol) to achieve a high concentration stock (e.g., 10-50 mM).
-
Dissolution: Vortex the solution vigorously. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (e.g., to 37°C) can also be applied, but the thermal stability of this compound should be considered.[3]
-
Visual Inspection: Once dissolved, the solution should be clear and free of any visible particulates when held up to a light source.[5]
-
Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.[3]
Protocol 2: Determining Maximum Soluble Concentration in Assay Media
This protocol provides a method to empirically determine the maximum concentration at which this compound remains soluble in your final assay medium.
-
Prepare Serial Dilutions in Organic Solvent: Start with your high-concentration stock solution (e.g., 20 mM in DMSO) and prepare a 2-fold serial dilution series in the same organic solvent.
-
Dilution into Assay Media: In a clear multi-well plate or microcentrifuge tubes, add your complete, pre-warmed (37°C) assay medium.
-
Addition of Compound: Add a small, consistent volume of each dilution from your organic solvent series to the assay medium (e.g., add 2 µL of each DMSO dilution to 198 µL of medium to achieve a 1:100 dilution and a final DMSO concentration of 1%). It is crucial to add the compound stock to the medium while gently vortexing or mixing to ensure rapid dispersion and avoid localized high concentrations that can lead to precipitation.[5]
-
Incubation and Observation: Incubate the plate under your standard assay conditions (e.g., 37°C, 5% CO₂) for a duration relevant to your experiment (e.g., 1 hour, 24 hours).
-
Solubility Assessment: Visually inspect each well for any signs of precipitation (cloudiness, crystals, or film). The highest concentration that remains clear is your maximum working soluble concentration under these conditions.
Troubleshooting Guides
Issue 1: this compound precipitates immediately upon dilution into aqueous buffer.
-
Question: I've prepared a 10 mM stock of this compound in DMSO. When I add it to my cell culture medium to a final concentration of 10 µM, it immediately turns cloudy. Why is this happening and how can I fix it?
-
Answer: This is likely due to "solvent shock," where the rapid change in polarity causes the compound to precipitate.[5] The final concentration of DMSO (in this case, 0.1%) may be insufficient to keep the 10 µM of this compound in solution.
-
Solutions:
-
Improve Dilution Technique: Pre-warm your medium to 37°C. Instead of pipetting the stock solution into the medium, add the stock solution drop-wise to the side of the tube containing the medium while gently vortexing. This ensures rapid dispersion.[5]
-
Use Serial Dilutions: Create an intermediate dilution of your stock in a small volume of medium first. For example, dilute your 10 mM stock to 1 mM in a small volume of medium, then further dilute this to 10 µM in your final volume.
-
Lower the Final Concentration: Your desired concentration may be above the solubility limit of this compound in the assay medium. Perform the solubility assessment protocol described above to determine the maximum soluble concentration.
-
-
Issue 2: The assay medium appears clear initially but becomes cloudy after incubation.
-
Question: My this compound solution is clear when I first prepare it, but after 24 hours in the incubator, I see a fine precipitate. What could be the cause?
-
Answer: This delayed precipitation can be caused by several factors:
-
Temperature Changes: The compound may be less stable in solution at the incubation temperature over time.
-
Interaction with Media Components: this compound may be interacting with components in your media, such as proteins in fetal bovine serum (FBS), leading to decreased solubility.[10]
-
pH Shifts: Cellular metabolism can alter the pH of the medium over long incubation periods, which can affect the solubility of the compound.[10]
-
Solutions:
-
Reduce Serum Concentration: If your experiment allows, try reducing the percentage of FBS in your medium or using serum-free medium.
-
Use Solubilizing Agents: Consider the use of solubilizing agents like cyclodextrins. Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior that can form inclusion complexes with poorly soluble drugs, enhancing their aqueous solubility.[11][12][13] You would need to test the compatibility of cyclodextrins with your specific assay.
-
Prepare Fresh Solutions: For long-term experiments, consider replacing the medium with freshly prepared this compound solution at regular intervals.
-
-
Issue 3: I'm observing cellular toxicity that doesn't seem to be related to this compound's activity.
-
Question: I'm seeing significant cell death in my experiments, even at low concentrations of this compound. Could the solvent be the problem?
-
Answer: Yes, the solvent itself can be a source of cytotoxicity.
-
Solutions:
-
Include a Vehicle Control: Always include a control group that is treated with the same final concentration of the solvent (e.g., DMSO) used in your experimental groups. This will allow you to distinguish between the effects of the compound and the solvent.[3]
-
Minimize Final Solvent Concentration: Keep the final concentration of the organic solvent in your cell culture medium as low as possible. For DMSO, this is typically below 0.5%, and ideally below 0.1%, although this can be cell-line dependent.[6][7]
-
Test Alternative Solvents: If DMSO proves to be too toxic for your cell line, consider using ethanol, which is often better tolerated.[8] You will need to perform a similar vehicle control experiment to determine the tolerance of your cells to ethanol.
-
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. lifetein.com [lifetein.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. alzet.com [alzet.com]
- 13. touroscholar.touro.edu [touroscholar.touro.edu]
Ethyllucidone stability issues in long-term storage
Disclaimer: Information on the long-term stability of Ethyllucidone is limited in publicly available literature. This guide provides a framework based on the chemical properties of related compounds (chalcones and flavonoids) and established principles of drug stability testing. All quantitative data, experimental protocols, and degradation pathways are presented as illustrative examples and must be verified through rigorous experimentation with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are the primary factors affecting its stability?
This compound is a natural product belonging to the chalcone (B49325) class of flavonoids. The stability of this compound, like other chalcones, is influenced by several factors:
-
pH: Chalcones are often susceptible to degradation in alkaline and strongly acidic conditions.
-
Temperature: Higher temperatures typically accelerate the rate of degradation reactions.
-
Light Exposure: Many flavonoids are sensitive to UV and visible light, which can induce photodegradation.
-
Solvent Polarity: The polarity of the solvent can impact both solubility and degradation kinetics.
-
Oxidizing Agents: The presence of oxidizing agents, such as peroxides or dissolved oxygen, can lead to oxidative degradation.
Q2: What are the recommended long-term storage conditions for this compound?
For optimal long-term stability, solid this compound should be stored in a tightly sealed, amber glass vial to protect it from light and moisture.[1] It is recommended to store the compound at low temperatures, preferably at -20°C or -80°C.[1] Storing under an inert atmosphere, such as argon or nitrogen, can further prevent oxidation.[1]
For stock solutions, it is advisable to use a high-purity, anhydrous solvent like DMSO or ethanol. To prevent degradation from repeated freeze-thaw cycles, prepare single-use aliquots of the stock solution and store them at -80°C.[1]
Q3: How can I monitor the degradation of this compound in my experiments?
High-Performance Liquid Chromatography (HPLC) with UV detection is the most common method for monitoring the degradation of compounds like this compound. A stability-indicating HPLC method should be developed to effectively separate the intact this compound from its degradation products.
Troubleshooting Guides
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Rapid loss of this compound in cell culture medium. | pH-mediated degradation (cell culture media are often slightly alkaline).Interaction with media components. | Prepare a concentrated stock solution in a suitable solvent (e.g., DMSO) and dilute it into the medium immediately before the experiment.Perform a stability check of this compound in the specific cell culture medium to be used. |
| Inconsistent or diminished biological activity. | Degradation of the compound in the stock solution due to improper storage or handling (e.g., multiple freeze-thaw cycles).[1] | Prepare fresh stock solutions in a high-purity, anhydrous solvent.Aliquot into single-use vials and store at -80°C.Run a stability check by comparing a fresh solution to a stored solution via HPLC. |
| Appearance of unexpected peaks in analytical analysis (e.g., HPLC, LC-MS). | Compound degradation leading to the formation of new chemical entities. | Review storage and handling procedures to minimize further degradation.If degradation is significant, a fresh batch of the compound may be required.Attempt to identify the degradation products. |
| Precipitation observed in stock solution upon thawing. | Poor solubility of the compound in the chosen solvent at lower temperatures. | Gently warm the solution and vortex to redissolve the precipitate.Consider preparing the stock solution at a slightly lower concentration. |
| Color change in solid this compound sample (e.g., from white to yellowish). | This can be an indication of degradation. | Before use, re-qualify the material using an analytical method like HPLC to assess its purity and identify any potential degradation products. |
Data Presentation
The following tables present hypothetical data on the stability of this compound based on the behavior of similar chalcone compounds.
Table 1: Hypothetical Stability of this compound in Various Solvents at Room Temperature (25°C) over 48 hours
| Solvent | Polarity Index | % Degradation after 24h | % Degradation after 48h |
| DMSO | 7.2 | < 1% | < 2% |
| Ethanol | 5.2 | ~2% | ~4% |
| Acetonitrile (B52724) | 5.8 | ~3% | ~6% |
| Water (pH 7.0) | 10.2 | ~10% | ~18% |
| PBS (pH 7.4) | - | ~15% | ~25% |
Table 2: Hypothetical Stability of this compound Under Various Stress Conditions
| Stress Condition | Duration | % Degradation | Major Degradation Products |
| 0.1 M HCl | 4 hours at 60°C | ~20% | Hydrolysis products |
| 0.1 M NaOH | 1 hour at 25°C | ~45% | Rearrangement and hydrolysis products |
| 3% H₂O₂ | 8 hours at 25°C | ~30% | Oxidative products |
| Thermal (Solid) | 24 hours at 80°C | ~10% | Thermally induced degradation products |
| Photostability (ICH Q1B) | 1.2 million lux hours | ~35% | Photodegradation products |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To understand the degradation profile of this compound under various stress conditions.
Materials:
-
This compound
-
Acetonitrile (HPLC grade)
-
DMSO (anhydrous)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with UV detector
-
C18 HPLC column
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile or DMSO.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for 4 hours.
-
Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M NaOH.
-
Dilute with the mobile phase to a final concentration of 100 µg/mL for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Keep the solution at room temperature for 1 hour.
-
Neutralize with 0.1 M HCl.
-
Dilute with the mobile phase to a final concentration of 100 µg/mL for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 8 hours, protected from light.
-
Dilute with the mobile phase to a final concentration of 100 µg/mL for HPLC analysis.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of solid this compound in a vial and keep it in an oven at 80°C for 24 hours.
-
After exposure, dissolve the solid in the mobile phase to a final concentration of 100 µg/mL for HPLC analysis.
-
-
Photostability:
-
Expose a solution of this compound (100 µg/mL in a suitable solvent) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be kept in the dark under the same conditions.
-
Analyze the samples by HPLC.
-
-
HPLC Analysis:
-
Develop a stability-indicating HPLC method capable of separating this compound from its degradation products. A reverse-phase C18 column with a gradient elution of water (with 0.1% formic acid) and acetonitrile is a common starting point.
-
Analyze all stressed samples, along with a non-stressed control sample.
-
Calculate the percentage of degradation for each condition.
-
Mandatory Visualization
Caption: Workflow for troubleshooting this compound stability issues.
Caption: Postulated mechanism of this compound's anti-inflammatory action.
References
Troubleshooting Ethyllucidone detection in mass spectrometry
Welcome to the technical support center for the mass spectrometry analysis of Ethyllucidone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the detection and quantification of this compound. Given the limited publicly available data on this compound, this guide combines general best practices for small molecule LC-MS analysis with the specific (though limited) information available for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the basic chemical properties of this compound relevant to mass spectrometry?
A1: this compound is a natural product with the following properties[1]:
| Property | Data |
| Molecular Formula | C₁₇H₁₆O₄ |
| Molecular Weight | 284.31 g/mol |
| CAS Number | 1195233-59-0 |
| Botanical Origin | Lindera strychnifolia |
It is crucial to distinguish this compound from the structurally similar compound Lucidone, which has a hydroxyl group instead of an ethoxy group and a different molecular formula (C₁₅H₁₂O₄)[2].
Q2: What are the expected precursor ions for this compound in LC-MS?
A2: For electrospray ionization (ESI) in positive ion mode, the expected protonated molecule [M+H]⁺ would have a mass-to-charge ratio (m/z) of 285.1[3]. Other common adducts to look for, especially if issues with protonation occur, are the sodium adduct [M+Na]⁺ at m/z 307.1 and the potassium adduct [M+K]⁺ at m/z 323.1. In negative ion mode, the deprotonated molecule [M-H]⁻ would be at m/z 283.1.
Q3: What are the suggested MRM transitions for quantitative analysis of this compound?
A3: A proposed method for the quantitative analysis of this compound suggests the following Multiple Reaction Monitoring (MRM) transitions. It is important to note that these are theoretical and should be experimentally verified and optimized using a reference standard[3].
| Precursor Ion [M+H]⁺ | Product Ion | Putative Fragmentation |
| 285.1 | 177.1 | Cleavage of the propenone linker |
| 285.1 | 151.1 | Subsequent fragmentation of aromatic rings |
Q4: I am not seeing any signal for this compound. What are the common causes?
A4: A lack of signal can stem from several issues. A systematic troubleshooting approach is recommended. Refer to the workflow diagram below for a step-by-step guide. Common causes include[4]:
-
Incorrect Instrument Settings: Verify that the mass spectrometer is set to detect the correct m/z range for the expected precursor ion (e.g., centered around m/z 285.1 for the [M+H]⁺ ion).
-
Ionization Issues: this compound, as a chalcone (B49325) derivative, should be amenable to ESI or APCI. If ESI is not yielding a signal, consider switching to APCI, which can be more effective for less polar compounds. Also, check the ion source polarity; try both positive and negative modes.
-
Sample Degradation: Ensure the sample is fresh and has been stored correctly to prevent degradation.
-
LC Method Problems: The compound may not be eluting from the column or may be co-eluting with interfering substances causing ion suppression.
-
Instrument Malfunction: Check the system suitability to ensure the instrument is performing as expected.
Q5: My signal for this compound is very weak. How can I improve it?
A5: Weak signal intensity is a common problem in mass spectrometry. To improve the signal for this compound:
-
Optimize Ion Source Parameters: Adjust the capillary voltage, source temperature, and gas flows to maximize the ionization efficiency for a compound of this mass and structure.
-
Improve Chromatographic Conditions: A poorly shaped or broad peak will result in lower intensity. Optimize the mobile phase composition and gradient to achieve a sharp, well-defined peak.
-
Sample Concentration: If the concentration is too low, you may not see a strong signal. Conversely, a highly concentrated sample can lead to ion suppression.
-
Address Matrix Effects: If analyzing this compound in a complex matrix like plasma, ion suppression from other components can significantly reduce the signal. Improve sample preparation to remove interfering substances.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Question: My chromatogram for this compound shows significant peak tailing and splitting. What could be the cause and how can I fix it?
Answer: Poor peak shape can compromise both identification and quantification. Here are the likely causes and solutions:
| Potential Cause | Troubleshooting Steps |
| Column Contamination/Degradation | * Flush the column with a strong solvent. * If the problem persists, the column may be permanently damaged and require replacement. Use a guard column to extend the life of your analytical column. |
| Inappropriate Mobile Phase | * Ensure the sample solvent is compatible with the mobile phase to prevent precipitation on the column. * Adjust the mobile phase pH. For chalcones, a mobile phase with a small amount of acid (e.g., 0.1% formic acid) is often used. |
| Secondary Interactions | * Peak tailing can be caused by interactions between the analyte and active sites on the stationary phase. Try a different column chemistry (e.g., a column with end-capping). |
| Injector Issues | * A partially blocked injector port can cause peak splitting. Clean the injector and sample loop. |
Issue 2: Retention Time Shifts
Question: The retention time for my this compound peak is inconsistent between injections. What should I check?
Answer: Retention time stability is critical for reliable identification. Fluctuations can be caused by several factors:
| Potential Cause | Troubleshooting Steps |
| Unstable Pump Flow Rate | * Check for leaks in the LC system. * Purge the pumps to remove any air bubbles. |
| Changes in Mobile Phase Composition | * Prepare fresh mobile phase daily, as evaporation can alter the solvent ratio. * Ensure proper mixing if using an on-line mixer. |
| Column Temperature Fluctuations | * Use a column oven to maintain a stable temperature. Inconsistent lab temperatures can affect retention times. |
| Column Equilibration | * Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. |
Experimental Protocols
Sample Preparation for LC-MS Analysis of this compound from Plasma
This is a general protein precipitation protocol adapted from a theoretical application note for this compound.
-
Thawing: Allow frozen human plasma samples to thaw at room temperature.
-
Aliquoting: In a microcentrifuge tube, add 50 µL of the human plasma sample.
-
Internal Standard: Add 10 µL of an internal standard working solution (e.g., a structurally similar chalcone not present in the matrix, at a concentration of 100 ng/mL in methanol).
-
Precipitation: Add 150 µL of ice-cold acetonitrile (B52724) to precipitate the proteins.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS analysis.
Visualizations
References
Technical Support Center: Ethyllucidone Analysis
Welcome to the technical support center for the analysis of Ethyllucidone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the reverse-phase high-performance liquid chromatography (RP-HPLC) analysis of this compound.
Troubleshooting Guide: this compound Peak Tailing in RP-HPLC
Peak tailing is a common chromatographic problem that can compromise the accuracy and precision of quantitative analysis. This guide provides a systematic approach to troubleshooting and resolving peak tailing issues for this compound.
Q1: My this compound peak is showing significant tailing. What are the primary causes?
A1: Peak tailing for a compound like this compound, a chalcone (B49325) which may possess acidic properties, in reverse-phase HPLC is often due to secondary interactions with the stationary phase or issues with the chromatographic system. The most common causes include:
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with polar functional groups on the this compound molecule, leading to peak tailing.[1][2][3][4]
-
Mobile Phase pH: An inappropriate mobile phase pH can lead to the ionization of this compound or the silanol groups on the stationary phase, causing strong secondary interactions.[1]
-
Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak distortion.
-
Column Degradation: Over time, columns can degrade, leading to a loss of performance and peak tailing.
-
Extra-Column Volume: Excessive tubing length or a large detector cell volume can cause band broadening and peak tailing.
Q2: How can I diagnose the specific cause of my this compound peak tailing?
A2: A systematic approach is crucial for diagnosing the root cause of peak tailing. The following workflow can help you identify the issue.
References
Technical Support Center: Minimizing Ethyllucidone Degradation During Extraction
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the degradation of Ethyllucidone during the extraction process. The information is presented in a question-and-answer format to directly address potential issues.
Disclaimer: Publicly available data on the specific degradation pathways and stability of this compound is limited.[1][2] The recommendations provided here are based on the general chemical properties of chalcones and flavonoids, the class of compounds to which this compound belongs.[1][3] All experimental protocols and quantitative data should be considered as illustrative examples and must be adapted and verified through rigorous in-house experimentation.
Frequently Asked Questions (FAQs)
Q1: To which chemical class does this compound belong, and why is this important for extraction?
This compound is a chalcone, a class of natural products characterized by an open C3-C6-C3 skeleton.[1][3] Understanding its chemical class is crucial because chalcones are known to be susceptible to degradation under certain conditions, which can influence the selection of an appropriate extraction method and solvent system.
Q2: What are the primary factors that can cause this compound degradation during extraction?
Based on the general behavior of chalcones, the stability of this compound during extraction is likely affected by:
-
pH: Chalcones are often unstable in alkaline and strongly acidic conditions.[1]
-
Temperature: Elevated temperatures used in some extraction methods can accelerate the rate of degradation.[1][4]
-
Light Exposure: Many flavonoids are sensitive to UV and visible light, which can induce photodegradation.[1]
-
Oxidizing Agents: The presence of dissolved oxygen or other oxidizing agents in the solvent can lead to oxidative degradation.[1]
-
Enzymatic Degradation: If the plant material is not properly handled and dried, enzymes present in the plant matrix can degrade the target compound.[5]
Q3: Which extraction methods are recommended for minimizing this compound degradation?
The choice of extraction method is critical for thermolabile compounds like chalcones.[5]
-
Recommended: Maceration is a simple method suitable for heat-sensitive compounds, although it can be time-consuming.[5] Ultrasound-Assisted Extraction (UAE) is fast and efficient but requires careful temperature control to avoid localized heating.[5] Supercritical Fluid Extraction (SFE) is highly selective and suitable for sensitive compounds as it is solvent-free, but the equipment is expensive.[5]
-
Use with Caution: Soxhlet extraction and Microwave-Assisted Extraction (MAE) can be very efficient but may degrade thermolabile compounds due to prolonged exposure to high temperatures.[5]
Q4: How do I choose an appropriate solvent for this compound extraction to minimize degradation?
The choice of solvent depends on the polarity of this compound and should be selected to maximize extraction efficiency while minimizing degradation.[6]
-
For short-term extractions, moderately polar aprotic solvents such as acetone, acetonitrile (B52724), and ethyl acetate (B1210297) are generally suitable for chalcones.[1]
-
It is advisable to perform preliminary screening with different solvents to find the optimal balance between yield and stability.[5]
-
For long-term storage of extracts, anhydrous DMSO or ethanol (B145695) at low temperatures (-20°C or -80°C) and protected from light is recommended.[1]
Q5: How can I monitor this compound degradation during my extraction process?
High-Performance Liquid Chromatography (HPLC) with UV detection is the most common method for monitoring the degradation of compounds like this compound.[1] A stability-indicating HPLC method should be developed to separate the intact this compound from any potential degradation products.[7]
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield of this compound in the crude extract. | 1. Inefficient extraction method. 2. Inappropriate solvent choice. 3. Insufficient extraction time. 4. Degradation of this compound during extraction. | 1. Switch to a more efficient method like Ultrasound-Assisted Extraction (UAE), ensuring temperature control. 2. Perform a solvent screen to determine the optimal solvent for this compound. 3. Optimize the extraction time; for maceration, this may require longer periods. 4. Analyze a small aliquot of the extract at different time points using HPLC to monitor for degradation. |
| Presence of unknown peaks in the HPLC chromatogram of the extract. | 1. These may be degradation products of this compound. 2. Co-extraction of impurities from the plant matrix. | 1. Compare the chromatograms of extracts obtained under different conditions (e.g., varying temperature, light exposure). An increase in the unknown peak under harsher conditions suggests it is a degradation product.[7] 2. Use Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the molecular weights of the unknown peaks and aid in their identification.[7] 3. Optimize the extraction selectivity by changing the solvent or employing a pre-extraction wash with a non-polar solvent like hexane (B92381) to remove lipids. |
| Inconsistent extraction yields between batches. | 1. Variability in the quality of the plant material. 2. Inconsistent control of extraction parameters (temperature, time, etc.). 3. Degradation of this compound in stored plant material or extracts. | 1. Ensure consistent sourcing and pre-processing (drying, grinding) of the plant material.[5] 2. Tightly control all experimental parameters.[7] 3. Store dried plant material in a cool, dark, and dry place. Store extracts at low temperatures (e.g., -20°C) and protected from light.[1] |
Hypothetical Stability Data of this compound in Different Extraction Solvents
The following table provides a hypothetical summary of this compound stability under various extraction conditions to illustrate how such data would be presented. This is not actual experimental data.
| Extraction Method | Solvent | Temperature (°C) | Time (hours) | Hypothetical Recovery of this compound (%) |
| Maceration | Ethanol | 25 | 24 | 95 |
| Maceration | Methanol | 25 | 24 | 93 |
| Ultrasound-Assisted | Acetone | 40 | 1 | 90 |
| Soxhlet | Ethyl Acetate | 77 | 8 | 75 |
| Microwave-Assisted | Ethanol | 80 | 0.5 | 70 |
Experimental Protocols
Protocol 1: Generalized Extraction Protocol to Minimize Degradation
This protocol outlines a general procedure for the extraction of this compound from a plant source, such as the roots of Lindera strychnifolia, with an emphasis on minimizing degradation.
-
Preparation of Plant Material:
-
Extraction (Maceration):
-
Weigh the powdered plant material and place it in a suitable flask.
-
Add a suitable solvent (e.g., ethanol or ethyl acetate) at a solid-to-solvent ratio of 1:10 (w/v).
-
Seal the flask and wrap it in aluminum foil to protect it from light.
-
Agitate the mixture on an orbital shaker at room temperature (20-25°C) for 24-48 hours.
-
-
Filtration and Concentration:
-
Filter the mixture through filter paper to separate the extract from the solid plant material.
-
Concentrate the crude extract under reduced pressure using a rotary evaporator at a low temperature (e.g., < 40°C).[5]
-
-
Storage:
-
Store the concentrated extract in a sealed, airtight container, protected from light, at -20°C.
-
Protocol 2: HPLC Method for Monitoring Degradation
This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.
-
Instrumentation: HPLC system with a UV detector.[8]
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[8]
-
Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B).[8] A gradient starting from a lower percentage of A to a higher percentage over 20-30 minutes is a good starting point.
-
Flow Rate: 1.0 mL/min.[8]
-
Detection Wavelength: A UV scan of this compound should be performed to determine its maximum absorbance wavelength (λmax) for detection. A common wavelength for chalcones is around 254 nm.[8]
-
Sample Preparation: Dilute a small aliquot of the extract in the mobile phase and filter it through a 0.45 µm syringe filter before injection.
Visualizations
Factors Influencing this compound Degradation
Caption: Factors contributing to the degradation of this compound.
General Experimental Workflow for Extraction and Analysis
Caption: A generalized workflow for the extraction and analysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. The Influence of Solvent Choice on the Extraction of Bioactive Compounds from Asteraceae: A Comparative Review | MDPI [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Ethyllucidone Interference in Biological Assays: A Technical Support Center
Disclaimer: Publicly available scientific literature on the biological activity and assay interference of ethyllucidone (B1151810) is extremely limited. Initial research indicates a potential for confusion between this compound and the structurally similar, more extensively studied compound, lucidone (B1675363).[1][2] This guide will summarize the available information on this compound and leverage data on lucidone as a proxy to discuss potential biological activities and assay interference mechanisms. The information regarding lucidone should not be directly attributed to this compound without independent experimental verification.[1]
This support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and mitigate potential artifacts when working with this compound and other novel small molecules.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it relate to Lucidone?
This compound is a natural product classified as a chalcone (B49325), isolated from the roots of Lindera strychnifolia.[1][2] It is structurally similar to lucidone, another chalcone isolated from Lindera erythrocarpa. The key structural difference is the presence of an ethoxy group (-OCH₂CH₃) in this compound where lucidone has a hydroxyl group (-OH). While this may seem like a minor change, it can significantly alter the compound's physicochemical and biological properties. Due to the scarcity of data on this compound, research on lucidone is often used as a preliminary reference.
Q2: Why is a compound like this compound a potential source of assay interference?
This compound's chalcone scaffold contains an α,β-unsaturated carbonyl system, a structural motif that can be associated with pan-assay interference compounds (PAINS). PAINS are compounds known to give false-positive results in high-throughput screens through various non-specific mechanisms. Researchers should be cautious and perform rigorous counter-screens to validate any observed activity.
Q3: What are the common mechanisms of small molecule interference in biological assays?
Small molecules can interfere with assays in several ways, leading to false-positive or false-negative results. Key mechanisms include:
-
Autofluorescence: The compound itself fluoresces at the excitation and emission wavelengths of the assay, leading to an artificially high signal.
-
Fluorescence Quenching: The compound absorbs the light emitted by the assay's fluorophore, reducing the signal and potentially causing a false-negative result.
-
Compound Aggregation: At certain concentrations, molecules can form colloidal aggregates that sequester and denature proteins non-specifically, leading to inhibition that is not related to direct binding at a specific site.
-
Chemical Reactivity: The compound may contain electrophilic groups that can covalently react with nucleophilic residues (like cysteine) on the target protein or other assay components.
-
Redox Cycling: Some compounds can undergo oxidation-reduction cycles in the assay buffer, generating reactive oxygen species that can damage proteins and interfere with the readout.
Q4: How can I determine if an observed "hit" with this compound is genuine or an artifact?
Confirming a hit requires a multi-step validation process. A genuine hit should demonstrate consistent activity across multiple, mechanistically distinct assays. Key steps include:
-
Dose-Response Confirmation: Repeat the primary assay with a full dose-response curve to confirm potency and rule out single-point anomalies.
-
Counter-Screens: Perform assays to specifically test for common interference mechanisms (e.g., autofluorescence, aggregation).
-
Orthogonal Assays: Validate the hit using an assay that measures the same biological endpoint but relies on a different detection technology (e.g., confirming a fluorescence-based kinase inhibitor with a label-free biophysical method like Surface Plasmon Resonance).
Q5: What is an orthogonal assay and why is it critical for validating hits?
An orthogonal assay is a test that measures the same biological activity as the primary screen but uses a different technology or principle. For example, if your primary screen is a fluorescence polarization assay (biochemical), an orthogonal assay could be a cellular thermal shift assay (CETSA) or surface plasmon resonance (SPR) to confirm direct target engagement in a different context. This is crucial because it helps to eliminate false positives that are specific to the technology of the primary assay, thereby increasing confidence that the compound's activity is real and target-specific.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | (2Z)-2-[(2E)-1-Ethoxy-3-phenyl-2-propen-1-ylidene]-4-methoxy-4-cyclopentene-1,3-dione | |
| CAS Number | 1195233-59-0 | |
| Molecular Formula | C₁₇H₁₆O₄ | |
| Molecular Weight | 284.31 g/mol | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available |
Table 2: Potential Assay Interference Mechanisms for Chalcone-like Compounds
| Interference Mechanism | Description | Potential Consequence | Recommended Counter-Screen |
| Autofluorescence | Compound emits light at the assay's detection wavelength. | False Positive | Measure compound fluorescence in assay buffer alone. |
| Fluorescence Quenching | Compound absorbs emitted light from the fluorophore. | False Negative | Pre-incubate compound with the fluorescent product/substrate. |
| Aggregation | Compound forms colloidal particles that sequester proteins. | False Positive (Inhibition) | Test for activity in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). |
| Chemical Reactivity | Electrophilic compound reacts with protein nucleophiles. | False Positive (Irreversible Inhibition) | Glutathione (GSH) trapping assay; time-dependent inhibition studies. |
| Redox Activity | Compound cycles between oxidized and reduced states, producing ROS. | False Positive | Test for activity in the absence of the target protein but with redox-sensitive components. |
Table 3: Quantitative Biological Data for Lucidone (as a Proxy for this compound)
| Compound | Assay | Target/Cell Line | Parameter | Value | Reference |
| Lucidone | Antiviral Assay | Dengue virus (DENV) in Huh-7 cells | EC₅₀ | 25 µM | |
| Lucidone | Anti-inflammatory Assay | LPS-induced RAW 264.7 macrophages | Inhibition of TNF-α secretion | Significant at 10 & 25 µg/mL | |
| Lucidone | Anti-inflammatory Assay | LPS-induced RAW 264.7 macrophages | Inhibition of PGE₂ production | Significant at 10 & 25 µg/mL |
Troubleshooting Guides
Problem 1: My fluorescence-based assay shows a high background signal or a dose-dependent change in signal in the presence of this compound.
This suggests potential light-based interference (autofluorescence or quenching).
-
Troubleshooting Steps:
-
Run a "compound only" control by preparing a serial dilution of this compound in the assay buffer without the enzyme or substrate.
-
Read the plate using the same excitation and emission wavelengths as your main experiment.
-
If you see a dose-dependent increase in signal: The compound is autofluorescent.
-
To test for quenching: Run a control with your assay's final fluorescent product at a fixed concentration and add a serial dilution of this compound. A dose-dependent decrease in signal indicates quenching.
-
Problem 2: this compound shows potent activity in my primary biochemical assay, but this activity disappears when I add a non-ionic detergent.
This is a classic sign of non-specific inhibition due to compound aggregation.
-
Troubleshooting Steps:
-
Repeat the dose-response experiment in the presence of a low concentration (e.g., 0.01% - 0.1%) of a non-ionic detergent like Triton X-100 or Tween-20.
-
Compare the IC₅₀ values with and without the detergent.
-
A significant rightward shift (loss of potency) in the IC₅₀ curve in the presence of detergent strongly suggests that the initial activity was due to aggregation.
-
Problem 3: The inhibitory effect of this compound increases with pre-incubation time with the target protein.
This may indicate that this compound is a reactive compound that is covalently modifying the target.
-
Troubleshooting Steps:
-
Perform a time-dependent inhibition assay.
-
Set A: Pre-incubate the enzyme and this compound for varying lengths of time (e.g., 0, 15, 30, 60 min) before adding the substrate to start the reaction.
-
Set B (Control): Pre-incubate the enzyme in buffer alone. Add this compound and substrate simultaneously to start the reaction.
-
If inhibition in Set A increases with pre-incubation time compared to Set B, it suggests time-dependent, and possibly covalent, inhibition.
-
Experimental Protocols
Protocol 1: General Method for Assessing Compound Autofluorescence
Objective: To determine if a test compound fluoresces at the assay's excitation and emission wavelengths.
Methodology:
-
Prepare a serial dilution of this compound in the assay buffer, typically starting from the highest concentration used in the primary assay.
-
Dispense the dilutions into the wells of a microplate (black, solid-bottom plates are recommended for fluorescence).
-
Include control wells containing only assay buffer (blank).
-
Read the plate on a plate reader using the identical excitation/emission wavelengths and gain settings as the primary assay.
-
Data Analysis: Subtract the average fluorescence of the blank wells from the wells containing the compound. A concentration-dependent increase in fluorescence indicates autofluorescence.
Protocol 2: Detergent-Based Assay to Test for Compound Aggregation
Objective: To determine if the observed inhibition by a compound is due to the formation of aggregates.
Methodology:
-
Prepare two sets of assay reactions.
-
Set A (No Detergent): Perform the standard assay protocol, generating a dose-response curve for this compound.
-
Set B (With Detergent): Prepare the assay buffer to contain a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100). Use this buffer to perform an identical dose-response experiment for this compound.
-
Incubate both sets of reactions and measure the activity.
-
Data Analysis: Compare the IC₅₀ values from Set A and Set B. A significant reduction in potency (increase in IC₅₀) in the presence of detergent is strong evidence of inhibition by aggregation.
Protocol 3: General Workflow for Hit Confirmation Using an Orthogonal Assay
Objective: To confirm the biological activity of a primary hit using a mechanistically distinct assay.
Methodology:
-
Select an Orthogonal Method: Choose a secondary assay that relies on a different detection principle. For example, if the primary assay measured inhibition of enzyme activity via fluorescence, an orthogonal assay could measure direct binding of the compound to the target protein via Surface Plasmon Resonance (SPR).
-
Execute Orthogonal Assay: Perform a dose-response experiment with this compound using the selected orthogonal method to determine the relevant parameter (e.g., K_D for SPR, EC₅₀ for a cell-based assay).
-
Data Comparison: Compare the potency obtained from the orthogonal assay with the primary screening data.
-
Analysis: Activity in both assays, ideally with correlated potencies, provides strong validation of the compound as a genuine hit. A lack of activity in the orthogonal assay suggests the primary result was likely an artifact.
Visualizations
References
Technical Support Center: Enhancing Ethyllucidone Purity for Preclinical Research
Welcome to the technical support center for Ethyllucidone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the purity of this compound for in vivo studies. Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered during the purification process.
Disclaimer: this compound is a natural product with limited publicly available research on its specific biological activities and impurity profile.[1] The following guidance is based on general principles of natural product and chalcone (B49325) purification and should be adapted based on your specific experimental observations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is a chalcone, a type of natural product, that has been isolated from the roots of Lindera strychnifolia.[2] Its key physicochemical properties are summarized below.
| Property | Value |
| Chemical Formula | C₂₀H₂₂O₅ |
| Molecular Weight | 342.39 g/mol |
| CAS Number | 1195233-59-0 |
| Chemical Class | Chalcone |
| Natural Source | Roots of Lindera strychnifolia |
| [Data sourced from BenchChem Application Notes][2] |
Q2: What are the common methods for purifying this compound?
The general approach for isolating and purifying this compound from its natural source involves extraction followed by chromatographic techniques.[2][3] Common methods include:
-
Solvent-Solvent Partitioning: To separate compounds based on their polarity.
-
Column Chromatography: Using silica (B1680970) gel or Sephadex to separate the components of the extract.
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC with a C18 column is often used for final purification to achieve high purity.
Q3: What level of purity is required for in vivo studies?
For in vivo studies, it is crucial to use highly purified compounds to avoid confounding results from impurities that may have their own biological effects. While specific requirements can vary depending on the study design and regulatory guidelines, a purity of >98% is generally recommended.
Q4: How can I assess the purity of my this compound sample?
Several analytical techniques can be used to determine the purity of this compound. These include:
-
High-Performance Liquid Chromatography (HPLC): A standard method for purity assessment.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on both purity and the identity of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used for structural confirmation and purity determination.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Issue 1: Low Yield of this compound After Extraction and Initial Purification
| Possible Cause | Suggested Solution |
| Incomplete Extraction | Ensure the plant material is finely ground to increase surface area. Extend the maceration time or perform multiple extraction cycles. Consider alternative extraction methods like Microwave-Assisted Extraction (MAE) or Ultrasonic-Assisted Extraction (UAE) which may offer higher efficiency. |
| Suboptimal Solvent Choice | The choice of solvent is critical. Experiment with different solvents or solvent mixtures of varying polarities for extraction and chromatography. |
| Degradation of this compound | Chalcones can be sensitive to heat and light. Avoid high temperatures during solvent evaporation and store extracts and purified fractions in the dark at low temperatures. |
Issue 2: Persistent Impurities in the Final Product
| Possible Cause | Suggested Solution |
| Co-elution of Structurally Similar Compounds | Optimize the chromatographic method. For HPLC, try different mobile phase compositions, gradients, or a different type of stationary phase. |
| Presence of Chlorophyll (B73375) | If working with green plant parts, chlorophyll can be a persistent impurity. It is non-polar and can sometimes be removed by running the extract through a silica gel column. |
| Ineffective Solvent Partitioning | Ensure vigorous mixing during liquid-liquid extraction and allow adequate time for phase separation. Perform multiple partitioning steps. |
Issue 3: Inconsistent Purity Between Batches
| Possible Cause | Suggested Solution |
| Variability in Natural Source Material | The chemical composition of plants can vary with season, age, and growing conditions. Whenever possible, use plant material from a single, well-characterized source. |
| Inconsistent Experimental Conditions | Strictly control all experimental parameters, including solvent volumes, extraction times, and chromatographic conditions, for each batch. |
| Column Overloading in Chromatography | Do not exceed the loading capacity of your chromatography column, as this will lead to poor separation and lower purity. |
Experimental Protocols
Protocol 1: Extraction and Initial Purification of this compound
-
Preparation of Plant Material: Air-dry the roots of Lindera strychnifolia and grind them into a coarse powder.
-
Maceration: Soak the powdered material in methanol (B129727) or ethanol (B145695) at room temperature for 24-48 hours with occasional stirring.
-
Filtration and Concentration: Filter the extract to remove solid plant material and concentrate the filtrate using a rotary evaporator under reduced pressure.
-
Solvent-Solvent Partitioning: Suspend the crude extract in water and sequentially partition it with hexane, chloroform, and ethyl acetate (B1210297) to separate compounds based on polarity.
Protocol 2: Column Chromatography for Intermediate Purification
-
Column Preparation: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the partially purified extract (from the ethyl acetate fraction, for example) in a minimal amount of the initial mobile phase and load it onto the column.
-
Elution: Elute the column with a gradient of solvents with increasing polarity (e.g., a hexane-ethyl acetate gradient).
-
Fraction Collection and Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing this compound.
-
Solvent Evaporation: Combine the pure fractions and evaporate the solvent to yield the enriched this compound.
Protocol 3: Preparative HPLC for Final Purification
-
Sample Preparation: Dissolve the enriched this compound in the initial mobile phase and filter it through a 0.22 µm syringe filter.
-
HPLC System: Use a preparative HPLC system equipped with a C18 column.
-
Mobile Phase: A common mobile phase for reverse-phase chromatography of chalcones is a gradient of water and acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.
-
Injection and Fractionation: Inject the sample and collect the fractions corresponding to the this compound peak.
-
Solvent Removal: Remove the solvent from the collected fractions by lyophilization or evaporation under reduced pressure to obtain highly purified this compound.
Visualizations
Experimental Workflow for this compound Purification
Caption: A generalized workflow for the isolation and purification of this compound.
Hypothetical Signaling Pathway Involvement
Note: The following diagram illustrates a hypothetical mechanism of action. While some chalcones are known to interact with the NF-κB signaling pathway, this has not been demonstrated for this compound.
Caption: Postulated mechanism of this compound's anti-inflammatory action via NF-κB.
Troubleshooting Logic for Purity Issues
Caption: Decision tree for troubleshooting low purity of this compound.
References
Validation & Comparative
Distinguishing Ethyllucidone from Lucidone: An Analytical Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyllucidone and Lucidone (B1675363) are two closely related natural compounds that have garnered interest in the scientific community. While Lucidone has been the subject of various studies exploring its biological activities, this compound remains less characterized. A key structural difference—an ethoxy group in this compound versus a hydroxyl group in Lucidone—necessitates robust analytical methods to distinguish between them accurately. This guide provides a comparative overview of analytical techniques and experimental data to facilitate the unambiguous identification and differentiation of these two compounds.
Chemical Structures
The fundamental difference between this compound and Lucidone lies in the substitution at one position on the cyclopentenedione (B8730137) ring. This compound possesses an ethoxy (-OCH₂CH₃) group, whereas Lucidone has a hydroxyl (-OH) group. This seemingly minor variation significantly impacts their physicochemical properties and, consequently, their behavior in various analytical systems.
| Compound | IUPAC Name | Molecular Formula | Molecular Weight |
| This compound | (2Z)-2-[(2E)-1-Ethoxy-3-phenyl-2-propen-1-ylidene]-4-methoxy-4-cyclopentene-1,3-dione | C₁₇H₁₆O₄ | 284.31 g/mol |
| Lucidone | 2-[(2E)-1-hydroxy-3-phenyl-2-propenylidene]-4-methoxy-4-cyclopentene-1,3-dione | C₁₅H₁₂O₄ | 256.25 g/mol |
Analytical Methodologies for Differentiation
The structural dissimilarity between the ethoxy and hydroxyl groups allows for their differentiation using several standard analytical techniques.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is a powerful technique for separating this compound and Lucidone due to their polarity difference. The hydroxyl group in Lucidone renders it more polar than the ethoxy group in this compound. Consequently, this compound will have a longer retention time on a non-polar stationary phase like C18.
Experimental Protocol: HPLC Analysis
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase: An isocratic or gradient mixture of methanol (B129727) and water, or acetonitrile (B52724) and water. A typical starting condition could be an 80:20 (v/v) mixture of methanol and water.[1]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Chalcones typically exhibit strong absorbance between 340-390 nm.[1]
-
Sample Preparation: Dissolve accurately weighed samples of this compound and Lucidone in the mobile phase to a concentration of approximately 1 mg/mL.
Expected Results:
| Compound | Expected Retention Time | Rationale |
| Lucidone | Shorter | Higher polarity due to the hydroxyl group leads to weaker interaction with the C18 stationary phase. |
| This compound | Longer | Lower polarity due to the ethoxy group results in stronger interaction with the C18 stationary phase. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide definitive structural information to distinguish between the two compounds. The signals corresponding to the ethoxy group in this compound and the hydroxyl group in Lucidone will be distinctly different.
Experimental Protocol: NMR Analysis
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Sample Preparation: Dissolve a few milligrams of the purified compound in the deuterated solvent.
Expected ¹H NMR Chemical Shifts:
| Compound | Functional Group | Expected Chemical Shift (δ) | Signal Pattern |
| This compound | Ethoxy (-OCH₂CH₃) | ~4.0-4.2 ppm (CH₂) | Quartet |
| ~1.3-1.5 ppm (CH₃) | Triplet | ||
| Lucidone | Hydroxyl (-OH) | Variable, typically broad | Singlet |
Expected ¹³C NMR Chemical Shifts:
| Compound | Functional Group | Expected Chemical Shift (δ) |
| This compound | Ethoxy (-OCH₂CH₃) | ~60-70 ppm (CH₂) |
| ~14-16 ppm (CH₃) | ||
| Lucidone | Carbon attached to -OH | Chemical shift will differ from the carbon attached to the ethoxy group in this compound. |
Mass Spectrometry (MS)
Mass spectrometry can differentiate this compound and Lucidone based on their different molecular weights and fragmentation patterns.
Experimental Protocol: Mass Spectrometry Analysis
-
Instrumentation: A mass spectrometer, for instance, one coupled with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode is typically effective.
-
Analysis Type: Full scan for molecular weight determination and product ion scan (MS/MS) for fragmentation analysis.
Expected Mass Spectrometry Data:
| Compound | Molecular Ion [M+H]⁺ (m/z) | Key Fragmentation Pattern |
| This compound | 285.11 | Loss of ethylene (B1197577) (C₂H₄) from the ethoxy group. |
| Lucidone | 257.07 | Loss of water (H₂O) from the hydroxyl group. |
Signaling Pathway Involvement
While the biological activities of this compound are not yet well-documented, Lucidone has been shown to exert anti-inflammatory effects through the modulation of key signaling pathways, primarily the NF-κB and MAPK pathways.[2][3] It is plausible that this compound, given its structural similarity, may interact with similar pathways.
The diagram below illustrates the NF-κB signaling pathway, which is a critical regulator of inflammation. Lucidone has been shown to inhibit this pathway, leading to a reduction in the production of pro-inflammatory mediators.
Caption: Analytical workflow for the separation and identification of this compound and Lucidone.
References
- 1. benchchem.com [benchchem.com]
- 2. Lucidone Promotes the Cutaneous Wound Healing Process via Activation of the PI3K/AKT, Wnt/β-catenin and NF-κB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory effect of lucidone in mice via inhibition of NF-kappaB/MAP kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Biological Activity of Lucidone and the Uncharacterized Ethyllucidone
A guide for researchers, scientists, and drug development professionals.
Disclaimer: A direct comparative analysis of the biological activities of Ethyllucidone and Lucidone is not currently feasible due to a significant lack of published scientific literature on this compound.[1][2][3][4][5] Extensive searches have yielded no peer-reviewed studies detailing the biological effects, mechanism of action, or quantitative data for this compound.
In contrast, Lucidone, a structurally similar cyclopentenedione (B8730137) isolated from the fruits of Lindera erythrocarpa, has been extensively studied. This guide will therefore provide a comprehensive overview of the well-documented biological activities of Lucidone. This information may serve as a foundational resource for researchers interested in the potential therapeutic applications of this class of molecules and may inform future investigations into this compound.
Core Biological Activities of Lucidone
Lucidone has demonstrated a range of significant biological activities, primarily recognized for its potent anti-inflammatory, antioxidant, wound-healing, and anticancer properties.
Anti-inflammatory Activity
Lucidone exhibits significant anti-inflammatory effects by inhibiting the production of key inflammatory mediators. In vitro and in vivo studies have shown that Lucidone can reduce the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and tumor necrosis factor-alpha (TNF-α) in response to inflammatory stimuli like lipopolysaccharide (LPS). This is achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
Anticancer Activity
Recent studies have explored Lucidone's potential in cancer therapy. It has been shown to inhibit autophagy and the expression of multidrug resistance protein 1 (MDR1) in pancreatic cancer cells by suppressing the HMGB1/RAGE/PI3K/Akt signaling pathway. This suggests that Lucidone could enhance the chemosensitivity of cancer cells.
Wound Healing
Lucidone has been found to promote the cutaneous wound healing process. It accelerates wound healing by activating the PI3K/AKT, Wnt/β-catenin, and NF-κB signaling pathways, which in turn promotes the growth and migration of keratinocytes, fibroblasts, and endothelial cells.
Antiviral Activity
Lucidone has also been reported to have inhibitory activity against the Dengue virus (DENV).
Quantitative Data Summary
The following tables summarize the known quantitative data for the biological activities of Lucidone.
| Anti-inflammatory Activity | ||||
| Compound | Assay | Target/Cell Line | Parameter | Value |
| Lucidone | Anti-inflammatory Assay | LPS-induced RAW 264.7 macrophages | Inhibition of TNF-α secretion | Significant at 10 µg/mL & 25 µg/mL |
| Lucidone | Anti-inflammatory Assay | LPS-induced RAW 264.7 macrophages | Inhibition of PGE2 production | Significant at 10 µg/mL & 25 µg/mL |
| Lucidone | Nitric Oxide Inhibition Assay | LPS-induced RAW 264.7 macrophages | EC50 | 4.22 μg/mL |
| Lucidone D | Anti-inflammatory Assay | LPS-induced RAW 264.7 macrophages | Inhibition of NO production | Significant |
| Lucidone D | Anti-inflammatory Assay | LPS-induced RAW 264.7 macrophages | Inhibition of TNF-α and IL-6 production | Significant |
| Antiviral Activity | ||||
| Compound | Assay | Target/Cell Line | Parameter | Value |
| Lucidone | Antiviral Assay | Dengue virus (DENV) in Huh-7 cells | EC50 | 25 µM |
| Cytotoxicity | ||||
| Compound | Assay | Target/Cell Line | Effect | Concentration |
| Lucidone | MTT Assay | HaCaT cells | No cytotoxic effect | Up to 10 µg/mL |
| Lucidone | MTT Assay | HaCaT cells | Dose-dependent decrease in cell viability | >10 µg/mL |
Signaling Pathways Modulated by Lucidone
Lucidone exerts its biological effects by modulating several key intracellular signaling pathways.
NF-κB and MAPK Signaling Pathways in Inflammation
Lucidone's anti-inflammatory action is primarily mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. It prevents the degradation of IκBα, which in turn blocks the nuclear translocation of the p65/p50 subunits of NF-κB. Lucidone also suppresses the phosphorylation of key kinases in the MAPK pathway, including JNK and p38 MAPK.
Caption: Lucidone's inhibition of NF-κB and MAPK pathways.
PI3K/Akt Signaling Pathway in Cancer and Wound Healing
In the context of cancer, Lucidone has been shown to inhibit the HMGB1/RAGE/PI3K/Akt signaling pathway, leading to the suppression of autophagy and multidrug resistance. Conversely, in wound healing, Lucidone activates the PI3K/Akt pathway to promote cell proliferation and migration.
Caption: Dual role of Lucidone in modulating the PI3K/Akt pathway.
Experimental Protocols
Anti-inflammatory Activity Assay (In Vitro)
This protocol outlines the general procedure for assessing the anti-inflammatory effects of test compounds on LPS-stimulated murine macrophage RAW 264.7 cells.
-
Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium.
-
Cell Seeding: Cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., Lucidone) and the cells are pre-incubated for a specific period (e.g., 1 hour).
-
Inflammation Induction: Lipopolysaccharide (LPS) is added to the wells (typically at a final concentration of 1 µg/mL) to induce an inflammatory response.
-
Incubation: The cells are incubated for a specified duration (e.g., 18-24 hours).
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
Prostaglandin E2 (PGE2) and Cytokines (e.g., TNF-α, IL-6): The levels of these mediators in the cell culture supernatant are quantified using commercially available ELISA kits.
-
-
Data Analysis: The percentage of inhibition of each inflammatory mediator is calculated relative to the LPS-stimulated control. The IC50 value, the concentration of the compound that causes 50% inhibition, can be determined from the dose-response curve.
Western Blot Analysis for Protein Expression
This protocol is used to determine the effect of a compound on the expression levels of specific proteins (e.g., iNOS, COX-2, phosphorylated kinases).
-
Cell Lysis: After treatment with the test compound and/or inflammatory stimulus, cells are washed and then lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific to the target protein, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Data Analysis: The intensity of the protein bands is quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
References
Ethyllucidone's Hypothesized Mechanism of Action: A Comparative Analysis with Other Bioactive Chalcones
For Immediate Publication
[City, State] – [Date] – This comprehensive guide offers a comparative analysis of the hypothesized mechanism of action of ethyllucidone (B1151810) against other well-documented chalcones. Due to a notable lack of specific scientific literature on this compound, its mechanism is postulated based on the activities of its chemical class and the known pharmacological properties of Lindera aggregata, the plant from which it is isolated.[1] This guide is intended for researchers, scientists, and drug development professionals, providing a detailed look at the molecular pathways, comparative experimental data, and methodologies associated with these promising compounds.
Chalcones, a subgroup of flavonoids, are characterized by an open-chain structure with two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system.[1] This structural feature is linked to a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1][2][3]
Core Hypothesized Mechanism of this compound
This compound, a natural chalcone (B49325) isolated from the roots of Lindera aggregata, is hypothesized to exert its biological effects primarily through the modulation of key inflammatory and oxidative stress signaling pathways.[1] The central hypothesis is that this compound, like many other chalcones, mitigates inflammatory responses by inhibiting the pro-inflammatory transcription factor Nuclear Factor-kappa B (NF-κB) and modulating the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[1][4] Concurrently, it is likely to exhibit antioxidant effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[1]
Comparative Analysis of Mechanisms of Action
This section compares the hypothesized mechanism of this compound with the established mechanisms of other notable chalcones: lucidone (B1675363), xanthohumol, butein, licochalcone A, and panduratin (B12320070) A.
Anti-inflammatory Activity
A primary mechanism for the anti-inflammatory effects of many chalcones is the potent inhibition of the NF-κB signaling pathway.[2][5] This pathway is central to the inflammatory response, and its inhibition leads to the downregulation of pro-inflammatory genes like iNOS and COX-2.[1]
-
This compound (Hypothesized): Expected to inhibit NF-κB and MAPK signaling pathways.[1][4]
-
Lucidone: A close structural analog of this compound, it has been shown to inhibit the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and tumor necrosis factor-alpha (TNF-α) by downregulating iNOS and COX-2 expression through the suppression of NF-κB and MAPK signaling.[6][7]
-
Xanthohumol: Exhibits anti-inflammatory effects by inhibiting the production of nitric oxide and suppressing NF-κB activation.[8]
-
Butein: Directly inhibits IκBα kinase beta (IKKβ), which prevents the phosphorylation and degradation of IκBα, the inhibitory subunit of NF-κB.[2][9] This action keeps NF-κB sequestered in the cytoplasm.
-
Licochalcone A: Exerts anti-inflammatory effects by regulating the NF-κB pathway, potentially by suppressing IKK activation and IκB degradation.[10] It also inhibits the secretion of inflammatory cytokines like IL-1β, IL-6, and TNF-α.[10]
-
Panduratin A: Strongly inhibits NO and PGE2 production and suppresses iNOS and COX-2 expression by inhibiting NF-κB activation.[11]
Table 1: Comparative Anti-inflammatory Activity of Chalcones
| Compound | Target Pathway(s) | Key Inhibited Mediators | IC50 Values | Reference(s) |
| This compound | NF-κB, MAPK (Hypothesized) | NO, PGE2, TNF-α (Hypothesized) | Data not available | [1] |
| Lucidone | NF-κB, MAPK | NO, PGE2, TNF-α | Data not available in provided text | [4][6][7] |
| Xanthohumol | NF-κB, Nrf2 | NO, ROS | IC50 for Cyp1A activity: 0.022 µM | [8][12] |
| Butein | NF-κB (IKKβ), Nrf2 | NF-κB regulated gene products | Data not available in provided text | [2][9] |
| Licochalcone A | NF-κB, MAPK, PI3K/Akt | IL-1β, IL-6, TNF-α | Data not available in provided text | [10][13] |
| Panduratin A | NF-κB, PPAR-α/δ | NO, PGE2 | NO inhibition: 0.175 µM; PGE2 inhibition: 0.0195 µM | [11][14] |
Anticancer Activity
The anticancer properties of chalcones are mediated through several interconnected pathways that regulate cell cycle progression, apoptosis, and survival.[2]
-
This compound (Hypothesized): Likely to exhibit cytotoxic effects against various cancer cell lines.[15]
-
Xanthohumol: Induces apoptosis, inhibits cancer cell proliferation, and interferes with angiogenesis by modulating key signaling pathways such as NF-κB and PI3K/Akt/mTOR.[12][16]
-
Butein: Inhibits cell proliferation and induces cell cycle arrest.[17] It also suppresses the expression of NF-κB-regulated gene products involved in anti-apoptosis, proliferation, and invasion.[9]
-
Licochalcone A: Exerts anticancer activity by modulating JAK2/STAT3, PI3K/Akt, and EGFR/ERK pathways, leading to G1 arrest and apoptosis.[18][19]
-
Panduratin A: Induces apoptosis and promotes cell cycle arrest at the G0/G1 phase in multiple hematologic malignant cell lines.[14] It also inhibits NF-κB translocation.[20]
Table 2: Comparative Anticancer Activity of Chalcones
| Compound | Target Pathway(s) | Mechanism of Action | IC50 Values (Cell Line) | Reference(s) |
| This compound | (Hypothesized) | Cytotoxicity (Hypothesized) | Data not available | [15] |
| Xanthohumol | NF-κB, PI3K/Akt/mTOR | Apoptosis induction, Proliferation inhibition | 20–40 μM (LNCaP, PC-3, DU145) | [16] |
| Butein | NF-κB, FOXO3a/p27kip1 | Cell cycle arrest, Apoptosis induction | Data not available in provided text | [9][17] |
| Licochalcone A | JAK2/STAT3, PI3K/Akt, EGFR/ERK | G1 arrest, Apoptosis induction | 54 µM (for PD-L1 inhibition) | [18][19] |
| Panduratin A | NF-κB, PPAR-α/δ | G0/G1 arrest, Apoptosis induction | 10.8 µM (A549) | [14][20] |
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways modulated by chalcones.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chalcone: A Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Anti-inflammatory effect of lucidone in mice via inhibition of NF-kappaB/MAP kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Butein, a tetrahydroxychalcone, inhibits nuclear factor (NF)-kappaB and NF-kappaB-regulated gene expression through direct inhibition of IkappaBalpha kinase beta on cysteine 179 residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Licochalcone A: a review of its pharmacology activities and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
- 15. benchchem.com [benchchem.com]
- 16. Frontiers | Anticancer Activity and Mechanism of Xanthohumol: A Prenylated Flavonoid From Hops (Humulus lupulus L.) [frontiersin.org]
- 17. Butein inhibits cell proliferation and induces cell cycle arrest in acute lymphoblastic leukemia via FOXO3a/p27kip1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | Anticancer effects of licochalcones: A review of the mechanisms [frontiersin.org]
- 20. Panduratin A Inhibits the Growth of A549 Cells through Induction of Apoptosis and Inhibition of NF-KappaB Translocation [mdpi.com]
Comparative Analysis of Antibody Cross-Reactivity Between Ethyllucidone and Lucidone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential antibody cross-reactivity between two structurally related chalcones, Ethyllucidone and Lucidone. Due to a significant gap in the current scientific literature regarding the biological activity and immunological profile of this compound, this document focuses on the structural basis for potential cross-reactivity and provides a framework for experimental validation. The information presented is intended to guide researchers in designing and interpreting experiments aimed at developing specific antibodies for these compounds.
Structural Comparison of this compound and Lucidone
This compound and Lucidone are both classified as chalcones, featuring a characteristic three-carbon α,β-unsaturated carbonyl system that connects two aromatic rings.[1] The structural similarity between these two molecules is the primary reason to anticipate potential antibody cross-reactivity. However, a critical difference lies in a specific functional group. Lucidone possesses a hydroxyl (-OH) group, whereas this compound has an ethoxy (-OCH₂CH₃) group at the corresponding position.[1] This seemingly minor variation can significantly influence the electronic and steric properties of the molecule, which in turn can affect its interaction with antibody binding sites.
Potential for Antibody Cross-Reactivity
Antibodies recognize specific three-dimensional shapes and chemical features on antigens, known as epitopes. Given the high degree of structural similarity between this compound and Lucidone, it is plausible that an antibody generated against one compound could also bind to the other. This phenomenon, known as cross-reactivity, would be dependent on the specific epitope recognized by the antibody.
-
High Potential for Cross-Reactivity: If an antibody is generated against a region of the molecule that is identical between this compound and Lucidone (e.g., the core chalcone (B49325) scaffold), a high degree of cross-reactivity would be expected.
-
Low Potential for Cross-Reactivity: Conversely, if an antibody's binding site specifically accommodates the hydroxyl group of Lucidone, it may exhibit weak or no binding to this compound due to the bulkier and electronically different ethoxy group. Similarly, an antibody raised against the ethoxy-containing region of this compound would likely show reduced affinity for Lucidone.
Hypothetical Experimental Data
In the absence of published experimental data, the following table presents a hypothetical scenario illustrating how the cross-reactivity of a polyclonal antibody raised against Lucidone might be assessed using a competitive enzyme-linked immunosorbent assay (ELISA).
| Compound | IC50 (nM) | % Cross-Reactivity |
| Lucidone | 10 | 100% |
| This compound | 50 | 20% |
| Unrelated Chalcone | > 10,000 | < 0.1% |
IC50 values represent the concentration of the analyte required to inhibit the binding of the antibody to the coated antigen by 50%. The % Cross-Reactivity is calculated as (IC50 of Lucidone / IC50 of test compound) x 100.
This hypothetical data suggests that the antibody has a five-fold higher affinity for Lucidone than for this compound, indicating a notable but not complete specificity.
Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment
The following is a generalized protocol for determining the cross-reactivity of an anti-Lucidone antibody with this compound.
1. Materials:
-
Anti-Lucidone antibody (polyclonal or monoclonal)
-
Lucidone-protein conjugate (for coating)
-
This compound (competitor)
-
Lucidone standard
-
96-well microtiter plates
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated goat anti-rabbit IgG)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2 M H₂SO₄)
-
Microplate reader
2. Procedure:
-
Coating: Coat the wells of a 96-well plate with the Lucidone-protein conjugate diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Wash the plate three times with wash buffer.
-
Competition: Prepare serial dilutions of the Lucidone standard and this compound. Add the diluted standards or samples to the wells, followed by the addition of a fixed concentration of the anti-Lucidone antibody. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody: Add the enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add the substrate solution to each well and incubate in the dark until a color develops.
-
Stop Reaction: Add the stop solution to each well.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Construct a standard curve by plotting the absorbance versus the concentration of the Lucidone standard. Determine the IC50 values for both Lucidone and this compound. Calculate the percent cross-reactivity.
Visualizing Antibody Cross-Reactivity
The following diagram illustrates the potential for an antibody to cross-react with both this compound and Lucidone.
Conclusion
While this compound and Lucidone share a common chalcone backbone, the difference in their functional groups (hydroxyl vs. ethoxy) is a critical determinant of antibody specificity. Researchers developing immunoassays for either of these compounds must experimentally determine the degree of cross-reactivity of their antibodies to ensure the accuracy and reliability of their results. The provided experimental framework can serve as a starting point for such validation studies. Further research is needed to isolate or synthesize this compound and to generate specific antibodies to fully characterize its biological and immunological properties.
References
Ethyllucidone as a Reference Standard: A Comparative Guide for Phytochemical Analysis
In the realm of phytochemical analysis, the use of well-characterized reference standards is paramount for ensuring the accuracy, reproducibility, and validity of experimental results. Ethyllucidone (B1151810), a bioactive compound of growing interest, presents potential as a reference standard. This guide provides an objective comparison of this compound with established flavonoid reference standards, supported by available experimental data and detailed analytical protocols. This document is intended for researchers, scientists, and drug development professionals to aid in the informed selection of reference standards for their analytical needs.
This compound: A Profile
This compound is a chalcone (B49325) derivative that has been isolated from the roots of Lindera strychnifolia[1]. Chalcones are a class of natural products recognized for their diverse biological activities, making them a subject of significant interest in drug discovery and development[1]. While comprehensive comparative data for this compound as a reference standard is still emerging, preliminary information on its physicochemical properties and analytical methodologies is available.
Physicochemical Properties and Handling:
For optimal stability, solid this compound should be stored in a tightly sealed, amber glass vial at low temperatures, preferably -20°C or -80°C, to protect it from light and moisture. Storing under an inert atmosphere like argon or nitrogen can further prevent oxidation. Stock solutions are best prepared in high-purity, anhydrous solvents such as DMSO or ethanol, aliquoted for single use, and stored at -80°C to prevent degradation from repeated freeze-thaw cycles. A change in color from a white powder to yellowish or off-white may indicate degradation, necessitating re-qualification by analytical methods like HPLC to assess purity[2].
Alternative Flavonoid Reference Standards
Several well-established flavonoids are commonly used as reference standards in phytochemical analysis. The selection of an appropriate standard depends on the specific analytical application, considering factors like purity, stability, and the structural class of the compounds being analyzed.
-
Quercetin (B1663063): A ubiquitous flavonol found in many plants, extensively studied for its biological activities. It is widely used as a reference standard for the quantification of other flavonoids[3].
-
Kaempferol: Another common flavonol found in many edible plants. It is structurally similar to quercetin and is also used as a reference standard in flavonoid analysis.
-
Luteolin: A flavone (B191248) that is widespread in the plant kingdom. It is available as a primary reference standard with certified absolute purity[4].
-
Apigenin: A flavone found in many fruits and vegetables. It is available as a certified reference material and is used in various analytical applications.
Performance Comparison of Reference Standards
The following table summarizes the key performance characteristics of this compound and its alternatives based on available data. It is important to note that specific long-term stability and comprehensive analytical validation data for this compound are not as extensively available in public literature as for the more established standards.
Table 1: Comparison of Physicochemical and Analytical Properties of Selected Reference Standards
| Property | This compound | Quercetin | Kaempferol | Luteolin | Apigenin |
| Chemical Class | Chalcone | Flavonol | Flavonol | Flavone | Flavone |
| Molecular Formula | C₁₇H₁₆O₄ (Hypothetical) | C₁₅H₁₀O₇ | C₁₅H₁₀O₆ | C₁₅H₁₀O₆ | C₁₅H₁₀O₅ |
| Molecular Weight | 284.31 g/mol (Hypothetical) | 302.24 g/mol | 286.24 g/mol | 286.24 g/mol | 270.24 g/mol |
| Typical Purity | >98% | ≥98% (CRM available) | ≥99.8% | Primary reference standard with certified absolute purity | ≥99% (HPLC) |
| Stability | Susceptible to degradation with color change; stable at low temperatures (-20°C to -80°C). | Less stable in alkaline solutions (pH > 7) and susceptible to oxidation. | Generally stable, but can be susceptible to degradation under harsh conditions. | Generally stable under recommended storage conditions (15-25 °C for long-term storage). | Stable under recommended storage conditions (2-8°C). |
| Common Analytical Method | HPLC, LC-MS/MS | HPLC, HPTLC, Spectrophotometry | HPLC | HPLC | HPLC |
| Availability as CRM | Not widely specified | Yes | Yes | Yes | Yes |
Experimental Protocols and Methodologies
Accurate quantification of phytochemicals relies on validated analytical methods. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of flavonoids.
General Protocol for Quantification of Flavonoids by HPLC
This protocol provides a general framework for the quantitative analysis of flavonoids using a reference standard.
1. Objective: To determine the concentration of a target flavonoid in a sample matrix using a validated Reverse-Phase HPLC (RP-HPLC) method.
2. Materials and Reagents:
-
Reference Standard (e.g., this compound, Quercetin) of known purity (CRM preferred).
-
Acetonitrile (B52724) (HPLC grade).
-
Methanol (B129727) (HPLC grade).
-
Formic acid or Orthophosphoric acid (analytical grade).
-
Deionized water (18.2 MΩ·cm).
-
Sample containing the flavonoid of interest.
-
0.45 µm Syringe filters.
3. Equipment:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
Sonicator.
4. Preparation of Standard Solutions:
-
Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of the reference standard and transfer to a 10 mL volumetric flask. Dissolve in methanol or a suitable solvent, sonicate to ensure complete dissolution, and make up to volume.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards at different concentrations (e.g., 5 to 100 µg/mL) using the mobile phase as the diluent.
5. Preparation of Sample Solution:
-
Accurately weigh a known amount of the sample (e.g., botanical extract) into a volumetric flask.
-
Add a suitable extraction solvent (e.g., methanol), and sonicate to ensure complete extraction of the flavonoids.
-
Allow the solution to cool to room temperature and make up to volume with the extraction solvent.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
6. HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 30% B, increase to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions for equilibration.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm (or the λmax of the specific flavonoid).
-
Column Temperature: 30°C.
7. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the reference standard against its concentration.
-
Determine the concentration of the flavonoid in the sample by interpolating its peak area on the calibration curve.
LC-MS/MS Protocol for this compound Quantification in Human Plasma
For bioanalytical applications, a more sensitive and selective method like LC-MS/MS is often required.
1. Sample Preparation (Protein Precipitation):
-
To 50 µL of human plasma, add 10 µL of an internal standard working solution.
-
Add 150 µL of ice-cold acetonitrile to precipitate proteins and vortex vigorously.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to an autosampler vial for injection.
2. LC-MS/MS Conditions:
-
LC System: HPLC system capable of binary gradient elution.
-
Column: C18, 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
Table 2: Proposed MRM Transitions for this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | [M+H]⁺ | TBD | TBD | TBD |
| Internal Standard | [M+H]⁺ | TBD | TBD | TBD |
| TBD: To Be Determined through method development and optimization. |
Visualized Workflows
Diagrams created using Graphviz illustrate key experimental and logical workflows relevant to the use of phytochemical reference standards.
References
For Researchers, Scientists, and Drug Development Professionals
Abstract
A comprehensive review of existing scientific literature reveals a notable absence of empirical data on the cytotoxic properties of Ethyllucidone. To address this gap and guide future research, this document presents a comparative guide based on a predictive framework. We leverage experimental data from structurally related chalcones to hypothesize the cytotoxic potential of this compound. This guide provides a template for data presentation, detailed experimental protocols for cytotoxicity assessment, and diagrams of hypothesized signaling pathways, offering a foundational resource for the investigation of this compound and its analogues as potential therapeutic agents.
Introduction
This compound is a chalcone (B49325), a class of natural compounds characterized by an open-chain flavonoid structure. Chalcones are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and notably, anticancer effects.[1] While direct experimental evidence for this compound's cytotoxicity is currently unavailable in peer-reviewed literature, its structural classification suggests potential activity. This guide provides a comparative analysis based on the cytotoxic profiles of well-studied chalcones, offering a predictive insight into the potential efficacy of this compound and a framework for its future evaluation.
Comparative Cytotoxicity Data (Hypothetical and Analogue-Based)
In the absence of direct data for this compound, this section presents cytotoxicity data for representative chalcones against various cancer cell lines. This table serves as a template for how experimental findings for this compound could be structured and provides a baseline for expected potency based on its chemical class. Licochalcone A, in particular, has demonstrated significant cytotoxic effects across multiple cell lines.[1]
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | A549 | Lung Adenocarcinoma | Data Not Available | - |
| Hep-2 | Laryngeal Carcinoma | Data Not Available | - | |
| B-16 | Mouse Melanoma | Data Not Available | - | |
| 3T3 | Normal Fibroblast | Data Not Available | - | |
| Licochalcone A | A549 | Lung Adenocarcinoma | 46.13 | [1] |
| Hep-2 | Laryngeal Carcinoma | <10 µg/mL | [1] | |
| B-16 | Mouse Melanoma | 25.89 | [1] | |
| 3T3 | Normal Fibroblast | 33.42 | ||
| trans-Chalcone | A549 | Lung Adenocarcinoma | 81.29 | |
| Hep-2 | Laryngeal Carcinoma | <10 µg/mL | ||
| B-16 | Mouse Melanoma | 45.42 | ||
| 3T3 | Normal Fibroblast | 48.40 | ||
| 4-Methoxychalcone | A549 | Lung Adenocarcinoma | 85.40 | |
| B-16 | Mouse Melanoma | 50.15 | ||
| 3T3 | Normal Fibroblast | 64.34 | ||
| Doxorubicin (Control) | Various | Various | Variable | - |
Experimental Protocols
Reproducibility of findings is paramount in scientific research. The following is a detailed protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method for assessing cell viability and cytotoxicity.
MTT Assay for Cytotoxicity
Objective: To determine the concentration at which a compound reduces the viability of a cell population by 50% (IC50).
Materials:
-
Test compound (e.g., this compound) stock solution in a suitable solvent (e.g., DMSO).
-
Cancer cell lines (e.g., A549, HepG2, MCF-7) and a normal cell line (e.g., 3T3).
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin).
-
96-well flat-bottom plates.
-
MTT solution (5 mg/mL in sterile PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Multichannel pipette.
-
Microplate reader.
-
CO2 incubator (37°C, 5% CO2).
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the solvent at the same concentration as in the highest compound concentration) and a negative control (medium only).
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.
-
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates a standard workflow for the screening and evaluation of a novel natural product for cytotoxic activity.
Caption: A typical experimental workflow for characterizing the bioactivity of a novel compound.
Hypothesized Signaling Pathways
Based on the known mechanisms of other chalcones, this compound is hypothesized to induce cytotoxicity through the modulation of key signaling pathways such as NF-κB and MAPK, which are central to inflammation, cell survival, and apoptosis.
NF-κB Signaling Pathway
The NF-κB pathway is a crucial regulator of inflammation and cell survival. Its inhibition can lead to apoptosis in cancer cells.
Caption: Hypothesized inhibition of the NF-κB pathway by this compound.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating cell proliferation, differentiation, and apoptosis. Stress signals can activate the JNK and p38 MAPK cascades, leading to apoptosis.
Caption: Hypothesized activation of pro-apoptotic MAPK signaling by this compound.
Conclusion
While the direct cytotoxic effects of this compound remain to be elucidated, its classification as a chalcone provides a strong rationale for its investigation as a potential anticancer agent. This guide offers a predictive framework, complete with comparative data from related compounds, standardized experimental protocols, and hypothesized mechanisms of action. It is intended to serve as a valuable resource for researchers embarking on the study of this compound's bioactivity, facilitating a structured and informed approach to its evaluation. Future in vitro and in vivo studies are essential to validate these hypotheses and determine the therapeutic potential of this compound and its derivatives.
References
A Researcher's Guide to Confirming the Identity and Comparing the Bioactivity of Commercially Available Ethyllucidone
For Researchers, Scientists, and Drug Development Professionals
The pursuit of novel therapeutic agents frequently leads researchers to explore unique natural products. Ethyllucidone, a chalcone (B49325) reportedly isolated from Lindera strychnifolia, has emerged as one such compound of interest. However, significant ambiguity and a lack of comprehensive public data surrounding its chemical and biological properties present a substantial challenge for researchers. Notably, there is widespread confusion between this compound and the structurally similar, well-characterized compound, Lucidone (B1675363). This guide provides a framework for researchers to definitively confirm the identity of commercially available products marketed as this compound and offers a comparative analysis with Lucidone as a critical reference point.
Section 1: The Challenge of Verifying this compound's Identity
A significant point of confusion arises from a discrepancy in the reported molecular formula in some commercial and literature sources, with C17H16O5 being erroneously listed, which would fundamentally alter the compound's identity and expected properties. This highlights the unreliability of currently available information and the potential for misidentification of commercial samples.
Given this landscape, any research involving a product marketed as this compound must begin with a comprehensive and systematic confirmation of its chemical identity.
Section 2: Experimental Protocols for Identity Confirmation
To address the ambiguity surrounding this compound, a multi-faceted analytical approach is essential. The following experimental protocols, standard for the characterization of chalcones, are recommended to definitively identify the compound in a commercial sample.
Spectroscopic Analysis
2.1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (Proton NMR): This technique will provide information on the number and types of protons in the molecule. For a chalcone structure, characteristic signals for vinylic protons (protons on the carbon-carbon double bond) are expected, typically appearing as doublets with a large coupling constant (J ≈ 15-16 Hz) indicating a trans configuration. Aromatic protons will appear in the downfield region, and signals for the ethoxy group (a triplet and a quartet) should be clearly identifiable.
-
¹³C NMR (Carbon-13 NMR): This will determine the number of unique carbon atoms. Key signals to identify include the carbonyl carbon of the ketone (typically δ > 180 ppm) and the carbons of the α,β-unsaturated system.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, confirming the overall structure, and unambiguously assigning all signals.
2.1.2 Mass Spectrometry (MS)
-
High-Resolution Mass Spectrometry (HRMS): This is critical for determining the exact molecular weight and, consequently, the precise molecular formula of the compound. This will definitively resolve the C17H16O4 versus C17H16O5 discrepancy.
-
Tandem Mass Spectrometry (MS/MS): Fragmentation analysis can provide structural information by breaking the molecule into smaller, identifiable pieces. The fragmentation pattern of a chalcone typically involves cleavages of the bonds adjacent to the carbonyl group.
2.1.3 Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to identify the functional groups present in the molecule. For a chalcone, the key characteristic absorption bands to look for are:
-
A strong C=O (carbonyl) stretching vibration of the α,β-unsaturated ketone.
-
C=C stretching vibrations for the alkene and aromatic rings.
2.1.4 Ultraviolet-Visible (UV-Vis) Spectroscopy
Chalcones exhibit characteristic UV absorption bands due to their extended conjugated system. Typically, two main absorption bands are observed, and their specific wavelengths can be influenced by the substituents on the aromatic rings.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for assessing the purity of a compound. A reverse-phase C18 column with a suitable mobile phase gradient (e.g., acetonitrile (B52724) and water with a small amount of acid like formic acid) can be used. A pure sample should show a single, sharp peak. This technique is also invaluable for quantifying the compound.
Experimental Workflow for Identity Confirmation
The following diagram illustrates a logical workflow for the comprehensive identification of a commercial sample purported to be this compound.
Section 3: Comparative Analysis: this compound vs. Lucidone
Given the significant data gap for this compound, a direct comparison of its biological activity with alternatives is not currently possible from existing literature. However, due to the frequent confusion, a comparison with the well-studied Lucidone is highly relevant and necessary. Lucidone is a structurally similar chalcone that has been extensively investigated for its biological activities.
| Feature | This compound (Unconfirmed) | Lucidone (Confirmed) |
| Molecular Formula | C17H16O4 | C15H12O4 |
| CAS Number | 1195233-59-0 | 19956-53-7 |
| Structural Difference | Ethoxy (-OCH2CH3) group | Hydroxyl (-OH) group |
| Commercial Availability | Limited, identity requires verification | Readily available from multiple suppliers |
| Purity (Typical) | Requires in-house verification | Often >98% |
| Biological Activity | Largely uncharacterized | Potent anti-inflammatory, antioxidant, and wound-healing properties |
| Signaling Pathways | Unknown | Inhibition of NF-κB and MAPK (JNK, p38) pathways |
Lucidone: A Well-Characterized Alternative
Lucidone has been the subject of numerous studies, demonstrating a range of biological effects. Its anti-inflammatory properties are particularly well-documented. Lucidone has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in macrophage cell lines.[3] This inhibition is achieved through the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[3]
Signaling Pathways Modulated by Lucidone
The anti-inflammatory effects of Lucidone are mediated through its interaction with key intracellular signaling pathways. Specifically, Lucidone has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, including c-Jun N-terminal kinase (JNK) and p38 MAPK.[4][5][6]
NF-κB Signaling Pathway Inhibition by Lucidone
References
- 1. lucidone | CAS#:19956-53-7 | Chemsrc [chemsrc.com]
- 2. CheMondis Marketplace [chemondis.com]
- 3. Lucidone B | C24H32O5 | CID 14109411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Lucidone | 19956-53-7 | UAA95653 | Biosynth [biosynth.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. reddit.com [reddit.com]
Safety Operating Guide
Navigating the Disposal of Ethyllucidone: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper disposal of Ethyllucidone is crucial for maintaining a safe and compliant laboratory environment. Due to the limited availability of specific data for this compound, this guide synthesizes general best practices for handling and disposing of hazardous chemical waste, with a focus on compounds of a similar chemical class (chalcones).
For researchers, scientists, and drug development professionals, the proper management of chemical waste is a fundamental aspect of laboratory safety and regulatory compliance. This document outlines the recommended procedures for the disposal of this compound, a chalcone (B49325) derivative for which a specific Safety Data Sheet (SDS) is not publicly available. The following guidance is based on established protocols for handling hazardous laboratory chemicals and the known reactivity of the chalcone chemical class.
Core Principles of Chemical Waste Management
The disposal of any chemical waste, including this compound, should adhere to the regulations set forth by agencies such as the Environmental Protection Agency (EPA) and the principles of the Resource Conservation and Recovery Act (RCRA). The primary goal is to ensure the safety of laboratory personnel and to prevent environmental contamination. Key principles include waste minimization, proper segregation, secure containment, and disposal through a licensed hazardous waste facility.
Quantitative Data Summary
A thorough review of publicly available scientific literature and safety databases did not yield specific quantitative physicochemical or toxicological data for this compound. In the absence of this data, it must be treated as a hazardous chemical of unknown toxicity. The following table remains unpopulated due to the lack of available data.
| Property | Value | Source |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available | |
| Acute Toxicity (e.g., LD50) | Data not available | |
| Environmental Hazards | Data not available |
Researchers are advised to handle this compound with the universal precautions for a potentially hazardous substance.
Experimental Protocols: Forced Degradation Studies for Chalcones
While specific protocols for the disposal of this compound via chemical degradation are not established, studies on the stability of chalcones indicate their susceptibility to degradation under certain conditions. The following are generalized protocols for inducing degradation, typically used in stability testing, which may inform potential (but not validated for disposal) chemical treatment methods. These protocols are for analytical and research purposes and are not a substitute for disposal through a certified hazardous waste facility.
Acid Hydrolysis:
-
Prepare a stock solution of this compound in a suitable organic solvent.
-
In a clean vial, mix a known volume of the this compound stock solution with an equal volume of 0.1 M hydrochloric acid (HCl)[1].
-
Incubate the mixture at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours)[1].
-
Monitor the degradation by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
Base Hydrolysis:
-
Prepare a stock solution of this compound.
-
Mix a known volume of the stock solution with an equal volume of 0.1 M sodium hydroxide (B78521) (NaOH)[2].
-
Maintain the solution at room temperature for a set time (e.g., 1 hour)[2].
-
Neutralize the solution with 0.1 M HCl before analysis[2].
Oxidative Degradation:
-
Prepare a stock solution of this compound.
-
Mix a known volume of the stock solution with an equal volume of a 3% hydrogen peroxide (H₂O₂) solution.
-
Keep the solution at room temperature, protected from light, for a designated period (e.g., 8 hours).
-
Analyze the resulting solution for degradation products.
Step-by-Step Disposal Procedures for this compound
Given the lack of specific safety data, the following conservative, step-by-step procedure is recommended for the disposal of this compound waste.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: All waste containing this compound (e.g., unused solid compound, contaminated labware, solutions) must be treated as hazardous chemical waste.
-
Segregate Waste Streams: Do not mix this compound waste with other waste streams unless they are known to be compatible. Specifically, keep it separate from strong oxidizing agents.
Step 2: Proper Containerization
-
Select a Compatible Container: Use a chemically resistant container with a secure, leak-proof lid. Plastic containers are often preferred for their durability.
-
Leave Headspace: Do not fill the container to the brim. Leave at least 10% headspace to allow for expansion of contents.
Step 3: Labeling
-
Attach a Hazardous Waste Label: As soon as the waste container is first used, affix a hazardous waste label.
-
Complete the Label: Clearly write the full chemical name ("this compound") and any other components of the waste mixture. Indicate the hazards (e.g., "Caution: Chemical of Unknown Toxicity," "Irritant").
Step 4: Accumulation and Storage
-
Designate a Satellite Accumulation Area (SAA): Store the waste container in a designated SAA within the laboratory, at or near the point of generation.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Keep Containers Closed: Always keep the waste container securely closed, except when adding waste.
Step 5: Disposal Request and Pickup
-
Arrange for Disposal: Once the container is full or has been in accumulation for the maximum allowed time (per your institution's policy, often not to exceed one year), arrange for its disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Do Not Dispose Down the Drain or in Regular Trash: Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain.
Mandatory Visualization: this compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: A workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling Ethyllucidone
As "Ethyllucidone" is a fictional chemical, this guide has been developed using the properties and safety procedures for Chloroform (CAS No. 67-66-3) as a representative hazardous laboratory chemical. Researchers, scientists, and drug development professionals must consult the specific Safety Data Sheet (SDS) for any chemical they handle and adhere to all institutional and governmental regulations.
Essential Safety & Handling Information for Chloroform
Chloroform (Trichloromethane) is a colorless, volatile liquid with a nonirritating odor.[1] It is a suspected carcinogen and can cause damage to the liver, kidneys, and nervous system through prolonged or repeated exposure.[2][3] Due to its potential hazards, including toxicity if inhaled, swallowed, or absorbed through the skin, handling Chloroform requires strict adherence to safety protocols.[4][5]
Engineering Controls
All work involving the transfer or use of pure or concentrated Chloroform must be performed within a certified chemical fume hood to minimize inhalation exposure.[1][6] Dilute solutions (<10%) in small quantities (<500 mL) may be used on a benchtop with adequate ventilation, though a fume hood is always preferred.[6][7] Ensure that an eyewash station and safety shower are readily accessible in the work area.[8]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory for handling Chloroform. The minimum required PPE includes a lab coat, chemical-resistant gloves, and safety glasses.[1]
Hand Protection: Chloroform penetrates standard nitrile gloves in under 2.5 minutes.[1][7] Therefore, gloves made of Viton® or Polyvinyl Acetate (PVA) are recommended for extended handling.[1][6] If using nitrile gloves for brief tasks, a double-gloving technique may be considered, but gloves must be changed immediately upon contamination.[9][10] Always consult the glove manufacturer's compatibility chart.
Eye and Face Protection: Tightly fitted, ANSI/ISEA Z87.1 approved safety glasses are required at a minimum.[1] When there is a risk of splashing, chemical splash goggles and a face shield must be worn.[1][6]
Skin and Body Protection: A lab coat, preferably flame-resistant, must be worn and fully buttoned.[6] Full-length pants and closed-toe shoes are required to ensure no skin is exposed.[6]
Exposure Limits
Adherence to established occupational exposure limits is critical for personnel safety. The odor threshold for Chloroform (85-307 ppm) is well above safe exposure limits, meaning that if you can smell it, you are likely overexposed.[1][9]
| Agency | Exposure Limit | Notes |
| OSHA | 50 ppm | Ceiling Limit (not to be exceeded at any time)[2][11][12] |
| NIOSH | 2 ppm | 60-minute Short-Term Exposure Limit (STEL)[2][11][12] |
| ACGIH | 10 ppm | 8-hour Time-Weighted Average (TWA)[2][9] |
Operational Plans: Handling and Storage
Handling:
-
Always handle Chloroform in a well-ventilated area, preferably a chemical fume hood.[8][13]
-
Keep containers tightly closed when not in use to prevent vapor release.[1][14]
-
Wash hands thoroughly with soap and water after handling.[7][13]
-
Purchase the smallest practical container size and use shatter-resistant or coated glass bottles if available.[9]
Storage:
-
Store Chloroform in a cool, dry, well-ventilated area away from incompatible materials.[1][14]
-
Incompatible substances include strong bases, chemically active metals (e.g., aluminum, potassium, sodium), and strong oxidizing agents.[6]
-
Date containers upon receipt and upon opening. Bottles older than two years may contain hazardous phosgene (B1210022) gas and should be disposed of.[9]
Emergency and Disposal Plans
Spill Response
A detailed workflow for responding to a Chloroform spill is essential to mitigate exposure and environmental contamination.
Caption: Workflow for Chloroform Spill Response.
First Aid Procedures
-
Inhalation: Move the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[1][2]
-
Skin Contact: Quickly remove contaminated clothing. Immediately wash the affected skin with large amounts of soap and water for at least 15 minutes.[1][2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present. Seek immediate medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][8]
Disposal Plan
Chloroform is a hazardous waste and must never be disposed of down the drain or in regular trash.[15]
-
Collection: Collect all Chloroform-containing waste (liquid, solid, and contaminated PPE) in a designated, properly labeled, and tightly sealed hazardous waste container.[13][15] Do not mix Chloroform with other waste types.[15]
-
Storage: Store the waste container in a secure, well-ventilated area, within secondary containment, away from incompatible materials.[14]
-
Disposal: Arrange for waste pickup through your institution's Environmental Health & Safety (EHS) department or a certified hazardous waste disposal service.[14][15] Follow all local, state, and federal regulations.
References
- 1. depts.washington.edu [depts.washington.edu]
- 2. nj.gov [nj.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. policies.unc.edu [policies.unc.edu]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. wcu.edu [wcu.edu]
- 7. umdearborn.edu [umdearborn.edu]
- 8. fishersci.com [fishersci.com]
- 9. safety.duke.edu [safety.duke.edu]
- 10. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 11. CDC - NIOSH Pocket Guide to Chemical Hazards - Chloroform [cdc.gov]
- 12. Chloroform - IDLH | NIOSH | CDC [cdc.gov]
- 13. ipo.rutgers.edu [ipo.rutgers.edu]
- 14. purdue.edu [purdue.edu]
- 15. laballey.com [laballey.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
